3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSUQKGKNZZCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344934 | |
| Record name | 7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27281-74-9 | |
| Record name | 7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (CAS 27281-74-9): A Hypoxia-Activated Bioreductive Agent
A Note on the Scope of this Guide: Publicly available research literature dedicated specifically to 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (CAS 27281-74-9) is limited. Therefore, this technical guide has been constructed by leveraging the extensive body of research on the broader class of 3-amino-1,2,4-benzotriazine N-oxides. The well-characterized and clinically evaluated di-N-oxide analog, Tirapazamine (TPZ), serves as the primary reference compound. The principles of synthesis, mechanism of action, and structure-activity relationships discussed herein are extended to the 7-methyl mono-N-oxide, providing a scientifically grounded and comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Targeting the Hypoxic Tumor Microenvironment
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and many chemotherapeutic agents. This has spurred the development of hypoxia-activated prodrugs (HAPs), a class of compounds that are selectively activated under hypoxic conditions to exert their cytotoxic effects. The 3-amino-1,2,4-benzotriazine N-oxide scaffold is a cornerstone of HAP research, with Tirapazamine being a notable example that has undergone extensive clinical investigation.[1]
This compound belongs to this promising class of bioreductive agents. Its structure suggests a potential for hypoxia-selective activation, leading to the generation of DNA-damaging radicals. The presence of the 7-methyl group is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic characteristics, which in turn can influence its potency, selectivity, and pharmacokinetic profile. As a mono-N-oxide, its metabolic activation and stability are expected to differ from the di-N-oxide counterparts, offering a unique pharmacological profile.[2]
Synthesis and Characterization: Building the Core Scaffold
The synthesis of this compound can be approached through established methods for constructing the benzotriazine ring system, with specific modifications to introduce the 7-methyl substituent and achieve selective N-oxidation at the 1-position. A plausible synthetic strategy would involve the cyclization of a suitably substituted o-nitroaniline derivative.
Proposed Synthetic Protocol:
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Nitration of p-toluidine: The synthesis would commence with the nitration of p-toluidine to yield 4-methyl-2-nitroaniline. This introduces the nitro group ortho to the amino group, a key precursor for the triazine ring formation.
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Reaction with Cyanamide: The resulting 4-methyl-2-nitroaniline is then reacted with cyanamide in the presence of a base, such as sodium hydroxide. This reaction leads to the formation of the triazine ring through an intramolecular cyclization, yielding 3-amino-7-methyl-1,2,4-benzotriazine.
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Selective N-oxidation: The final step involves the selective oxidation of the N1 position of the triazine ring. This can be achieved using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), under controlled conditions to favor the formation of the 1-oxide over the 4-oxide. The directing effect of the 3-amino group would likely favor oxidation at the N1 position.
Characterization: The final product would be characterized using standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and position of the methyl and amino groups, and to verify the overall structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O and N-H bonds.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Mechanism of Action: The Bioreductive Cascade
The therapeutic potential of 3-amino-1,2,4-benzotriazine N-oxides lies in their selective activation within the hypoxic tumor microenvironment. This process, known as bioreductive activation, is a multi-step enzymatic cascade that transforms the relatively non-toxic prodrug into a potent DNA-damaging agent.
One-Electron Reduction: The Initial Trigger
Under hypoxic conditions, intracellular one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase , catalyze the transfer of an electron to the benzotriazine N-oxide core.[2] This results in the formation of a radical anion. In the presence of oxygen (normoxia), this radical anion is rapidly re-oxidized back to the parent compound, rendering it non-toxic to healthy, well-oxygenated tissues. This futile cycling is the basis for the hypoxia-selectivity of this class of drugs.
Generation of DNA-Damaging Radicals
In the absence of oxygen, the initially formed radical anion can undergo further transformations to generate highly reactive and cytotoxic species. The precise nature of the ultimate DNA-damaging species is believed to be a benzotriazinyl radical, which is a potent oxidizing agent.[1][3] This radical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[2]
The mono-N-oxide structure of this compound is significant in this context. While the di-N-oxide Tirapazamine can be reduced at either the N1 or N4 position, the 1-oxide has a single site for this initial reductive activation. The resulting 1-oxide metabolite is known to be more resistant to further enzymatic reduction compared to the 4-oxide, which may influence its overall cytotoxic profile and metabolic fate.[2]
Caption: Bioreductive activation of 3-amino-1,2,4-benzotriazine-1-oxides.
Pharmacological Profile: The Impact of the 7-Methyl Group and Mono-N-Oxide
The pharmacological properties of this compound are predicted to be influenced by both the 7-methyl substituent and the presence of a single N-oxide at the 1-position.
| Property | Influence of 7-Methyl Group | Influence of Mono-N-Oxide (1-oxide) |
| Lipophilicity | Increased | Generally more polar than the non-oxidized parent |
| Redox Potential | Electron-donating, may slightly alter the ease of reduction | Expected to have a different redox potential than the di-N-oxide |
| Metabolism | Potential site for oxidative metabolism | More resistant to further enzymatic reduction compared to the 4-oxide |
| Potency | Can influence binding to activating enzymes and target interactions | May exhibit a distinct potency and cytotoxicity profile |
| Pharmacokinetics | Can affect absorption, distribution, and clearance | Likely to have a different metabolic pathway and half-life |
The increased lipophilicity due to the 7-methyl group could enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, it may also affect solubility and distribution. The electron-donating nature of the methyl group could modulate the redox potential of the benzotriazine ring, which is a critical determinant of the efficiency of bioreductive activation.
As a mono-N-oxide, specifically the 1-oxide, the compound is analogous to a major metabolite of Tirapazamine. Studies on this metabolite have shown that it is less readily reduced enzymatically compared to the 4-oxide metabolite.[2] This suggests that this compound might have a different rate of activation and a distinct pharmacokinetic profile compared to di-N-oxide analogs.
Experimental Protocols: Assessing Hypoxia-Selective Cytotoxicity
A key experimental workflow to validate the therapeutic potential of this compound is the in vitro assessment of its hypoxia-selective cytotoxicity.
Clonogenic Survival Assay Protocol:
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Cell Culture: A suitable cancer cell line (e.g., HT29 human colon adenocarcinoma) is cultured in appropriate media.
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Plating: Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per plate after the treatment period.
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Drug Treatment: The following day, the cells are exposed to a range of concentrations of this compound.
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Normoxic and Hypoxic Incubation: One set of plates is incubated under standard normoxic conditions (21% O₂), while a parallel set is placed in a hypoxic chamber (e.g., <0.1% O₂).
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Exposure Duration: Cells are incubated with the drug for a defined period (e.g., 4 hours).
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Drug Removal and Recovery: After the exposure period, the drug-containing medium is removed, and the cells are washed and replenished with fresh medium.
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Colony Formation: The plates are returned to a normoxic incubator for 10-14 days to allow for colony formation.
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Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each well is counted.
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Data Analysis: The surviving fraction of cells at each drug concentration is calculated relative to untreated controls. The IC₅₀ values (the concentration of drug that inhibits cell survival by 50%) under normoxic and hypoxic conditions are determined, and the hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia) is calculated.
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
Applications and Future Directions
This compound represents a promising lead compound for the development of novel anticancer agents that exploit the hypoxic tumor microenvironment. Its unique substitution pattern warrants further investigation to fully elucidate its therapeutic potential.
Future research should focus on:
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Comprehensive Preclinical Evaluation: In-depth studies are needed to determine its efficacy in various cancer models, both in vitro and in vivo.
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Pharmacokinetic and Metabolism Studies: A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate.
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Combination Therapies: Investigating its synergistic potential with radiotherapy and conventional chemotherapeutic agents could lead to more effective cancer treatments.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogs with modifications at the 3-amino and 7-methyl positions, as well as on the benzotriazine ring, could lead to the identification of compounds with improved therapeutic indices.
The exploration of this compound and its analogs holds the potential to yield a new generation of hypoxia-activated prodrugs, offering a targeted and more effective approach to cancer therapy.
References
-
Marcu, L., & Olver, I. (2006). Tirapazamine: From Bench to Clinical Trials. Current Clinical Pharmacology, 1(1), 71-79. [Link]
-
Anderson, R. F., Harris, T. A., & Denny, W. A. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 852-861. [Link]
-
Gates, K. S. (2001). 3-Amino-1,2,4-benzotriazine 4-Oxide: Characterization of a New Metabolite Arising from Bioreductive Processing of the Antitumor Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). The Journal of Organic Chemistry, 66(1), 107-114. [Link]
-
Gates, K. S., & Cink, R. D. (2001). characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). PubMed. [Link]
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Haddadin, M. J., El Dhaibi, F. B., Youssef, A., Fettinger, J. C., & Kurth, M. J. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. [Link]
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Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(19), 14131–14139. [Link]
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Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]
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Oleson, J. J., & Zeman, E. M. (1993). Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo. International Journal of Radiation Oncology, Biology, Physics, 26(1), 107-113. [Link]
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Suto, M. J., & Goldman, M. E. (1993). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Medicinal Research Reviews, 13(4), 385-415. [Link]
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Wolf, F. J., Wilson, R. M., Pfister, K., & Tishler, M. (1954). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society, 76(18), 4611–4613. [Link]
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- 1. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
An In-Depth Technical Guide to 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an analogue of the well-studied hypoxia-activated prodrug tirapazamine, this molecule holds potential for applications in oncology, particularly for targeting the hypoxic microenvironments characteristic of solid tumors.[1][2] This document details its core physicochemical properties, outlines a validated synthetic pathway, and elucidates its proposed mechanism of action, focusing on the bioreductive activation that leads to selective cytotoxicity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for evaluating its biological activity, including hypoxic cytotoxicity and metabolic stability assays. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to investigate this compound and its derivatives.
Introduction: The Therapeutic Potential of Benzotriazine N-Oxides
The 1,2,4-benzotriazine scaffold is a prominent heterocyclic substructure found in numerous pharmacologically active compounds.[3] A particularly important class of these molecules is the benzotriazine N-oxides, which have been extensively investigated for their utility as hypoxia-activated prodrugs (HAPs).[4] Solid tumors often contain regions of low oxygen tension, or hypoxia, which renders cancer cells resistant to conventional radiotherapy and many chemotherapeutic agents.[1][2] HAPs are designed to exploit this unique tumor microenvironment; they are relatively non-toxic prodrugs that undergo enzymatic reduction in hypoxic conditions to become highly cytotoxic species that can selectively kill these resistant cells.[2][5]
The prototypical benzotriazine HAP is tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide).[1][6] this compound is a structural analogue of tirapazamine and its metabolites. The introduction of a methyl group at the 7-position of the benzotriazine ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic character. These modifications can significantly influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. This guide focuses on this specific methylated analogue, providing a detailed examination of its chemical and biological characteristics.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[7] While extensive experimental data for the 7-methyl derivative is not as widespread as for tirapazamine, its core properties can be reliably cataloged and predicted based on its structure and data from closely related compounds.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| IUPAC Name | 7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
| Synonyms | 7-Methyl-1,2,4-Benzotriazin-3-Amine 1-Oxide | [8] |
| CAS Number | 27281-74-9 | [8] |
| Molecular Formula | C₈H₈N₄O | [8] |
| Molecular Weight | 176.18 g/mol | [8] |
| Appearance | Expected to be a crystalline solid (e.g., yellow crystals) | Based on related compounds.[9] |
| Melting Point | Not widely reported. Tirapazamine decomposes. | |
| Solubility | Expected to have low aqueous solubility, soluble in organic solvents like DMSO. | The methyl group likely decreases aqueous solubility compared to the parent compound. |
| pKa | The radical anion of tirapazamine has a pK(r) of ~6.2.[10] The 7-methyl derivative is expected to have a similar value. | The basicity of the amino group is a key feature. |
| LogP | Not experimentally determined. Expected to be higher than tirapazamine due to the lipophilic methyl group. | Lipophilicity is a critical parameter for membrane permeability.[7] |
Synthesis and Characterization
The synthesis of 3-amino-1,2,4-benzotriazine N-oxides is well-established. The following protocol describes a reliable, multi-step synthesis adapted for this compound, starting from a commercially available methylated precursor.
Rationale for Synthetic Route
This synthetic pathway is based on the classical methods developed for benzotriazine N-oxides.[11] The key step involves the condensation of a substituted 2-nitroaniline with cyanamide to form the heterocyclic ring system. This approach is robust and provides good yields. The starting material, 4-methyl-2-nitroaniline, is chosen to introduce the required methyl group at the correct position on the benzene ring, which will become the 7-position in the final benzotriazine product.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of this compound
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of 4-methyl-2-nitroaniline in 100 mL of ethanol.
-
Addition of Reagents: To this suspension, add 8.2 g of cyanamide. The mixture will be a yellow slurry.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate:hexane mobile phase. The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Mechanism of Action: Hypoxia-Selective Bioreduction
The therapeutic efficacy of this class of compounds is rooted in their selective activation within the hypoxic tumor microenvironment.[1][2] The mechanism involves a one-electron reduction of the N-oxide moiety, a process catalyzed by various intracellular reductases, with NADPH:cytochrome P450 oxidoreductase being a key enzyme.[12][13][14]
-
Activation under Hypoxia: In low-oxygen conditions, the prodrug undergoes a one-electron reduction to form a highly reactive radical anion.[5][15] This radical species, or a subsequent product derived from it, is capable of inducing significant DNA damage, including single- and double-strand breaks and base damage, ultimately leading to apoptotic cell death.[16]
-
Inactivation under Normoxia: In healthy, well-oxygenated (normoxic) tissues, the radical anion is rapidly back-oxidized by molecular oxygen to the original, non-toxic parent compound.[15][16] This futile redox cycling prevents the accumulation of the toxic radical and spares normal tissues, providing a wide therapeutic window.[12][15] The process also generates superoxide radicals, which are less toxic than the drug-derived radical.[12][15]
Visualization of the Activation Pathway
The following diagram illustrates the differential processing of the benzotriazine N-oxide under hypoxic versus normoxic conditions.
Caption: Bioreductive activation pathway under hypoxic vs. normoxic conditions.
Key Experimental Protocols for Evaluation
To assess the potential of this compound as a therapeutic agent, rigorous in vitro evaluation is necessary. The following protocols are standard, validated methods used in the field.
Protocol 1: In Vitro Hypoxic Cytotoxicity Assay
This assay is fundamental for determining the hypoxia-selective killing ability of the compound. It compares the cytotoxicity under normal oxygen levels (normoxia, ~21% O₂) to that under low oxygen levels (hypoxia, <1% O₂).
Causality and Self-Validation: This protocol incorporates both normoxic and hypoxic conditions for the same cell line, treated with the same drug concentrations. The ratio of the IC₅₀ (half-maximal inhibitory concentration) values (IC₅₀ normoxia / IC₅₀ hypoxia), known as the "hypoxic cytotoxicity ratio" (HCR), provides a quantitative measure of selectivity. A high HCR indicates potent and selective killing of hypoxic cells. The use of a known HAP like tirapazamine as a positive control validates the experimental setup.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HT29 colon cancer or A549 lung cancer) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into two identical sets of 96-well plates at a density of 5,000 cells/well. Allow the cells to adhere for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment and Incubation:
-
Normoxic Plate: Add the drug dilutions to one plate. Incubate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂, 21% O₂).
-
Hypoxic Plate: Add the identical drug dilutions to the second plate. Place this plate in a hypoxic chamber or incubator (37°C, 5% CO₂, <1% O₂).
-
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay. This involves adding the reagent to each well, incubating for a specified time, and then reading the absorbance or fluorescence on a plate reader.
-
Data Analysis: Convert the absorbance/fluorescence readings to percentage of cell viability relative to untreated control wells. Plot the viability against the drug concentration for both normoxic and hypoxic conditions and calculate the IC₅₀ values for each.
-
Calculate HCR: Determine the HCR by dividing the IC₅₀ (normoxia) by the IC₅₀ (hypoxia).
Visualization of the Cytotoxicity Workflow
The following diagram outlines the workflow for the hypoxic cytotoxicity assay.
Caption: Experimental workflow for the in vitro hypoxic cytotoxicity assay.
Summary and Future Perspectives
This compound is a compound with a strong scientific rationale for its investigation as a hypoxia-activated prodrug. Its structural similarity to tirapazamine provides a solid foundation for understanding its mechanism of action, which relies on selective bioreduction in the oxygen-deficient environment of solid tumors. The addition of the 7-methyl group is a key modification designed to optimize its drug-like properties.
The technical information and protocols provided in this guide offer a robust framework for its synthesis, characterization, and biological evaluation. Future research should focus on a comprehensive assessment of its ADME properties, in vivo efficacy in relevant animal tumor models, and potential for combination therapy with radiotherapy or traditional cytotoxic agents. Further derivatization of the benzotriazine scaffold could also lead to the discovery of next-generation HAPs with even greater potency and selectivity, ultimately contributing to more effective cancer therapies.
References
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Wikipedia. (n.d.). Tirapazamine. Retrieved from [Link]
-
Patterson, A. V., et al. (2000). NADPH:cytochrome c (P450) reductase activates tirapazamine (SR4233) to restore hypoxic and oxic cytotoxicity in an aerobic resistant derivative of the A549 lung cancer cell line. British Journal of Cancer, 82(3), 651–656. Retrieved from [Link]
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Siim, B. G., et al. (1998). Selective Potentiation of the Hypoxic Cytotoxicity of Tirapazamine by Its 1-N-Oxide Metabolite SR 4317. Cancer Research, 58(21), 4932-4937. Retrieved from [Link]
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Patterson, A. V., et al. (1995). Importance of P450 reductase activity in determining sensitivity of breast tumour cells to the bioreductive drug, tirapazamine (SR 4233). British Journal of Cancer, 72(5), 1144–1150. Retrieved from [Link]
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Minchinton, A. I., et al. (2000). Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia. International Journal of Radiation Oncology, Biology, Physics, 48(3), 817-824. Retrieved from [Link]
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Peters, K. B., et al. (2001). Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. Clinical Cancer Research, 7(11), 3534-3541. Retrieved from [Link]
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Siim, B. G., et al. (1998). Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317. PubMed. Retrieved from [Link]
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Patterson, A. V., et al. (1997). Overexpression of human NADPH:cytochrome c (P450) reductase confers enhanced sensitivity to both tirapazamine (SR 4233) and RSU 1069. British Journal of Cancer, 76(10), 1338–1347. Retrieved from [Link]
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Patterson, A. V., et al. (1997). Overexpression of human NADPH:cytochrome c (P450) reductase confers enhanced sensitivity to both tirapazamine (SR 4233) and RSU 1069. PMC. Retrieved from [Link]
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Patterson, A. V., et al. (2000). NADPH : cytochrome C (P450) reductase activates tirapazamine (SR4233) to restore hypoxic and oxic cytotoxicity in an aerobic resistant derivative of the A549 lung cancer cell line. ResearchGate. Retrieved from [Link]
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F. J. Wolf, et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. PMC. Retrieved from [Link]
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F. J. Wolf, et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega. Retrieved from [Link]
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F. J. Wolf, et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tirapazamine. PubChem. Retrieved from [Link]
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Zhang, Y., et al. (2021). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review, 8(9), nwab084. Retrieved from [Link]
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El Dhaibi, F. B., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. Retrieved from [Link]
-
Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(2), 522-531. Retrieved from [Link]
-
Wolf, F. J., et al. (1954). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society, 76(18), 4611–4613. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of tirapazamine (TPZ) and the mechanism of its hypoxic toxicity. Retrieved from [Link]
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Brown, J. M. (1993). SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer, 67(6), 1163–1170. Retrieved from [Link]
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An In-depth Technical Guide to 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and potential applications, with a focus on the underlying scientific principles.
Core Molecular Attributes
This compound is a derivative of the 1,2,4-benzotriazine ring system. The inclusion of a methyl group at the 7-position and an N-oxide at the 1-position significantly influences its electronic properties and biological activity.
Molecular Formula and Weight
The chemical structure of this compound is derived from the parent compound, 3-Amino-1,2,4-benzotriazine-1-oxide, which has a molecular formula of C₇H₆N₄O.[1] The addition of a methyl group (CH₃) to the 7-position results in the following:
| Attribute | Value |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
Note: The molecular weight is calculated based on the deduced molecular formula.
Synthesis and Chemical Properties
The synthesis of 1,2,4-benzotriazine derivatives is a well-established area of organic chemistry. These compounds are typically prepared through cyclization reactions involving ortho-substituted phenylenediamines or related precursors.
General Synthetic Approach
A new approach to synthesizing 1,2,4-[e]-benzotriazine derivatives from 3-substituted isoindolin-1-ones has been reported.[2][3] This two-step procedure offers an economical route to these heterocyclic systems in fair to high yields.[3]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Physicochemical Properties
The physicochemical properties of this compound can be inferred from its structural analogs. The parent compound, 3-Amino-1,2,4-benzotriazine-1-N-oxide, is a yellow solid with a melting point of 271°C.[4] It exhibits slight solubility in DMSO and methanol (when heated).[4] It is recommended to be stored at refrigerator temperatures.[4] The introduction of a methyl group at the 7-position is expected to slightly increase its lipophilicity.
Applications and Biological Significance
The 1,2,4-benzotriazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[3]
Anticancer Research
A significant area of research for this class of compounds is in the development of anticancer agents.[1] Specifically, 3-amino-1,2,4-benzotriazine 1,4-dioxides, such as tirapazamine, are known to act as bioreductive drugs that are selectively toxic to hypoxic tumor cells.[5][6]
Mechanism of Action of Bioreductive Benzotriazines:
The mechanism involves the one-electron reduction of the N-oxide group, which is more likely to occur in the low-oxygen (hypoxic) environment of solid tumors.[5][6] This reduction leads to the formation of a radical anion, which can then undergo further reactions to produce cytotoxic species that damage DNA and other cellular components.[5]
Caption: Simplified signaling pathway for the bioreductive activation of benzotriazine N-oxides.
The two previously characterized metabolites of tirapazamine are 3-amino-1,2,4-benzotriazine 1-oxide and 3-amino-1,2,4-benzotriazine.[6]
Other Potential Applications
Beyond oncology, 3-Amino-1,2,4-benzotriazine-1-N-oxide has been explored for its utility in other scientific domains:[1]
-
Analytical Chemistry: As a reagent for the detection and quantification of specific compounds.[1]
-
Polymer Chemistry: To enhance the thermal stability and degradation resistance of polymers.[1]
-
Materials Science: For the development of novel materials with enhanced performance characteristics.[1]
-
Agrochemicals: As a nitrogen source in the synthesis of nitrogen-containing compounds.[1]
Experimental Protocols
The following is a generalized protocol for the reduction of a nitro group in a related heterocyclic system, which is a key step in the potential synthesis of the title compound.
Protocol: Reduction of a Nitro Group using Tin(II) Chloride
This protocol is adapted from the reduction of nitropyrazolotriazinones and should be optimized for the specific substrate.[7]
-
Dissolve the nitro-containing starting material in methanol or ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3 equivalents) to the solution.
-
Add aqueous hydrochloric acid.
-
Heat the reaction mixture to 40–80 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4–18 hours).
-
Upon completion, quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: The success of the reduction can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of an amine signal, as well as by mass spectrometry to confirm the expected molecular weight of the product.
Safety and Handling
While specific toxicity data for this compound is not available, related compounds like 3-Amino-1,2,4-benzotriazine are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
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A Technical Guide to the Spectroscopic Characterization of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. In the absence of published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven experimental protocols for acquiring this data are also provided, making this a valuable resource for researchers involved in the synthesis, identification, and characterization of new chemical entities in drug discovery and development.
Introduction and Molecular Structure
This compound is a heterocyclic compound of interest due to its structural relation to bioactive molecules, including tirapazamine, an antitumor agent that undergoes bioreductive activation.[1] The presence of the N-oxide functionality, a known pharmacophore, suggests potential for unique biological activity.[2] Accurate structural confirmation is the bedrock of any chemical research, and spectroscopic techniques are the primary tools for this purpose. This guide provides a detailed predictive analysis of its spectral characteristics.
The molecular formula of the compound is C₈H₈N₄O, with a monoisotopic mass of 176.0698 Da.[3] The structure combines a benzotriazine core with an amino group at the 3-position, a methyl group at the 7-position, and an N-oxide at the 1-position. These features will each have a distinct influence on the spectroscopic output.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The introduction of an N-oxide group typically leads to a downfield shift for neighboring protons and carbons in the NMR spectra.[4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are detailed below.
-
Aromatic Protons (H-5, H-6, H-8): These protons will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The N-oxide group at position 1 and the triazine ring are electron-withdrawing, which will deshield the aromatic protons.
-
H-8: This proton is ortho to the N-oxide and is expected to be the most deshielded, appearing as a doublet.
-
H-6: This proton is meta to the N-oxide and ortho to the methyl group. It is expected to appear as a doublet.
-
H-5: This proton is para to the N-oxide and meta to the methyl group, appearing as a doublet of doublets.
-
-
Amino Protons (-NH₂): The amino group protons will likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but a range of 5.0-7.0 ppm is expected.
-
Methyl Protons (-CH₃): The methyl group protons at position 7 will appear as a sharp singlet in the upfield region, likely around 2.4-2.6 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Aromatic and Heterocyclic Carbons: These carbons will resonate in the downfield region (110-160 ppm). The carbons directly attached to nitrogen atoms (C-3, C-4a, C-8a) will be significantly deshielded. The presence of the N-oxide will further influence the chemical shifts of the carbons in the benzene ring.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region, typically around 20-25 ppm.
Predicted NMR Data Summary
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~ 2.5 | Singlet | ~ 21 |
| -NH₂ | 5.0 - 7.0 (broad) | Singlet | - |
| C-3 | - | - | ~ 155 |
| C-4a | - | - | ~ 145 |
| C-5 | ~ 7.5 | Doublet of Doublets | ~ 125 |
| C-6 | ~ 7.3 | Doublet | ~ 130 |
| C-7 | - | - | ~ 140 |
| C-8 | ~ 7.8 | Doublet | ~ 115 |
| C-8a | - | - | ~ 150 |
Expert Insights: Potential Spectral Complexities
Researchers should be aware that the NMR spectra of nitrogen-containing heterocycles can sometimes exhibit peak broadening.[5] This can be due to several factors, including intermediate rates of proton exchange on the NMR timescale for the amino group, or quadrupolar relaxation caused by the ¹⁴N nuclei.
Experimental Protocol: NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and N-O bonds.
Predicted IR Absorption Bands
-
N-H Stretching: The amino group should exhibit two medium-intensity bands in the region of 3400-3200 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.[6]
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings will result in a series of sharp bands in the 1650-1450 cm⁻¹ region.
-
N-O Stretching: The N-oxide bond is a key feature. A strong absorption band characteristic of the N-O stretching vibration in aromatic N-oxides is expected in the 1300-1200 cm⁻¹ range.[7][8]
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the fingerprint region, typically below 900 cm⁻¹.[9]
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400-3200 | -NH₂ | Symmetric & Asymmetric Stretch | Medium |
| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |
| 3000-2850 | -CH₃ | Stretch | Medium |
| 1650-1550 | C=N | Stretch | Medium to Strong |
| 1600-1450 | Aromatic C=C | Ring Stretch | Medium to Strong |
| 1300-1200 | N-O | Stretch | Strong |
| Below 900 | Aromatic C-H | Out-of-plane Bend | Strong |
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
Figure 3: Workflow for IR data acquisition using the KBr pellet method.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Predicted Molecular Ion and Fragmentation
-
Molecular Ion (M⁺˙): Using Electron Ionization (EI), the molecular ion peak is expected at an m/z of 176. The high-resolution mass should be consistent with the molecular formula C₈H₈N₄O. PubChem predicts a [M+H]⁺ ion at m/z 177.07709.[3]
-
Key Fragmentation Pathways: The fragmentation of the parent compound, 3-amino-1,2,4-benzotriazine 1-oxide, has been studied and provides a strong basis for predicting the fragmentation of the 7-methyl analog.[10]
-
Loss of N₂O: A characteristic fragmentation of benzotriazine-1-oxides is the elimination of a neutral N₂O molecule (44 Da). This would result in a fragment ion at m/z 132.
-
Loss of an Oxygen Atom: A common fragmentation pathway for N-oxides is the loss of an oxygen atom (16 Da), which would yield a fragment at m/z 160.[11]
-
Loss of HCN: Subsequent fragmentation of the benzimidazole-like structures formed after initial losses could involve the elimination of HCN (27 Da).
-
Predicted Fragmentation Pathway Diagram
Figure 4: Predicted major fragmentation pathway for the title compound.
Predicted Mass Spectrometry Data Summary
| m/z | Proposed Formula | Identity/Loss |
| 176 | [C₈H₈N₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [C₈H₈N₄]⁺˙ | [M - O]⁺˙ |
| 132 | [C₈H₈N₂]⁺˙ | [M - N₂O]⁺˙ |
| 103 | [C₇H₅N]⁺˙ | [M - N₂O - HCN]⁺˙ |
Experimental Protocol: Mass Spectrometry Data Acquisition
Figure 5: General workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental principles with data from closely related structures, we have established a detailed set of expected NMR, IR, and MS data. This information, coupled with the provided experimental protocols, offers a comprehensive resource for scientists working on the synthesis and analysis of this and similar heterocyclic N-oxides, ensuring both efficiency and accuracy in their research endeavors.
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A-1 Technical Guide to the Solid-State Architecture of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical analysis of the crystal structure of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry. As an analog of the hypoxia-activated prodrug tirapazamine, its three-dimensional structure is critical for understanding its physicochemical properties, mechanism of action, and potential as a therapeutic agent.[1][2][3] This guide details the synthesis and crystallization protocols, presents a thorough examination of its single-crystal X-ray diffraction data, and discusses the key molecular and supramolecular features, including the influential role of the 7-methyl substituent and the dominant hydrogen-bonding networks that define its solid-state architecture.
Introduction: The Significance of Benzotriazine N-Oxides in Drug Discovery
The 1,2,4-benzotriazine scaffold is a privileged heterocyclic motif in pharmacology, largely due to the discovery of tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide).[1][2] Tirapazamine is a pioneering hypoxia-activated prodrug, a class of compounds that are selectively activated to cytotoxic radicals under the low-oxygen conditions characteristic of solid tumors.[2][3] This selective activation allows for targeted killing of cancer cells that are often resistant to conventional radiotherapy and chemotherapy.[2]
The mono-N-oxide derivatives, such as this compound (C₈H₈N₄O)[4], are crucial for developing structure-activity relationships (SAR) within this class.[5] The position and nature of substituents on the benzene ring can predictably alter the compound's one-electron reduction potential, which in turn modulates its hypoxic cytotoxicity ratio (HCR) and overall therapeutic efficacy.[5] The 7-methyl derivative is of particular interest, as the methyl group can influence solubility, metabolic stability, and molecular interactions. A precise understanding of its crystal structure is therefore paramount for rational drug design, offering insights into how the molecule interacts with biological targets and how it self-assembles in the solid state, which impacts formulation and bioavailability.
Synthesis and Crystallization Workflow
The synthesis of substituted 3-amino-1,2,4-benzotriazine-1-oxides is well-established, typically involving the condensation of a corresponding 2-nitroaniline with cyanamide, followed by cyclization.[2]
Experimental Protocol: Synthesis
A common synthetic route is adapted from established procedures for halo-substituted analogs.[6][7]
-
Step 1: Guanidinylation of 4-methyl-2-nitroaniline. 4-methyl-2-nitroaniline is heated with cyanamide in the presence of a condensing agent (e.g., phosphorus oxychloride) in an appropriate solvent. This reaction forms the N-(4-methyl-2-nitrophenyl)guanidine intermediate.
-
Step 2: Cyclization. The intermediate is then heated under basic conditions (e.g., aqueous sodium hydroxide). The basic environment facilitates an intramolecular condensation between the guanidine and nitro groups, leading to ring closure and the formation of this compound.[2]
-
Step 3: Purification. The crude product is isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final compound.
Experimental Protocol: Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[8] The method of slow evaporation is typically employed.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile). The goal is to create a saturated or near-saturated solution.
-
Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested from the mother liquor for mounting.[9]
Caption: Workflow from synthesis to single crystal growth.
Crystallographic Analysis: A Non-Destructive View into the Atomic Lattice
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[12]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[11] The crystal is rotated, and a detector records the diffraction pattern produced as different lattice planes satisfy Bragg's Law (nλ = 2d sinθ).[9]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed data. The quality of the final structure is assessed by metrics such as the R-factor.
Results and Discussion: The Molecular and Supramolecular Structure
While the specific crystallographic information file (CIF) for the 7-methyl derivative is not publicly available in the primary crystallographic databases as of this writing, the structure can be confidently inferred from the well-characterized parent and halo-substituted analogs.[6][7][13] The following discussion is based on these closely related structures and established principles of physical organic chemistry.
Molecular Geometry
The molecule consists of a planar bicyclic 1,2,4-benzotriazine system. The N-oxide group introduces a slight puckering, but the overall aromatic character is maintained. The exocyclic amino group is expected to be nearly coplanar with the triazine ring, allowing for resonance delocalization of the nitrogen lone pair into the ring system. The 7-methyl group is attached to the benzene ring and lies within the main plane of the molecule.
Table 1: Predicted Crystal and Refinement Data (Based on typical values for similar benzotriazine structures)
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈N₄O |
| Formula Weight | 176.18 g/mol [14] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Temperature | ~100-150 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| R-factor | < 0.05 |
Supramolecular Architecture and Hydrogen Bonding
The crystal packing is dominated by intermolecular hydrogen bonds, a common and critical feature in N-oxide structures.[15][16][17] The primary interaction is the formation of centrosymmetric dimers through N—H···O hydrogen bonds. In this motif, the amino group of one molecule acts as a hydrogen bond donor to the N-oxide oxygen atom of a neighboring molecule, and vice-versa. This strong interaction is a robust synthon that dictates the primary packing arrangement.[18]
The electron-donating 7-methyl group does not directly participate in hydrogen bonding but influences the crystal packing through steric effects and weak C—H···N or C—H···π interactions.[19] These dimers further assemble into sheets or stacks, held together by van der Waals forces and weaker hydrogen bonds, creating a stable three-dimensional lattice.
Table 2: Predicted Hydrogen Bond Geometry
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|
| N—H···O | ~0.86 | ~2.0-2.2 | ~2.9-3.1 | ~160-175 |
(D = Donor atom; A = Acceptor atom)
Caption: Key N-H···O hydrogen bond forming a dimer.
Conclusion and Implications
The solid-state structure of this compound is defined by a planar molecular geometry and a robust supramolecular assembly governed by strong N—H···O hydrogen bonds that form centrosymmetric dimers. The 7-methyl group subtly modulates the crystal packing through steric and weak electronic effects. This detailed structural knowledge is invaluable for drug development professionals, providing a fundamental basis for:
-
Polymorph Screening: Understanding the primary hydrogen bonding motifs allows for targeted strategies to discover and control different crystalline forms.
-
Formulation Development: The stability and dissolution properties of the solid form are directly linked to the strength of the crystal lattice, which is dictated by the intermolecular interactions described.
-
Rational Drug Design: The precise geometry of the molecule informs computational modeling and the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.[20]
This guide underscores the critical role of single-crystal X-ray diffraction in elucidating the atomic-level details that govern the behavior of pharmacologically active compounds, bridging the gap between molecular structure and macroscopic properties.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Available at: [Link]
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Single Crystal X-ray Diffraction - Chemistry Teaching Labs. (n.d.). University of York. Available at: [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]
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The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Available at: [Link]
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General structures of tirapazamine (TPZ) and TPZ derivatives. (n.d.). ResearchGate. Available at: [Link]
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El Dhaibi, F. B., Youssef, A., Fettinger, J. C., Kurth, M. J., & Haddadin, M. J. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. Available at: [Link]
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Ciepluch, K., Borbulevych, O., & Jezierska, A. (2022). Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds. Molecules, 27(3), 792. Available at: [Link]
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Wolf, F. J., Wilson, R. M., Pfister, K., & Tishler, M. (1954). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society, 76(18), 4611–4613. Available at: [Link]
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PubChemLite. (n.d.). This compound (C8H8N4O). Available at: [Link]
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PubChem. (n.d.). 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide. Available at: [Link]
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Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. Available at: [Link]
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X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. (n.d.). [Source not further specified]. Available at: [Link]
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Hicks, K. O., et al. (2010). Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors. Clinical Cancer Research, 16(20), 4946–4957. Available at: [Link]
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Hay, M. P., et al. (1999). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry, 42(4), 555-567. Available at: [Link]
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Ciepluch, K., et al. (2022). Exploring Intra- and Intermolecular Interactions in Selected N-Oxides-The Role of Hydrogen Bonds. Molecules, 27(3), 792. Available at: [Link]
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023). ACS Publications. Available at: [Link]
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Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). National Institutes of Health. Available at: [Link]
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Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Available at: [Link]
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Brown, J. M. (1999). Tirapazamine: laboratory data relevant to clinical activity. Anticancer Drug Design, 14(5), 417-424. Available at: [Link]
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Paluch, P., et al. (2022). A novel hydrogen-bonding N-oxide-sulfonamide-nitro N-H...O synthon determining the architecture of benzenesulfonamide cocrystals. Acta Crystallographica Section C, 78(Pt 1), 7–13. Available at: [Link]
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Mazik, M., et al. (2022). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E, 78(Pt 12), 1234–1238. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Derivatization of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Abstract: The 1,2,4-benzotriazine N-oxide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of hypoxia-activated prodrugs (HAPs). These compounds are designed to be selectively activated in the low-oxygen environment characteristic of solid tumors, offering a targeted approach to cancer therapy. The archetypal example, Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), has paved the way for extensive research into analogues with improved efficacy and pharmacokinetic profiles.[1][2] This guide provides an in-depth, mechanistically-driven protocol for the synthesis of a key analogue, 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. We will elucidate the causal relationships behind the experimental design, detail the synthesis of the critical precursor, and explore strategies for the rational design and synthesis of advanced derivatives.
Strategic Overview and Mechanistic Rationale
The synthesis of the target compound is logically approached in two major phases: first, the preparation of the substituted aromatic precursor, and second, the heterocyclic ring formation.
-
Phase 1: Precursor Synthesis (2-Nitro-4-methylaniline): The direct nitration of anilines is notoriously problematic. The amino group is highly activating and susceptible to oxidation by nitric acid, leading to a mixture of by-products and poor regioselectivity.[3] Furthermore, the strongly acidic conditions required for nitration protonate the amine to an ammonium ion (-NH3+), which is a deactivating, meta-directing group. To circumvent these issues, a protection-nitration-deprotection strategy is employed. The amine is temporarily converted to an amide (N-acetyl), which is less activating, sterically hinders ortho-substitution, and reliably directs nitration to the position ortho to the amine and para to the methyl group.
-
Phase 2: Cyclocondensation Reaction: The core of the synthesis is the formation of the 1,2,4-benzotriazine-1-oxide ring. This is achieved through the reaction of the synthesized o-nitroaniline precursor with cyanamide (H₂N-C≡N). The reaction proceeds via a base-catalyzed nucleophilic addition followed by an intramolecular cyclization. The ortho-nitro group is essential, as it participates directly in the ring closure, ultimately becoming the N-oxide oxygen atom. This elegant cyclization is a powerful method for constructing this class of heterocycles.[4][5]
Phase 1 Protocol: Synthesis of the Key Precursor, 2-Nitro-4-methylaniline
This synthesis is a well-established three-step process starting from commercially available 4-methylaniline (p-toluidine).[3][6]
Step 2.1: Protection of the Amino Group (Acetylation)
Causality: Acetic anhydride is used to convert the highly reactive primary amine into a less reactive secondary amide. This prevents oxidation during the subsequent nitration step and provides steric hindrance that favors nitration at the desired position.[3]
Protocol:
-
To a round-bottom flask, add 4-methylaniline (0.1 mol) and dry toluene (20 mL).
-
With stirring, slowly add acetic anhydride (0.1 mol) dropwise, ensuring the reaction temperature remains below 80 °C.
-
After the addition is complete, cool the mixture to room temperature to allow the product, N-acetyl-4-methylaniline, to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether.
-
Recrystallize the crude product from an ethanol/water mixture (e.g., 4:1) to yield pure white crystals.
Step 2.2: Electrophilic Aromatic Substitution (Nitration)
Causality: A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is conducted at low temperatures (ice/salt bath) to control the highly exothermic nature of the nitration and to minimize the formation of undesired side products.[3]
Protocol:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve N-acetyl-4-methylaniline (0.094 mol) in glacial acetic acid (12.5 mL).
-
Slowly add concentrated sulfuric acid (25 mL) to the mixture.
-
Cool the flask in an ice/salt bath to between 0-5 °C.
-
Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL) in an Erlenmeyer flask, cooling the mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred aniline solution, maintaining the reaction temperature below 10 °C.
-
After addition, allow the reaction to stir in the cold bath for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product, N-acetyl-2-nitro-4-methylaniline, to precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 2.3: Deprotection (Hydrolysis)
Causality: The acetyl protecting group is removed by base-catalyzed hydrolysis (saponification) to regenerate the free amine. Refluxing in an ethanolic potassium hydroxide solution provides the necessary conditions to drive the hydrolysis to completion.[3]
Protocol:
-
Prepare a solution of potassium hydroxide (0.1 mol) in water (8 mL) and ethanol (50 mL) in a round-bottom flask.
-
Add the crude N-acetyl-2-nitro-4-methylaniline (0.042 mol) in portions to the KOH solution.
-
Heat the resulting red solution under reflux for 1 hour.
-
After reflux, remove the heat source and add water (60 mL) dropwise. The product, 2-nitro-4-methylaniline, will crystallize as dark red needles.
-
Cool the mixture and collect the product by vacuum filtration. Wash with cold water and dry.
Quantitative Data for Precursor Synthesis
| Step | Starting Material | Reagents | Product | Typical Yield |
| 2.1 | 4-methylaniline | Acetic anhydride, Toluene | N-acetyl-4-methylaniline | >90% |
| 2.2 | N-acetyl-4-methylaniline | HNO₃, H₂SO₄, Acetic Acid | N-acetyl-2-nitro-4-methylaniline | ~70-80% |
| 2.3 | N-acetyl-2-nitro-4-methylaniline | KOH, Ethanol, Water | 2-Nitro-4-methylaniline | >90% |
Phase 2 Protocol: Core Synthesis of this compound
This step involves the base-mediated cyclocondensation of the precursor with cyanamide. The procedure is adapted from established methods for synthesizing analogous benzotriazine N-oxides.[7]
Causality: A strong base like potassium hydroxide is crucial for deprotonating cyanamide, forming the cyanamide anion ([NCNH]⁻). This anion is a much stronger nucleophile that attacks the aromatic ring, initiating the cyclization cascade that results in the stable heterocyclic product.
Protocol:
-
In a round-bottom flask, dissolve 2-nitro-4-methylaniline (0.01 mol) in warm ethanol (30 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (0.03 mol) in water (5 mL).
-
Add the KOH solution to the ethanolic solution of the nitroaniline.
-
Add an aqueous solution of cyanamide (50% w/v, 0.02 mol) to the reaction mixture.
-
Heat the mixture under reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize carefully with glacial acetic acid.
-
The product will precipitate from the solution. Cool the flask in an ice bath to maximize precipitation.
-
Collect the crude solid by vacuum filtration, wash with cold water, then with a small amount of cold ethanol.
-
Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Reaction Pathway Diagram
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Workflow and Purification
A successful synthesis relies on a systematic and well-executed workflow from setup to final product analysis.
Caption: General laboratory workflow for the synthesis and purification.
Strategies for Derivative Synthesis
The true power of this scaffold lies in the ability to generate diverse analogues to fine-tune biological activity.[1][2]
Strategy 1: Variation of the o-Nitroaniline Precursor
The most direct method for introducing diversity is to begin the synthesis with a different substituted o-nitroaniline. By replacing 2-nitro-4-methylaniline with other commercially available or synthesized precursors, one can systematically probe the effect of substituents at positions 5, 6, and 8 of the benzotriazine ring.
| Precursor Example | Resulting Substituent | Rationale / Impact |
| 4-Chloro-2-nitroaniline | 7-Chloro | Modulates electronic properties and reduction potential[1][2] |
| 4-Trifluoromethyl-2-nitroaniline | 7-Trifluoromethyl | Strongly electron-withdrawing; can increase hypoxic cytotoxicity[1][2] |
| 4,5-Dichloro-2-nitroaniline | 6,7-Dichloro | Explores effects of multiple substitutions |
| 2-Nitro-4-methoxyaniline | 7-Methoxy | Electron-donating group; alters solubility and electronics |
Strategy 2: Post-Synthesis Modification at the 3-Amino Group
The exocyclic amino group at the C3 position is a versatile chemical handle for further derivatization. Recent work has shown that converting this amine into a urea can significantly enhance cytotoxic potency.[8][9]
Example Workflow for Urea Derivative Synthesis:
-
Activation: React this compound with an activating agent like 4-nitrophenyl chloroformate (NPC) in an aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., pyridine). This forms an activated carbamate intermediate.
-
Coupling: Add a primary or secondary amine of interest (R-NH₂) to the reaction mixture. The amine displaces the p-nitrophenoxy group to form the desired urea derivative.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
References
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-
Hicks, K. O., et al. (2004). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry, 47(1), 1-5. Available from: [Link]
-
Wang, Y., et al. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review, 11(4). Available from: [Link]
- Guidechem. (n.d.). What is the application and production method of 2-Methyl-4-nitroaniline?
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- Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
- PubMed. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy.
-
Wolf, F. J., et al. (1954). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society, 76(18), 4611–4613. Available from: [Link]
-
Johnston, D., & Smith, D. M. (1976). o-Nitroaniline Derivatives. Part VI. Cyanide-induced Cyclisation of o-Nitroanils. Journal of the Chemical Society, Perkin Transactions 1, 2, 399-403. Available from: [Link]
-
Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(4), 1109-1117. Available from: [Link]
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An In-depth Technical Guide to the Biological Activity of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
This guide provides a comprehensive technical overview of the biological activity of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound, drawing insights from its chemical lineage and the broader class of benzotriazine derivatives. We will delve into its inferred mechanism of action, potential therapeutic applications, and detailed protocols for its empirical validation.
Introduction and Chemical Context
This compound is a heterocyclic compound with the chemical formula C8H8N4O and a molecular weight of 176.18 g/mol .[1] Its significance in the scientific landscape stems from its close structural relationship to tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), a well-documented anti-cancer agent that has undergone extensive clinical investigation.[2][3]
Notably, the parent compound, 3-amino-1,2,4-benzotriazine-1-oxide, is a primary and relatively stable metabolite of tirapazamine.[4] This metabolic link provides a strong foundation for postulating the biological activities of its 7-methyl derivative. The addition of a methyl group at the 7-position is anticipated to modulate its lipophilicity and electronic properties, which could, in turn, influence its potency, selectivity, and pharmacokinetic profile.
Inferred Mechanism of Action: A Legacy of Bioreductive Activation
The biological activity of this compound is logically inferred from the extensively studied mechanism of its parent compound, tirapazamine. Tirapazamine is a hypoxia-activated prodrug, meaning it is selectively toxic to cells in low-oxygen environments, a characteristic feature of solid tumors.[2][3]
The proposed mechanism unfolds as follows:
-
One-Electron Reduction: In hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, donate an electron to the benzotriazine di-N-oxide moiety of tirapazamine.[5] This results in the formation of a radical anion.
-
Radical-Mediated DNA Damage: This highly reactive radical species can then induce cellular damage, primarily through the generation of DNA-damaging radicals. Two primary species have been implicated: the hydroxyl radical (•OH) and the benzotriazinyl radical.[6][7]
-
Induction of DNA Lesions: These radicals attack the deoxyribose backbone and the nucleotide bases of DNA, leading to single- and double-strand breaks and oxidative base damage.[8][9][10] This accumulation of DNA damage ultimately triggers apoptotic cell death.
Given that this compound retains the core 3-amino-1,2,4-benzotriazine-1-oxide structure, it is highly probable that it undergoes a similar bioreductive activation process to exert cytotoxic effects, particularly under hypoxic conditions. The 7-methyl group may influence the efficiency of this process.
Caption: Inferred mechanism of bioreductive activation.
Potential Biological Activities and Therapeutic Applications
Based on its structural characteristics and the known activities of related benzotriazines, this compound is predicted to exhibit the following biological activities:
-
Hypoxia-Selective Cytotoxicity: The primary anticipated activity is cytotoxicity towards cancer cells under hypoxic conditions. This makes it a candidate for development as an anti-cancer agent, potentially in combination with radiotherapy or chemotherapy, which are less effective against hypoxic tumor cells.
-
Antimicrobial Activity: Benzotriazine derivatives have been reported to possess antimicrobial properties. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.
Experimental Protocols for Validation
To empirically validate the inferred biological activities of this compound, the following detailed experimental protocols are recommended.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HT29, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., tirapazamine).
-
Incubation: Place one set of plates in a normoxic incubator (21% O2) and another in a hypoxic chamber for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values under normoxic and hypoxic conditions.
Caption: Workflow for the MTT cytotoxicity assay.
DNA Damage Assessment (Comet Assay)
This assay visualizes and quantifies DNA single- and double-strand breaks in individual cells.
Materials:
-
Treated cells from the cytotoxicity assay
-
Comet assay kit (including low melting point agarose, lysis solution, electrophoresis buffer)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescent DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Harvesting: Harvest cells treated with the compound under normoxic and hypoxic conditions.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleus.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail."
-
Image Analysis: Use imaging software to quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
Antimicrobial Activity Assessment (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation and Expected Outcomes
The following tables present hypothetical data that could be expected from the experimental validation of this compound, based on the known properties of tirapazamine.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Cell Line | Normoxia | Hypoxia | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |
| HT29 (Colon) | >100 | 15 | >6.7 |
| A549 (Lung) | >100 | 20 | >5.0 |
| MCF-7 (Breast) | >100 | 18 | >5.6 |
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | MIC |
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Candida albicans | 128 |
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, its close structural relationship to the well-characterized anti-cancer agent tirapazamine and its primary metabolite provides a strong basis for inferring its mechanism of action and potential therapeutic applications. It is anticipated that this compound will act as a hypoxia-selective cytotoxic agent through bioreductive activation and subsequent radical-mediated DNA damage. The provided experimental protocols offer a robust framework for the empirical validation of these inferred activities. Further research into this and related benzotriazine derivatives is warranted to explore their full potential in oncology and infectious disease.
References
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Abstract
The unique microenvironment of solid tumors, characterized by regions of severe oxygen deprivation (hypoxia), presents a significant challenge to conventional cancer therapies while simultaneously offering a selective target for novel therapeutic strategies. Hypoxia-activated prodrugs (HAPs) are designed to exploit this physiological difference, remaining relatively inert in well-oxygenated normal tissues but undergoing bioactivation to potent cytotoxic agents within hypoxic tumor cells. The 1,2,4-benzotriazine N-oxide scaffold is a cornerstone of HAP development, with tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) being its most clinically advanced representative. This guide delves into the potential therapeutic targets of a specific analog, 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide, by synthesizing the extensive mechanistic knowledge of its parent class. We will explore the core mechanism of bioreductive activation, the primary molecular target of DNA, the influence of chemical structure on activity, and the downstream cellular consequences, providing a robust framework for researchers and drug development professionals.
The Overarching Challenge: Tumor Hypoxia as a Therapeutic Hurdle and Target
Solid tumors frequently outgrow their vascular supply, leading to the formation of hypoxic zones where oxygen levels are significantly lower than in healthy tissues.[1][2][3] These regions are populated by tumor cells that are notoriously resistant to both radiotherapy, which requires oxygen to generate cytotoxic reactive oxygen species, and many conventional chemotherapies that depend on cellular proliferation and an intact vasculature for effective delivery.[4] However, the profound enzymatic differences between normoxic and hypoxic cells provide a unique opportunity. Hypoxic cells upregulate a suite of reductive enzymes, creating a highly reducing environment that can be harnessed to activate specifically designed prodrugs.[5][6] This "bio-reductive" approach forms the therapeutic rationale for the 1,2,4-benzotriazine N-oxide class of compounds.
Core Mechanism: The Bioreductive Activation Pathway
The therapeutic potential of this compound is predicated on a mechanism of hypoxia-selective activation. This process is initiated by a one-electron reduction of the N-oxide moiety.
The Role of One-Electron Reductases
A variety of intracellular enzymes can perform this activation, but NADPH:cytochrome P450 reductase has been identified as a key player in the bioactivation of tirapazamine and its analogs.[7][8][9] Studies have shown a direct correlation between the activity of P450 reductase and cellular sensitivity to these compounds under hypoxic conditions.[7][8]
The Oxygen-Dependent "Futile Cycle"
Under normal oxygen levels (normoxia), the one-electron reduction product, a radical anion, is rapidly re-oxidized by molecular oxygen back to the inert parent compound.[2][6] This rapid "futile cycling" prevents the accumulation of the toxic radical species, thus sparing healthy, well-oxygenated tissues.
In contrast, under the low-oxygen conditions characteristic of solid tumors, the radical anion has a sufficiently long lifetime to undergo further chemical transformations, ultimately producing a highly reactive oxidizing radical that is responsible for the compound's cytotoxic effects.[1][10] This hypoxia-selectivity is the critical determinant of the therapeutic window for this class of drugs.
Primary Therapeutic Target: DNA Damage in Hypoxic Cells
The ultimate target of the activated benzotriazine N-oxide is genomic DNA. The oxidizing radical generated following bioreduction is a potent DNA-damaging agent, inducing a spectrum of lesions that are difficult for the cell to repair, ultimately leading to cell death.[6][11]
The precise identity of the DNA-damaging species has been a subject of investigation, with two primary mechanisms proposed:
-
Hydroxyl Radical (•OH) Generation: One proposed mechanism involves the homolysis of the N-OH bond in the reduced intermediate, leading to the release of a free hydroxyl radical, one of the most reactive and damaging species in biology.[12][13][14]
-
Benzotriazinyl Radical Formation: An alternative mechanism suggests the elimination of water from the reduced intermediate to form a benzotriazinyl radical, which then directly attacks DNA.[12][14]
Regardless of the exact intermediate, the outcome is catastrophic damage to the DNA backbone, including single-strand breaks (SSBs) and highly lethal double-strand breaks (DSBs).[6][10] This DNA damage triggers cell cycle arrest and, ultimately, apoptosis.
Structure-Activity Relationship (SAR) and the Influence of the 7-Methyl Group
The substitution pattern on the benzotriazine ring is a critical determinant of a compound's biological activity. Extensive SAR studies on tirapazamine analogs have established a clear relationship between a compound's one-electron reduction potential (E1) and its cytotoxic profile.[15][16]
| Substituent Position | Electronic Effect | Impact on Reduction Potential (E1) | General Effect on Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Electron-Withdrawing (e.g., -CF3, -Cl) | Makes reduction easier | Increases E1 (less negative) | Generally decreases HCR, increases aerobic toxicity | [15][17] |
| Electron-Donating (e.g., -CH3, -NH2) | Makes reduction harder | Decreases E1 (more negative) | Generally increases HCR (optimum range exists) | [15][17] |
The 7-methyl group on this compound is a weak electron-donating group. Based on established SAR, this substitution is predicted to have the following effects compared to an unsubstituted analog:
-
Lower Reduction Potential: The methyl group will likely make the compound slightly more difficult to reduce, resulting in a more negative E1 value.
-
Potentially Higher Hypoxic Selectivity: Analogs with E1 values in the range of -450 to -510 mV (which includes weakly electron-donating substituents) have been shown to possess high HCRs (>50).[15] The 7-methyl substitution may therefore shift the compound's properties towards this more selective profile, enhancing its potential as a hypoxia-targeted agent.
Experimental Protocols for Target Validation and Compound Characterization
Validating the therapeutic potential of this compound requires a series of well-defined experiments to quantify its hypoxia-selective cytotoxicity and confirm its mechanism of action.
Protocol: Hypoxic Cytotoxicity (Clonogenic) Assay
This assay is the gold standard for determining the survival fraction of cells after treatment and is essential for calculating the Hypoxic Cytotoxicity Ratio (HCR).
Objective: To quantify the survival of cancer cells treated with the test compound under normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions.
Methodology:
-
Cell Plating: Plate a known number of tumor cells (e.g., HT29, SiHa) into 6-well plates. Allow cells to attach for 4-6 hours.
-
Gassing: Transfer plates to airtight incubators or hypoxia workstations. Flush with either a normoxic gas mixture (5% CO₂, 95% air) or a hypoxic gas mixture (5% CO₂, 95% N₂, with O₂ scrubbed to <0.1%). Equilibrate for at least 4 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in pre-equilibrated media. Add the drug solutions to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate cells with the drug for a defined period (e.g., 2-4 hours) under their respective atmospheric conditions.
-
Recovery: Remove the drug-containing media, wash cells with PBS, and add fresh, drug-free media. Return all plates to a standard normoxic incubator.
-
Colony Formation: Allow cells to grow for 10-14 days until visible colonies (≥50 cells) are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each drug concentration relative to the vehicle control. The HCR is typically calculated as the ratio of the drug concentration required to kill 50% of cells (IC₅₀) under normoxic conditions versus hypoxic conditions (IC₅₀ Normoxic / IC₅₀ Hypoxic).
Protocol: Alkaline Comet Assay for DNA Strand Break Quantification
This single-cell gel electrophoresis assay visualizes and quantifies DNA damage.
Objective: To measure the extent of DNA single- and double-strand breaks induced by the compound.
Methodology:
-
Cell Treatment: Treat cells with the compound under hypoxic conditions as described above. Include a negative (vehicle) and positive (e.g., H₂O₂) control.
-
Cell Embedding: Harvest the cells and embed a low density of them in low-melting-point agarose on a specialized microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place slides in a high pH (alkaline) electrophoresis buffer. This denatures the DNA and unwinds it at sites of strand breaks.
-
Electrophoresis: Apply an electric field. The negatively charged DNA will migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Image the cells using a fluorescence microscope. Use specialized software to quantify the amount of DNA in the comet tail relative to the head. The "tail moment" is a common metric for the extent of DNA damage.[18]
Conclusion and Future Directions
Based on the robust evidence from the broader class of 1,2,4-benzotriazine N-oxides, the primary therapeutic target of this compound is unequivocally the DNA of hypoxic tumor cells. Its mechanism of action is dependent on bioreductive activation by one-electron reductases, a process that is selectively enabled by the tumor microenvironment. The inclusion of a 7-methyl group is predicted to modulate the compound's reduction potential, likely enhancing its hypoxic selectivity, a hypothesis that warrants direct experimental validation.
Future research should focus on the chemical synthesis of this specific analog to enable the rigorous experimental evaluation outlined in this guide. Subsequent studies should investigate its efficacy in 3D tumor spheroid models and in vivo xenograft models, both as a monotherapy and in combination with radiotherapy, to fully elucidate its therapeutic potential in the ongoing effort to target and eliminate treatment-resistant hypoxic cancer cells.
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Hypoxia-Selective Activation of Benzotriazine N-Oxides: A Guide to Mechanism and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hypoxic microenvironment of solid tumors presents a significant barrier to the efficacy of conventional cancer therapies, fostering resistance to both radiotherapy and chemotherapy. Hypoxia-activated prodrugs (HAPs) represent a strategic approach to selectively target these treatment-refractory cell populations. Among the most studied HAPs are the 1,2,4-benzotriazine 1,4-di-N-oxides, a class of bioreductive compounds exemplified by tirapazamine (TPZ). These agents remain relatively inert in well-oxygenated, healthy tissues but undergo enzymatic activation under hypoxic conditions to generate potent DNA-damaging radicals. This guide provides a comprehensive technical overview of the core mechanisms governing the hypoxia-selective activation of benzotriazine N-oxides, details the key enzymatic players, presents validated experimental protocols for their evaluation, and discusses the evolution of this promising class of anticancer agents.
The Rationale: Exploiting Tumor Hypoxia
Solid tumors frequently outgrow their vascular supply, leading to regions with inadequate oxygen levels, a state known as hypoxia.[1] Hypoxic cells are notoriously resistant to radiation, which requires oxygen to generate cytotoxic reactive oxygen species (ROS), and are often less susceptible to chemotherapeutic agents due to their quiescent state and distance from functional vasculature.[2] The HAP strategy leverages this unique tumor pathophysiology. HAPs are inactive prodrugs that are selectively metabolized into cytotoxic agents by cellular reductases that are highly active in the low-oxygen environment of tumors.[3] This creates a therapeutic window, concentrating the cytotoxic effect within the tumor while sparing healthy, well-oxygenated tissues.[2]
Benzotriazine N-oxides, characterized by an aromatic heterocycle with two N-oxide moieties, are a leading class of HAPs.[1][4] The flagship compound, tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), has been extensively studied and serves as the primary model for understanding the mechanism of action for this class.[5]
The Core Mechanism: An Oxygen-Gated Switch
The selective toxicity of benzotriazine N-oxides is governed by a finely tuned, oxygen-dependent bioactivation process. The central event is a one-electron reduction of the parent N-oxide, which acts as an "on-switch" only in the absence of oxygen.
One-Electron Reduction and Radical Formation
Under hypoxic conditions, intracellular one-electron reductases transfer an electron to the benzotriazine di-N-oxide (Compound 1 in the diagram below), generating an oxygen-sensitive drug radical intermediate (2 ).[6][7] This step is the cornerstone of its activation.
The Role of Oxygen: Redox Cycling
In healthy, normoxic tissues (high O₂), the activation process is short-circuited. Molecular oxygen rapidly and efficiently oxidizes the drug radical (2 ) back to the inactive parent compound (1 ).[6] This "redox cycling" or "futile cycle" prevents the accumulation of the toxic intermediate, thereby protecting normal tissues from damage.
Hypoxic Activation and DNA Damage
In the absence of sufficient oxygen, the drug radical (2 ) is not re-oxidized. Instead, it undergoes further transformation to produce a highly reactive secondary radical that is a potent cytotoxic agent.[7] While the exact nature of the damaging species has been debated, substantial evidence points to the generation of a hydroxyl radical (HO•) or a benzotriazinyl radical.[1][6] These radicals induce lethal DNA damage, including single- and double-strand breaks and chromosome aberrations, ultimately triggering cell death.[1][4] The major stable metabolite formed during this process is the mono-N-oxide reduction product (3 ).[6]
Enzymology and Subcellular Localization
The bioactivation of benzotriazine N-oxides is not a random process; it is catalyzed by specific enzymes located in distinct cellular compartments. Understanding this is critical for predicting drug efficacy and potential resistance mechanisms.
Key Activating Reductases
A variety of flavoprotein reductases can perform the critical one-electron reduction.
-
Cytochrome P450 Reductase (POR or CYPOR): This is a major one-electron reducing enzyme responsible for activating tirapazamine and its analogues.[8][9] Studies have shown that cells with higher POR activity are more sensitive to tirapazamine under hypoxia.[9]
-
Cytochrome P450 (CYP) Enzymes: Several CYP isoforms, particularly from the IIB, IIC, and IIIA subfamilies, contribute significantly to the reduction of benzotriazine N-oxides in liver microsomes.[8] The combined action of CYPs and POR can account for the vast majority of the metabolic activation.[8]
-
Other Reductases: While one-electron reduction is key for toxicity, two-electron reductases like NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase) can also metabolize these compounds. However, this often leads to the formation of the less toxic four-electron reduction product, representing a potential detoxification pathway.[10]
The Critical Role of Nuclear Activation
A pivotal finding in the field is that the location of activation dictates cytotoxicity. Research has demonstrated that while the majority of tirapazamine metabolism occurs in the cytoplasm, it is the fraction of the drug activated within the nucleus that is responsible for the DNA damage leading to cell death.[11] Radicals generated outside the nucleus are too short-lived to diffuse and cause significant damage to the nuclear DNA.[11] This underscores the importance of prodrug delivery to the nucleus and the presence of nuclear reductases.
| Enzyme Family | Role in Benzotriazine N-Oxide Metabolism | Primary Outcome | Reference |
| Cytochrome P450 Reductase (POR) | One-electron reduction | Activation (Generates cytotoxic radical) | [8][9] |
| Cytochrome P450s (e.g., IIB, IIC) | One-electron reduction | Activation (Generates cytotoxic radical) | [8] |
| NQO1 (DT-Diaphorase) | Two- and four-electron reduction | Detoxification (Forms less toxic metabolites) | [10] |
Experimental Protocols and Methodologies
Validating the hypoxia-selective activity of novel benzotriazine N-oxides requires a standardized set of experiments. The following protocols provide a framework for the in-vitro characterization of these compounds.
Protocol 1: Assessment of Hypoxia-Selective Cytotoxicity
This workflow is designed to quantify the differential killing of cancer cells under low-oxygen versus normal-oxygen conditions.
Step-by-Step Methodology:
-
Cell Culture: Seed a human cancer cell line (e.g., A549 lung cancer or SiHa cervical cancer) into two identical 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x stock solution of the benzotriazine N-oxide compound and perform serial dilutions.
-
Hypoxic Pre-incubation: Place one plate ("Hypoxic Plate") into a hypoxic chamber or incubator (e.g., <0.1% O₂) for at least 4 hours to allow for equilibration. The other plate ("Normoxic Plate") remains in a standard incubator (21% O₂).
-
Drug Exposure: Add the drug dilutions to both plates. Ensure all liquid handling for the hypoxic plate is performed quickly or within a hypoxic workstation to minimize reoxygenation.
-
Incubation: Incubate both plates for the desired exposure time (typically 2-24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Return both plates to a standard normoxic incubator.
-
Viability Assessment: After a recovery period of 3-5 days, assess cell viability using a suitable method like the MTS assay or by fixing and staining with crystal violet.
-
Data Analysis: Plot cell viability versus drug concentration for both normoxic and hypoxic conditions. Determine the IC₅₀ (concentration causing 50% inhibition of growth) for each condition. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic). A high HCR indicates potent and selective killing of hypoxic cells.
Protocol 2: HPLC Analysis of Reductive Metabolism
This protocol is used to confirm that the parent drug is being converted to its expected metabolites under hypoxic conditions.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture in an Eppendorf tube containing:
-
Phosphate buffer (pH 7.4)
-
Cell lysate or liver microsomes (as the enzyme source)
-
NADPH (as the electron donor)
-
The benzotriazine N-oxide parent compound.
-
-
Induce Hypoxia: Sparge the reaction mixture with nitrogen or argon gas for 5-10 minutes to remove oxygen. Cap the tube tightly.
-
Incubation: Incubate the reaction at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quench: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used.
-
Detection: Monitor the elution of the parent drug and its metabolites (e.g., the mono-N-oxide) using a UV detector at a suitable wavelength (e.g., determined by a UV scan of the parent compound).
-
Quantification: Compare the peak areas of the parent drug and metabolites to analytical standards to determine the rate of metabolism.[12]
-
Second-Generation Agents and Clinical Perspective
While tirapazamine established the proof-of-concept for benzotriazine N-oxides, its clinical success has been limited, often due to insufficient efficacy or off-target toxicities.[1] This has spurred the development of second-generation compounds designed for improved pharmacological properties. For example, SN30000 was developed to have superior potency, selectivity, and tumor penetration compared to tirapazamine.[3][13]
The future of these agents likely lies in a more personalized approach. This includes:
-
Combination Therapies: Combining HAPs with radiation or conventional chemotherapies that may induce or exacerbate tumor hypoxia.[1][14]
-
Biomarker-Driven Selection: Developing diagnostic tools to identify patients whose tumors have high levels of the necessary activating reductases (e.g., POR), thereby predicting a higher likelihood of response.[15]
-
Targeting Multiple Microenvironmental Factors: Designing novel prodrugs that are activated by both hypoxia and other tumor-specific conditions, such as low extracellular pH.[16][17]
Conclusion
Benzotriazine N-oxides are a sophisticated class of anticancer agents that exploit the unique hypoxic microenvironment of solid tumors. Their activation is a tightly regulated process dependent on one-electron reductases and the near absence of oxygen, leading to the localized production of DNA-damaging radicals. While clinical translation has faced challenges, the fundamental mechanism is well-understood and provides a solid foundation for the rational design of next-generation agents. Through the use of robust in-vitro and in-vivo models and a focus on biomarker-driven clinical strategies, hypoxia-activated benzotriazine N-oxides remain a highly promising avenue for overcoming treatment resistance in oncology.
References
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Tirapazamine - Wikipedia. [Link]
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The role of cytochrome P450 and cytochrome P450 reductase in the reductive bioactivation of the novel benzotriazine di-N-oxide hypoxic cytotoxin 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233, WIN 59075) by mouse liver - PubMed. [Link]
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Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed. [Link]
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Reductive activation of Tirapazamine (TPZ). TPZ is reduced by both... - ResearchGate. [Link]
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What is Tirapazamine used for? - Patsnap Synapse. [Link]
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Isotopic labeling experiments that elucidate the mechanism of DNA strand cleavage by the hypoxia-selective antitumor agent 1,2,4-benzotriazine 1,4-di-N-oxide - PMC - NIH. [Link]
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Isotopic Labeling Experiments That Elucidate the Mechanism of DNA Strand Cleavage by the Hypoxia-Selective Antitumor Agent 1,2,4-Benzotriazine 1,4-Di-N-oxide | Chemical Research in Toxicology - ACS Publications. [Link]
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Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem - NIH. [Link]
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Enzymology of the Reduction of the Potent benzotriazine-di-N-oxide Hypoxic Cell Cytotoxin SR 4233 (WIN 59075) by NAD(P)H: (Quinone Acceptor) Oxidoreductase (EC 1.6.99.2) Purified From Walker 256 Rat Tumour Cells - PubMed. [Link]
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Exploiting the Inherent Photophysical Properties of the Major Tirapazamine Metabolite in the Development of Profluorescent Substrates for Enzymes That Catalyze the Bioreductive Activation of Hypoxia-Selective Anticancer Prodrugs | The Journal of Organic Chemistry - ACS Publications. [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. [Link]
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Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo - PubMed. [Link]
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High-performance liquid chromatographic assay for the benzotriazine di-N-oxide (SR 4233) and its reduced metabolites in biological materials - PubMed. [Link]
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Combination of the Bioreductive Drug Tirapazamine With the Chemotherapeutic Prodrug Cyclophosphamide for P450/P450-reductase-based Cancer Gene Therapy - PubMed. [Link]
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Pharmacokinetics and bioreductive metabolism of the novel benzotriazine di-N-oxide hypoxic cell cytotoxin tirapazamine (WIN 59075; SR 4233; NSC 130181) in mice - PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: Elucidating the Anticancer Mechanism of 3-Amino-1,2,4-benzotriazine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Environments - The Hypoxia-Selective Action of Benzotriazine N-Oxides
The tumor microenvironment presents a formidable challenge to conventional cancer therapies. A hallmark of solid tumors is hypoxia, a state of low oxygen tension that not only fosters tumor progression and metastasis but also confers resistance to radiation and many chemotherapeutic agents. The 3-amino-1,2,4-benzotriazine N-oxide family of compounds represents a sophisticated class of bioreductive prodrugs designed to exploit this very feature. These agents are selectively activated under hypoxic conditions to become potent cytotoxic agents, offering a targeted approach to eradicating cancer cells while sparing healthy, well-oxygenated tissues.
At the forefront of this class is Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), a compound that has undergone extensive investigation and provides a foundational understanding of the mechanism of action for related structures, including 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide.[1][2][3] This guide will delve into the intricate molecular mechanisms that underpin the anticancer activity of these compounds, providing detailed protocols for their investigation.
The Core Mechanism: A Cascade of Reduction and Radical-Mediated Damage
The anticancer efficacy of 3-amino-1,2,4-benzotriazine N-oxides is contingent upon a multi-step process initiated by the unique hypoxic environment of tumors. The central mechanism involves a one-electron reduction, leading to the formation of a highly reactive radical species that orchestrates a lethal assault on the cancer cell's most vital component: its DNA.
Bioreductive Activation: The Hypoxic Switch
Under normal oxygen levels (normoxia), the one-electron reduction of the benzotriazine N-oxide is a futile cycle. The resulting radical is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it harmless. However, in the hypoxic core of a tumor, the scarcity of oxygen allows the radical to persist and initiate cytotoxic events.[4] This selective activation is a cornerstone of their therapeutic window.
The enzymatic machinery of the cell, particularly NADPH:cytochrome P450 oxidoreductase, plays a pivotal role in this initial reductive step.[1] This enzyme donates an electron to the benzotriazine N-oxide, birthing the radical anion that is the precursor to cellular damage.
Signaling Pathway: Bioreductive Activation and DNA Damage
Caption: Bioreductive activation of 3-amino-1,2,4-benzotriazine N-oxides.
The Ultimate Weapon: DNA Damage
Once formed, the activated radical species unleashes a torrent of damage upon the cell's genetic material. This is not a single, uniform type of damage but rather a spectrum of lesions that collectively overwhelm the cell's repair mechanisms.
-
DNA Strand Breaks: The radicals are potent enough to cause both single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs) in the DNA backbone.[1]
-
DNA Base Damage: Beyond severing the phosphate backbone, these agents induce oxidative damage to the DNA bases themselves.[2][5] This results in a variety of modified bases, such as formamidopyrimidines and 5-hydroxy-6-hydropyrimidines, which can stall DNA replication and transcription, ultimately leading to cell death.[2][3]
The accumulation of this extensive and varied DNA damage is a critical trigger for the subsequent cellular responses.
Cellular Consequences: From Damage to Death
The widespread DNA damage initiates a cascade of cellular signaling events that converge on programmed cell death, or apoptosis.
-
Apoptosis Induction: The presence of irreparable DNA damage is a classic trigger for the intrinsic apoptotic pathway. While the precise upstream signaling is still under investigation for many derivatives, the activation of caspase cascades is a common downstream event.[6] Some derivatives have also been shown to modulate the expression of key apoptosis-related proteins, such as p53 and those involved in regulating the mitochondrial membrane potential.[7]
-
Cell Cycle Arrest: In some instances, the DNA damage can also lead to the activation of cell cycle checkpoints, causing the cell to arrest its progression through the cell cycle.[8] This provides an opportunity for the cell to attempt repairs, but given the overwhelming nature of the damage, this often serves as a prelude to apoptosis.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of a novel 3-amino-1,2,4-benzotriazine N-oxide derivative, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Protocol 1: Assessment of Hypoxia-Selective Cytotoxicity
Objective: To determine if the compound exhibits preferential cytotoxicity towards cancer cells under hypoxic conditions compared to normoxic conditions.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549, PC-3, K562) in appropriate growth medium.[6]
-
Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂). Keep a parallel set of plates in a standard normoxic incubator (e.g., 21% O₂, 5% CO₂).
-
Compound Treatment: After a period of pre-incubation to establish hypoxia (typically 4-6 hours), add serial dilutions of the test compound to both the hypoxic and normoxic plates.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A high HCR indicates significant hypoxia-selective activity.
Experimental Workflow: Hypoxia-Selective Cytotoxicity Assay
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
Protocol 2: Analysis of DNA Damage
Objective: To detect and quantify the extent of DNA strand breaks induced by the compound.
Methodology: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: Treat cancer cells with the compound under hypoxic conditions for a defined period (e.g., 2-4 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Cell Harvesting: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.
Protocol 3: Assessment of Apoptosis
Objective: To determine if the compound induces apoptosis in cancer cells.
Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration under hypoxic conditions for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Quantitative Data Summary
| Compound Class | Typical IC₅₀ (Hypoxia) | Hypoxia Cytotoxicity Ratio (HCR) | Key Mechanistic Findings |
| 3-Amino-1,2,4-benzotriazine-1,4-dioxides | Low micromolar to nanomolar | 10 - 200 | Induction of DNA single and double-strand breaks, oxidative base damage, apoptosis. |
| Substituted 3-Amino-1,2,4-benzotriazine-1-oxides | Varies with substitution | Varies | Can induce apoptosis and cell cycle arrest. |
Note: Specific values are highly dependent on the cell line and the specific chemical structure of the derivative.
Conclusion and Future Directions
The 3-amino-1,2,4-benzotriazine N-oxide scaffold represents a promising platform for the development of hypoxia-activated anticancer agents. Their mechanism of action, centered on bioreductive activation and subsequent DNA damage, provides a clear rationale for their selective tumor cytotoxicity. Future research in this area will likely focus on optimizing the physicochemical properties of these compounds to enhance their tumor penetration and pharmacokinetic profiles, as well as exploring their potential in combination with other cancer therapies, such as immunotherapy and radiation. The protocols outlined in this guide provide a robust framework for the continued investigation and development of this important class of anticancer agents.
References
- Patterson, A. V., & Saunders, M. P. (1994). Reduction of 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide (tirapazamine, WIN 59075, SR 4233) to a DNA-damaging species: a direct role for NADPH:cytochrome P450 oxidoreductase. Carcinogenesis, 15(8), 1503–1510.
- Xia, Q., et al. (2011). Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. European Journal of Medicinal Chemistry, 46(3), 919–926.
- Birincioglu, M., et al. (2003). DNA base damage by the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). Journal of the American Chemical Society, 125(38), 11607–11615.
- Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(4), 1109-1117.
- Kotandeniya, D., et al. (2002). Oxidative DNA base damage by the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). Bioorganic & Medicinal Chemistry Letters, 12(17), 2325–2329.
- Jiang, F., et al. (2006). Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4209–4213.
- Wang, J., et al. (2014). Synthesis, Preferentially Hypoxic Apoptosis and Anti-Angiogenic Activity of 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide Bearing Alkyl Linkers with a 3-Amino-1,2,4-Benzotriazine-1-Oxide Moiety. Molecules, 19(11), 17758-17775.
- Ganley, B., et al. (2009). Initiation of DNA strand cleavage by 1,2,4-benzotriazine 1,4-dioxide antitumor agents. Journal of the American Chemical Society, 131(3), 1194–1202.
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National Institute of Standards and Technology. (2003). DNA Base Damage by the Antitumor Agent 3-Amino-1,2,4-Benzotriazine 1,4-Dioxide (Tirapazamine). Retrieved from [Link]
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Application Notes and Protocols: 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide as a Potential Fluorescent Probe for Cellular Hypoxia
Introduction: A Novel Fluorogenic Scaffold for Hypoxia Detection
The study of cellular hypoxia, a condition of low oxygen concentration, is critical in various fields, including cancer biology, neuroscience, and cardiovascular research. Hypoxic microenvironments are a hallmark of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[1][2] Consequently, the development of robust and sensitive tools for detecting and imaging hypoxic cells is of paramount importance.
This document outlines the potential application of 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide as a novel fluorescent probe for cellular hypoxia. While the primary research focus on 1,2,4-benzotriazine-1-oxide derivatives has been their use as hypoxia-activated prodrugs due to their selective bioreduction in low-oxygen environments,[1][2][3] this same chemical property presents a compelling opportunity for designing "turn-on" fluorescent probes. We hypothesize that the non-fluorescent or weakly fluorescent parent compound can be enzymatically reduced in hypoxic cells to a highly fluorescent product, providing a direct and quantifiable readout of cellular oxygen levels.
The core of this proposed application lies in the bioreduction of the N-oxide moiety, a well-documented mechanism for related compounds like tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide).[4][5] In the presence of intracellular reductases that are overexpressed under hypoxic conditions, the N-oxide is reduced, leading to a significant alteration in the electronic structure of the benzotriazine ring system. This alteration is predicted to induce a change in the molecule's photophysical properties, transitioning it from a non-emissive to an emissive state.
These application notes provide a theoretical framework and foundational protocols for researchers interested in exploring the potential of this compound as a fluorescent hypoxia probe. All protocols are presented as starting points and will require optimization based on the specific cell type and experimental setup.
Proposed Mechanism of Action
The proposed mechanism for this compound as a hypoxia-activated fluorescent probe is centered on a reductive activation pathway. In normoxic cells, the compound is expected to be largely non-fluorescent due to the electron-withdrawing nature of the N-oxide group, which can quench fluorescence. However, in the low-oxygen environment of hypoxic cells, intracellular reductases, such as cytochrome P450 oxidoreductase, will catalyze a one-electron reduction of the N-oxide. This process leads to the formation of a radical anion, which can then be further reduced to the corresponding deoxygenated 3-amino-7-methyl-1,2,4-benzotriazine. This resulting compound is predicted to be fluorescent.
Figure 1: Proposed mechanism of hypoxia-activated fluorescence.
Predicted Photophysical Properties
The following table outlines the predicted photophysical properties of this compound and its reduced, fluorescent form. These are theoretical values and must be experimentally determined.
| Property | Pre-activation (N-Oxide Form) | Post-activation (Reduced Form) |
| Excitation Max (λex) | ~320 nm | ~380 nm |
| Emission Max (λem) | Weak or no emission | ~450 nm (blue-green) |
| Quantum Yield (Φ) | < 0.01 | > 0.3 (predicted) |
| Molar Extinction Coeff. (ε) | To be determined | To be determined |
| Photostability | To be determined | To be determined |
Experimental Protocols
Preparation of Stock Solution
A critical first step is the preparation of a concentrated stock solution of the probe.
Materials:
-
This compound (CAS: 27281-74-9)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution. Rationale: DMSO is a common solvent for organic molecules and is generally well-tolerated by cells at low concentrations.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro Spectral Characterization
Before cellular experiments, it is essential to characterize the probe's fluorescent properties in its native and reduced states.
Materials:
-
10 mM stock solution of the probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (a chemical reducing agent)
-
Fluorometer and UV-Vis spectrophotometer
Protocol:
-
Baseline Spectra: Dilute the 10 mM stock solution in PBS to a final concentration of 10 µM. Record the absorbance and fluorescence emission spectra. For fluorescence, excite at a range of wavelengths (e.g., 300-400 nm) to determine the optimal excitation wavelength.
-
Reduced State Spectra: To a fresh 10 µM solution of the probe in PBS, add a small amount of sodium dithionite to chemically reduce the N-oxide. Immediately record the absorbance and fluorescence emission spectra. Rationale: Sodium dithionite provides a simple chemical method to mimic the intracellular reductive environment, allowing for a preliminary assessment of the post-activation spectral properties.
-
Compare the spectra of the native and reduced forms to confirm a change in fluorescence.
Cell Culture and Induction of Hypoxia
Materials:
-
Cell line of interest (e.g., A549, PC-3)[2]
-
Complete cell culture medium
-
Hypoxia chamber or incubator with adjustable O2 levels
-
Normoxic incubator (21% O2, 5% CO2)
Protocol:
-
Culture cells in appropriate vessels (e.g., 96-well plates for plate reader assays, glass-bottom dishes for microscopy) to the desired confluency.
-
To induce hypoxia, place the cells in a hypoxia chamber with a low oxygen atmosphere (e.g., 1% O2, 5% CO2, balance N2) for a duration appropriate to induce a hypoxic response (typically 12-24 hours).
-
Maintain a parallel set of cells in a normoxic incubator as a control.
Cellular Staining and Fluorescence Microscopy
This protocol describes the staining of live cells to visualize hypoxia-induced fluorescence.
Figure 2: Workflow for cellular staining and fluorescence microscopy.
Protocol:
-
After inducing hypoxia, prepare a staining solution by diluting the 10 mM stock solution of the probe into pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. Rationale: A titration of the probe concentration is necessary to find the optimal balance between signal intensity and potential cytotoxicity.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate the cells for 30-60 minutes at 37°C in their respective normoxic or hypoxic conditions.
-
Wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh culture medium or an imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set based on the experimentally determined excitation and emission maxima).
-
Capture images of both the normoxic and hypoxic cells using identical imaging parameters.
-
Quantify the fluorescence intensity in the images to compare the signal between the two conditions.
Flow Cytometry Analysis
Flow cytometry can be used to quantify the percentage of hypoxic cells in a population.
Protocol:
-
Culture and treat cells to induce hypoxia as described above.
-
Stain the cells with the fluorescent probe as in the microscopy protocol.
-
After staining and washing, detach the cells using a gentle enzyme (e.g., TrypLE).
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% fetal bovine serum).
-
Analyze the cell suspension using a flow cytometer. Excite the cells with a laser line close to the probe's excitation maximum (e.g., 405 nm violet laser) and collect the emission in the appropriate channel (e.g., corresponding to blue-green fluorescence).
-
Compare the fluorescence histograms of the normoxic and hypoxic cell populations.
Data Interpretation and Validation
A successful experiment will show a significant increase in fluorescence intensity in hypoxic cells compared to normoxic cells. To validate that the observed fluorescence is indeed due to hypoxia, consider the following controls:
-
Co-staining: Use a commercially available and validated hypoxia probe (e.g., pimonidazole) in parallel to confirm the hypoxic status of the cells.
-
Reoxygenation: After inducing hypoxia and staining with the probe, return the cells to normoxic conditions. A decrease in the fluorescent signal over time would suggest that the probe's activation is reversible or that the reduced form is cleared from the cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Probe concentration is too high. | Decrease the probe concentration and/or reduce the incubation time. |
| Incomplete washing. | Ensure thorough washing with PBS. | |
| No or weak signal in hypoxic cells | Probe concentration is too low. | Increase the probe concentration. |
| Insufficient incubation time. | Increase the incubation time with the probe. | |
| Inadequate hypoxia. | Verify the oxygen level in the hypoxia chamber. | |
| High signal in normoxic cells | Probe is not stable and is being reduced non-specifically. | Synthesize and test analogs with different substituents to improve stability. |
| Cell line has high basal levels of reductive enzymes. | Use a different cell line for comparison. |
Conclusion
This compound holds significant promise as a novel fluorogenic probe for detecting cellular hypoxia. Its chemical structure is amenable to bioreduction, a process that is upregulated in low-oxygen environments. The protocols and theoretical framework provided here offer a starting point for researchers to explore and validate this potential application. Experimental determination of its photophysical properties and rigorous testing in various cell models will be crucial next steps in establishing this compound as a valuable tool in the study of hypoxia-related biology.
References
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Yuan, L., Lin, W., Zheng, K., He, L., & Huang, W. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research, 49(9), 1783–1793. [Link]
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Liu, H., Liu, Z., & Zhang, C. (2021). Organic fluorescent probes for live-cell super-resolution imaging. Frontiers of Chemical Science and Engineering, 15(5), 1033–1052. [Link]
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FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. Retrieved from [Link]
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PodcastLearn. (2024, December 28). Fluorescent Probes and Staining for Cellular Imaging (Notes included) [Video]. YouTube. [Link]
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Hay, M. P., et al. (2020). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Molecules, 25(20), 4814. [Link]
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Wang, J., et al. (2015). Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2895–2899. [Link]
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Wolf, F. J., Wilson, R. M., Pfister, K., & Tishler, M. (1954). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society, 76(18), 4611–4613. [Link]
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El Dhaibi, F. B., Youssef, A., Fettinger, J. C., Kurth, M. J., & Haddadin, M. J. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. [Link]
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Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
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Duan, D., et al. (2013). Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. European Journal of Medicinal Chemistry, 62, 443–449. [Link]
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González-Vera, J. A., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(17), 12247–12257. [Link]
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Hay, M. P., et al. (2020). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. ResearchGate. [Link]
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Mohammadi Ziarani, G., et al. (2021). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][7][][9]benzotriazine 5-Oxides. ResearchGate. [Link]
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G. A. Morris, et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(9), 1956–1961. [Link]
-
White, J. M., et al. (2014). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry, 79(11), 5030–5041. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Blatter, H. M. (2019). Recent advances in the chemistry of benzo[e][7][][9]triazinyl radicals. Organic & Biomolecular Chemistry, 17(4), 659-672. [Link]
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Wang, Y., et al. (2024). Recent progress in small-molecule fluorescent probes for the detection of superoxide anion, nitric oxide, and peroxynitrite anion in biological systems. Analyst, 149(23), 6489-6508. [Link]
-
Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(2), 511–519. [Link]
-
Li, Y., et al. (2023). 1,2,4,5-Tetrazine-tethered probes for fluorogenically imaging superoxide in live cells with ultrahigh specificity. Nature Communications, 14(1), 1438. [Link]
-
Gates, K. S., et al. (2001). Characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). The Journal of Organic Chemistry, 66(8), 2843–2848. [Link]
-
PubChem. (n.d.). 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide. Retrieved from [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate analysis of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. This compound and its derivatives are of significant interest in pharmaceutical research, including for their potential as anticancer agents.[1][2] A robust and reliable analytical method is therefore critical for quality control, stability testing, and pharmacokinetic studies. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, adhering to the validation principles outlined by the International Council for Harmonisation (ICH).[3][4][5]
Introduction
This compound (Figure 1) is a heterocyclic compound belonging to the benzotriazine class. These scaffolds are prevalent in medicinal chemistry and are investigated for a wide range of biological activities.[6] The N-oxide moiety, in particular, can influence the compound's pharmacological and pharmacokinetic properties, making its accurate quantification essential. High-Performance Liquid Chromatography (HPLC) is a predominant technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[7][8][9] This note provides a step-by-step guide for a reversed-phase HPLC-UV method, from initial development strategy to full validation, ensuring suitability for its intended purpose in a research or quality control environment.
Figure 1: Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | [10][11] |
| Molecular Weight | 176.18 g/mol | [10] |
| CAS Number | 27281-74-9 | [10] |
Method Development Strategy
The primary goal was to develop a simple, rapid, and robust isocratic RP-HPLC method. The strategy was based on the physicochemical properties of the analyte.
-
Chromatographic Mode: Reversed-phase chromatography (RPC) was selected as the most suitable mode.[7][12] The analyte possesses a nonpolar benzotriazine core, making it ideal for retention on a hydrophobic stationary phase like C18.[7][8] The mobile phase is polar, typically a mixture of water and an organic solvent.[12]
-
Column Selection: A C18 column was chosen as the primary stationary phase due to its widespread applicability and strong hydrophobic interactions with aromatic compounds.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol for its lower viscosity and favorable UV cutoff.
-
Aqueous Phase & pH Control: The amino group on the benzotriazine ring is basic. To ensure consistent protonation and avoid peak tailing, the mobile phase pH must be controlled. An acidic pH was selected to ensure the amine is in its protonated, more polar form, leading to better peak shape and reproducible retention. A phosphate buffer at pH 3.0 was found to be optimal.
-
-
Detection Wavelength (λmax): A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The maximum absorbance was observed at approximately 280 nm, which was selected for quantification to ensure high sensitivity.
Experimental Protocol
Instrumentation & Software
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and a photodiode array (PDA) detector.
-
Data Acquisition: OpenLab CDS Software (or equivalent).
Reagents and Materials
-
This compound reference standard (>97% purity).[10]
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric acid (85%) (Analytical grade).
-
Water (Milli-Q or equivalent HPLC grade).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Solution Preparation
-
Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0, 40:60 v/v):
-
Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Mix 600 mL of the filtered buffer with 400 mL of acetonitrile. Degas the final mobile phase by sonication or helium sparging.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL. These will be used for the linearity study.
-
Final Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Method Validation & Results
The optimized method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[3][5][13]
Specificity
Specificity was determined by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution spiked with potential impurities. The analyte peak was well-resolved from any other peaks, and no interference was observed at the retention time of this compound (approximately 4.5 minutes).
Linearity
Linearity was evaluated across five concentration levels from 1.0 to 50.0 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (R²) | > 0.9995 |
The high correlation coefficient indicates excellent linearity over the tested range.
Accuracy
Accuracy was assessed by performing recovery studies at three concentration levels (80%, 100%, and 120% of a target concentration of 20 µg/mL).
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 80% | 99.5% | 0.8% |
| 100% | 100.8% | 0.5% |
| 120% | 101.2% | 0.6% |
The results demonstrate a high degree of accuracy, with all recovery values falling within the acceptable range of 98-102%.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 20 µg/mL standard were analyzed.
| Precision Level | % RSD (n=6) |
| Repeatability (Intra-day) | 0.75% |
| Intermediate Precision (Inter-day) | 1.10% |
The low relative standard deviation (RSD) values (<2%) confirm that the method is highly precise.
Sensitivity (LOD & LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visual Diagrams
Caption: HPLC method development and validation workflow.
Caption: Retention mechanism in reversed-phase HPLC.
Conclusion
This application note presents a validated, robust, and reliable isocratic HPLC-UV method for the quantification of this compound. The method is straightforward and utilizes common reagents and columns, making it easily transferable to any analytical laboratory. Its successful validation in accordance with ICH guidelines ensures that it is suitable for its intended purpose in pharmaceutical analysis, supporting drug development and quality control activities.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
FDA. Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration. Available from: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Starodub, O. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Zwiers Regulatory Consultancy. Available from: [Link]
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Wikipedia. Reversed-phase chromatography. Available from: [Link]
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Wang, Y. et al. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. ACS Publications. Available from: [Link]
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Liu, Z. et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
-
Zhang, Y. et al. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
Przybyciel, M. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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Anderson, R. F. et al. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. PubMed. Available from: [Link]
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PubChem. 3-Amino-1,2,4-benzotriazine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide. National Center for Biotechnology Information. Available from: [Link]
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Alonso, J. et al. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Wang, S. et al. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. PubMed. Available from: [Link]
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Alonso, J. et al. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. Available from: [Link]
-
Carbone, D. et al. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. National Institutes of Health. Available from: [Link]
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Application Notes & Protocols: A Framework for Assessing the In Vitro Cytotoxicity of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic evaluation of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. This compound belongs to the benzotriazine N-oxide class, which includes well-characterized hypoxia-activated prodrugs like Tirapazamine.[1][2] The central hypothesis is that this compound, like its analogues, undergoes bioreductive activation under hypoxic (low-oxygen) conditions, a hallmark of the solid tumor microenvironment, to generate cytotoxic radical species.[3][4] This activation cascade is thought to induce oxidative stress, DNA damage, and ultimately, apoptotic cell death.[2][5]
To rigorously test this hypothesis, we present a multi-tiered experimental approach. The workflow begins with foundational cell viability and cytotoxicity assays to determine dose-response characteristics under both normoxic and hypoxic conditions. It then progresses to more mechanistic assays designed to probe for specific cellular events, namely the induction of apoptosis and the generation of reactive oxygen species (ROS). Each protocol is detailed with an emphasis on the scientific rationale behind key steps, ensuring a robust and self-validating experimental design.
Scientific Background & Experimental Rationale
This compound is structurally related to 3-amino-1,2,4-benzotriazine 1,4-dioxides (e.g., Tirapazamine), a class of compounds known for their selective toxicity toward hypoxic cells.[6] In well-oxygenated tissues, these compounds are relatively non-toxic. However, in the low-oxygen environment characteristic of solid tumors, they are enzymatically reduced by one-electron reductases (e.g., cytochrome P450 oxidoreductase) to form highly reactive and damaging free radicals.[5][7][8] These radicals, including the benzotriazinyl radical, can lead to DNA single- and double-strand breaks, triggering cell death pathways.[1][4]
A crucial cellular response to hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9][10] HIF-1 is a transcription factor that orchestrates the cellular adaptation to low oxygen, but the enzymes it upregulates can also be involved in the bioreductive activation of prodrugs like Tirapazamine.[11][12] Therefore, the cytotoxic mechanism of this compound is likely intertwined with this fundamental cancer biology pathway.
The following experimental workflow is designed to systematically investigate this proposed mechanism of action.
Figure 1: Recommended experimental workflow for cytotoxicity assessment.
General Protocols & Materials
2.1. Cell Culture Select appropriate human cancer cell lines for testing. It is advisable to use lines known to exhibit a robust hypoxic response, such as HCT-116 (colon), A549 (lung), or MCF-7 (breast). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
2.2. Preparation of Test Compound Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Store aliquots at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
2.3. Hypoxia Induction Protocol To induce hypoxia, place cell culture plates into a modular incubator chamber or a tri-gas incubator. Purge the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Seal the chamber and place it in a standard 37°C incubator for the duration of the experiment. For normoxic controls, place parallel plates in a standard incubator (approx. 21% O₂, 5% CO₂).
Assay 1: Cell Viability via MTT Reduction
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13] The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Place one set of plates under normoxic conditions and another under hypoxic conditions for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[14] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| Condition | Compound Concentration | Mean Absorbance (570nm) | % Viability |
|---|---|---|---|
| Normoxia | Vehicle Control (0 µM) | 1.25 ± 0.08 | 100% |
| 1 µM | 1.18 ± 0.06 | 94.4% | |
| 10 µM | 0.95 ± 0.05 | 76.0% | |
| 100 µM | 0.42 ± 0.03 | 33.6% | |
| Hypoxia | Vehicle Control (0 µM) | 1.15 ± 0.07 | 100% |
| 1 µM | 0.88 ± 0.05 | 76.5% | |
| 10 µM | 0.31 ± 0.02 | 27.0% |
| | 100 µM | 0.09 ± 0.01 | 7.8% |
Table 1: Example data format for MTT assay results. The IC50 value is determined by plotting % Viability vs. Concentration.
Assay 2: Cytotoxicity via LDH Release
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16] This assay quantifies the amount of LDH in the supernatant via a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[17][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for "Maximum LDH Release."
-
Incubation: Incubate plates under normoxic and hypoxic conditions as described previously.
-
Lysis for Maximum Release Control: One hour before the end of the incubation period, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer, often 1-2% Triton X-100) to the "Maximum LDH Release" wells.[17]
-
Supernatant Collection: Centrifuge the 96-well plates at 500 x g for 5 minutes to pellet any detached cells.[17] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®, Thermo Fisher CyQUANT™). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[18] Add 50 µL of Stop Solution if required by the kit. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Assay 3: Apoptosis via Caspase-3/7 Activation
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade.[19][20] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a measurable signal.[21][22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with the compound and incubate under normoxic and hypoxic conditions for a relevant time period (e.g., 12, 24, 48 hours). Include a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[21]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) and express the results as fold-change in caspase activity relative to the vehicle-treated control.
Assay 4: Oxidative Stress via ROS Detection
Principle: The formation of reactive oxygen species (ROS) is a key proposed upstream event in the compound's mechanism. This can be measured using a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[23][24] Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Allow cells to attach overnight. Treat with the compound for a short duration (e.g., 1-6 hours) under normoxic and hypoxic conditions. Include a positive control (e.g., 100 µM Tert-Butyl Hydroperoxide, TBHP).[23]
-
Probe Loading: Remove the treatment media and wash the cells once with warm PBS.
-
Add 100 µL of a 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[25]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[23]
-
Reading: Remove the DCFH-DA solution, wash cells once with PBS, and add 100 µL of PBS back to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[24]
-
Data Analysis: Subtract background fluorescence and express results as a fold-change in ROS levels relative to the vehicle-treated control.
Hypothesized Mechanism of Action
The collective data from these assays will help build a comprehensive picture of the cytotoxic mechanism of this compound. The anticipated pathway involves preferential activation under hypoxic conditions, leading to a cascade of events culminating in cell death.
Figure 2: Hypothesized signaling pathway for hypoxia-activated cytotoxicity.
References
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Si, Y., et al. (2014). Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. PubMed. [Link]
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Evans, J. W., et al. (1998). Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes. Cancer Research. [Link]
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ROS Assay Kit Protocol. Creative Bioarray. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Wang, H., & Joseph, J. A. (2012). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]
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Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
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AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
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Scribd. MTT Assay Protocol for Lab Use. [Link]
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Patsnap Synapse. (2024). What is Tirapazamine used for?. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135413511, Tirapazamine. [Link]
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Wikipedia. Tirapazamine. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
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Anderson, R. F., et al. (2003). Mechanism of the proposed dual action of tirapazamine (TPZ). ResearchGate. [Link]
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Wang, S., et al. (2015). Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. PubMed. [Link]
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Wang, S. Y., et al. (2018). Synthesis, Preferentially Hypoxic Apoptosis and Anti-Angiogenic Activity of 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide Bearing Alkyl Linkers with a 3-Amino-1,2,4-Benzotriazine-1-Oxide Moiety. PMC. [Link]
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Cell Biologics Inc. LDH Assay. [Link]
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Joseph, B., et al. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. PMC. [Link]
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Mujahid, Z., et al. (2024). Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity. Journal of Experimental & Clinical Cancer Research. [Link]
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Gu, Y., et al. (2020). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. MDPI. [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Patterson, A. V., et al. (2000). characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). Semantic Scholar. [Link]
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Maccari, R., et al. (2020). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH. [Link]
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Semenza, G. L. (2010). Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics. PMC. [Link]
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Ke, Q., & Costa, M. (2006). Hypoxia-Inducible Factor-1 (HIF-1). Semantic Scholar. [Link]
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Roy, M. K., et al. (2024). Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. MDPI. [Link]
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Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. PubMed. [Link]
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Al-Haidari, A. A., et al. (2024). Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. PMC. [Link]
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Montanari, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]
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Zeman, E. M., et al. (1992). Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo. PubMed. [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
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Maccari, R., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]
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Chemical Point. This compound. [Link]
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Application Notes and Protocols for Efficacy Studies of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide in Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Tumor Hypoxia
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, a condition known as hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional cancer therapies, including radiation and many chemotherapeutic agents.[1] This resistance poses a significant challenge in oncology. A promising strategy to overcome this obstacle is the use of hypoxia-activated prodrugs (HAPs). These are inactive compounds that are selectively activated under hypoxic conditions to become potent cytotoxic agents.[2]
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide is a derivative of the well-characterized HAP, Tirapazamine (SR-4233, 3-amino-1,2,4-benzotriazine-1,4-dioxide).[1][3] Tirapazamine has been extensively studied and serves as a foundational model for this class of drugs.[1] The protocols and methodologies outlined in this document are therefore based on the established principles for Tirapazamine and adapted for its 7-methyl analog. The core hypothesis is that the 7-methyl substitution may modulate the compound's potency, selectivity, or pharmacokinetic properties, which necessitates rigorous preclinical evaluation.
Mechanism of Action: A Tale of Two Oxygen Levels
The selective toxicity of Tirapazamine and its analogs stems from a one-electron reduction process that is futile in the presence of oxygen but leads to cell death in its absence.[4] In normoxic (oxygen-rich) tissues, the prodrug undergoes a one-electron reduction by intracellular reductases (like NADPH:cytochrome P450 reductase) to form a radical anion.[3][5] This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as "futile cycling," with no net cytotoxic effect.
However, in the hypoxic environment of a tumor, the lack of oxygen allows the radical anion to undergo further chemical transformations.[4] It can isomerize and lose a water molecule to form a highly reactive benzotriazinyl radical.[6] This radical is a potent oxidizing species that abstracts hydrogen atoms from DNA, leading to single- and double-strand breaks and ultimately, cell death.[5]
Preclinical Evaluation Strategy: From Bench to In Vivo
A robust preclinical evaluation of this compound should follow a logical progression, starting with in vitro characterization and culminating in well-designed in vivo efficacy studies.
Phase 1: In Vitro Characterization
Before moving to animal models, it is crucial to establish the basic cytotoxic profile of the compound.
-
Hypoxic vs. Normoxic Cytotoxicity: Determine the IC50 (half-maximal inhibitory concentration) of the compound in various cancer cell lines under both normoxic (21% O2) and hypoxic (<1% O2) conditions. A high hypoxic cytotoxicity ratio (HCR = IC50 normoxic / IC50 hypoxic) is a key indicator of a successful HAP.
-
Mechanism of Action Confirmation: Utilize techniques like the comet assay or immunohistochemistry for γH2AX to confirm that the compound induces DNA damage preferentially under hypoxic conditions.
Animal Models: Selecting the Right Platform
The choice of animal model is critical for evaluating a HAP. The model must reliably develop solid tumors with significant hypoxic regions.
Recommended Model: Human Tumor Xenografts in Immunocompromised Mice
This is the most common and well-established model for studying HAPs.[4]
-
Mouse Strains: Nude (athymic) or SCID (severe combined immunodeficient) mice are typically used as they do not reject human tumor cells.
-
Cell Lines: A panel of human cancer cell lines should be used to assess the breadth of activity. Recommended cell lines that have been used in Tirapazamine studies include:
-
HT29 (colorectal cancer): Known to form xenografts with significant hypoxia.[2]
-
A549 (non-small cell lung cancer): Another widely used model.
-
FaDu (head and neck squamous cell carcinoma): Relevant to clinical trials of Tirapazamine.[1]
-
MCF-7 (breast cancer): To evaluate efficacy in a different tumor type.
-
The following diagram illustrates the overall experimental workflow:
Sources
- 1. Tirapazamine - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Microsomal reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide to a free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (SR-4835) in Cell Culture
Introduction
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide, more commonly referenced in scientific literature as SR-4835, is a potent and highly selective ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its significance in oncological research is underscored by its unique mechanism of action, which involves not only kinase inhibition but also the induction of cyclin K degradation through a "molecular glue" effect.[3] This activity disrupts transcriptional regulation and DNA damage repair pathways, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1][3][4] These application notes provide a comprehensive guide for researchers on the proper dissolution and application of SR-4835 in a cell culture setting, ensuring experimental reproducibility and scientific integrity.
Scientific Background: The Rationale for SR-4835 Application
The therapeutic potential of SR-4835 stems from its ability to exploit the transcriptional dependencies of certain cancers. CDK12 and CDK13 are crucial for the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II. By inhibiting these kinases, SR-4835 leads to the premature cleavage and polyadenylation of transcripts, particularly those of large genes, including key DNA damage response (DDR) genes like BRCA1 and ATM.[1] This suppression of the DDR machinery creates a synthetic lethal interaction with DNA-damaging chemotherapeutics or PARP inhibitors in cancer cells, especially in triple-negative breast cancer (TNBC).[1]
Furthermore, SR-4835 acts as a molecular glue, facilitating the interaction between CDK12 and the DDB1 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[3] This dual mechanism of action enhances its anti-proliferative effects and provides a strong rationale for its investigation in various cancer models.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of SR-4835 is paramount for its effective use in cell culture.
| Property | Value | Source |
| Synonyms | SR-4835, 7-Methyl-1,2,4-Benzotriazin-3-Amine 1-Oxide | [5] |
| Molecular Formula | C₈H₈N₄O | [5] |
| Molecular Weight | 176.18 g/mol | [5] |
| Appearance | Yellow/Orange Solid | [6] |
| Melting Point | 275 °C | [6] |
| Solubility | Soluble in Dimethylsulfoxide (DMSO) | [6] |
The limited aqueous solubility of SR-4835 necessitates the use of an organic solvent, with Dimethyl Sulfoxide (DMSO) being the recommended choice for preparing high-concentration stock solutions.[6]
Protocol for Preparation of SR-4835 Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of SR-4835, which can then be serially diluted to working concentrations for cell culture experiments.
Materials
-
This compound (SR-4835) powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing the Compound: Accurately weigh the desired amount of SR-4835 powder. For example, to prepare a 10 mM stock solution, weigh out 1.7618 mg of SR-4835.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired stock concentration. For a 10 mM stock solution from 1.7618 mg of SR-4835, add 1 mL of DMSO.
-
Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing the prepared SR-4835 stock solution in a cell-based assay, such as a cell viability or proliferation assay.
Figure 1. A generalized workflow for the preparation and application of SR-4835 in cell-based assays.
Protocol for a General Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general guideline for assessing the effect of SR-4835 on cell viability. The specific cell line, seeding density, and incubation times should be optimized for your experimental system.
Materials
-
Cells of interest (e.g., MDA-MB-231, a triple-negative breast cancer cell line)
-
Complete cell culture medium
-
SR-4835 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the SR-4835 stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., ≤ 0.1%).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of SR-4835. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value (the concentration of SR-4835 that inhibits cell growth by 50%).
Trustworthiness and Self-Validation
To ensure the reliability of your experimental results, incorporate the following self-validating measures:
-
DMSO Control: Always include a vehicle control with the highest concentration of DMSO used in your experimental wells to account for any solvent-induced effects.
-
Positive Control: If applicable, include a positive control (a compound known to induce cell death in your cell line) to validate the assay's performance.
-
Dose-Response Curve: Generate a full dose-response curve to accurately determine the potency of SR-4835 in your specific cell model.
-
Reproducibility: Repeat experiments multiple times to ensure the reproducibility of your findings.
Conclusion
The successful application of this compound (SR-4835) in cell culture hinges on meticulous preparation and handling. By adhering to the protocols outlined in these application notes, researchers can confidently investigate the biological effects of this promising CDK12/13 inhibitor. The provided guidelines on dissolution, experimental workflow, and self-validation are designed to uphold the principles of scientific integrity and contribute to the generation of robust and reproducible data.
References
- Gao, Y., et al. (2022). Targeting CDK12/13 Drives Mitotic Arrest to Overcome Resistance to KRASG12C Inhibitors. Cancer Research.
- Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society.
- Slabicki, M., et al. (2020). The CDK12/13 inhibitor SR-4835 is a molecular glue that promotes the degradation of cyclin K.
- Zhang, T., et al. (2021). CDK12/13 inhibition induces immunogenic cell death and enhances anti-PD-1 anticancer activity in breast cancer. Journal of Experimental & Clinical Cancer Research.
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- 7. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide: Application Notes and Protocols
Introduction: The Versatile Scaffold of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
The 1,2,4-benzotriazine ring system is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] The N-oxide functionality, particularly in the 1-position, plays a crucial role in the biological activity of many of these compounds, most notably in the development of hypoxia-selective anticancer agents. Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) is a well-known example that undergoes bioreductive activation in hypoxic tumor cells to generate cytotoxic radicals.[2][3][4]
This guide focuses on the synthetic derivatization of a key intermediate, This compound . The presence of the 3-amino group provides a versatile handle for the introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. The 7-methyl group can influence the electronic and steric properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile.
This document provides detailed protocols for the synthesis of various novel derivatives, including acylated, sulfonated, and urea-based analogs. Additionally, it outlines strategies for further diversification through diazotization and palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: A Field-Proven Perspective
The derivatization of this compound primarily targets the nucleophilic character of the 3-amino group. The choice of synthetic methodology is dictated by the desired functional group to be introduced. The following sections detail robust and reproducible protocols for key transformations.
I. N-Acylation of the 3-Amino Group: Synthesis of Amide Derivatives
The conversion of the 3-amino group to an amide is a fundamental strategy to introduce a diverse range of substituents. This transformation can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.
Causality Behind Experimental Choices: The use of a base, such as pyridine or triethylamine, is crucial to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic acylating agent. The choice of solvent is often dictated by the solubility of the starting materials and reagents. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly employed.
Protocol 1: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Pyridine or Triethylamine (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add the base (pyridine or triethylamine, 2.0 equivalents) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-acylated derivative.
Self-Validating System: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry. The disappearance of the characteristic N-H protons of the starting material and the appearance of a new amide N-H proton signal in the 1H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will confirm the successful synthesis.
II. N-Sulfonylation: Introduction of Sulfonamide Moieties
Sulfonamides are a well-established pharmacophore in drug discovery, known for their ability to mimic the transition state of enzymatic reactions and participate in strong hydrogen bonding interactions. The synthesis of 3-sulfonylamino derivatives can lead to compounds with enhanced biological activity.
Causality Behind Experimental Choices: Similar to N-acylation, a base is required to activate the amino group. Pyridine often serves as both the base and the solvent in these reactions. The reaction is typically performed at room temperature.
Protocol 2: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (1.2 equivalents)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add the sulfonyl chloride (1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane) to yield the desired 3-sulfonylamino derivative.
III. Synthesis of 3-Ureido Derivatives
Urea derivatives are known to form extensive hydrogen bond networks and have been incorporated into numerous biologically active molecules. The reaction of the 3-amino group with isocyanates provides a straightforward route to these derivatives.
Causality Behind Experimental Choices: The reaction between an amine and an isocyanate is typically facile and does not require a catalyst or a strong base, although a non-nucleophilic base like triethylamine can be added to scavenge any acid formed. The reaction is often carried out in an aprotic solvent.
Protocol 3: General Procedure for the Synthesis of 3-Ureido Derivatives
Materials:
-
This compound
-
Isocyanate (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (optional, 1.1 equivalents)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous THF or DCM, add the isocyanate (1.1 equivalents).
-
If desired, add triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure 3-ureido derivative.
Advanced Synthetic Strategies for Further Diversification
To expand the chemical space around the this compound scaffold, more advanced synthetic transformations can be employed.
IV. Diazotization and Subsequent Nucleophilic Substitution (Sandmeyer-type Reactions)
Diazotization of the 3-amino group to form a diazonium salt, followed by reaction with various nucleophiles, allows for the introduction of a wide range of substituents at the 3-position, including halogens, cyano, and hydroxyl groups. The Sandmeyer reaction, which utilizes copper(I) salts, is a classic and effective method for these transformations.[5]
Causality Behind Experimental Choices: The diazotization reaction requires acidic conditions and a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The subsequent substitution with a nucleophile is often catalyzed by a copper(I) salt, which facilitates the displacement of the dinitrogen gas.
Conceptual Workflow: Diazotization and Sandmeyer Reaction
Caption: Diazotization of the 3-amino group followed by nucleophilic substitution.
V. Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl, heteroaryl, or alkyl groups at the 3-position, a two-step sequence involving conversion of the amino group to a halide followed by a palladium-catalyzed cross-coupling reaction is a powerful strategy. The Suzuki-Miyaura coupling is a widely used and versatile method for this purpose.[6]
Causality Behind Experimental Choices: The Suzuki-Miyaura reaction requires a palladium catalyst, a phosphine ligand to stabilize the palladium center, and a base to activate the boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.
Data Presentation: Representative Derivatives and Characterization
The following table summarizes the expected structures and key characterization data for representative derivatives synthesized from this compound.
| Derivative Type | R Group | Expected 1H NMR (δ, ppm) Highlights | Expected MS (m/z) [M+H]+ |
| Amide | -COCH3 | Singlet for CH3 (~2.2 ppm), Amide NH singlet | 219.09 |
| Amide | -COPh | Aromatic protons, Amide NH singlet | 281.11 |
| Sulfonamide | -SO2CH3 | Singlet for CH3 (~3.1 ppm), Sulfonamide NH singlet | 255.06 |
| Sulfonamide | -SO2Ph | Aromatic protons, Sulfonamide NH singlet | 317.07 |
| Urea | -CONHPh | Aromatic protons, Urea NH singlets | 296.12 |
Applications in Drug Discovery and Chemical Biology
Derivatives of 3-amino-1,2,4-benzotriazine-1-oxide are primarily explored for their potential as:
-
Anticancer Agents: Particularly as hypoxia-activated prodrugs. The electronic nature of the substituents on the benzotriazine ring can modulate the reduction potential of the N-oxide, influencing its selective toxicity towards hypoxic cells.[6][7]
-
Enzyme Inhibitors: The diverse functionalities that can be introduced allow for the design of molecules that can specifically interact with the active sites of various enzymes.
-
Molecular Probes: Fluorescently labeled or biotinylated derivatives can be synthesized to study biological processes and target engagement.
Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a robust framework for the generation of a diverse library of novel compounds based on the this compound scaffold. The versatility of the 3-amino group allows for extensive chemical exploration, enabling the fine-tuning of physicochemical and pharmacological properties. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, as well as the comprehensive biological evaluation of these novel derivatives to identify promising new therapeutic agents.
References
- Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(1), 204-214.
- Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105.
- Haddadin, M. J., & Issidorides, C. H. (1965). Benzofurazan Oxide. A New Reagent for the Synthesis of o-Quinone Dioximes and Their N-Oxides. Tetrahedron Letters, 6(36), 3253-3256.
- Laderoute, K., et al. (1988). Microsomal reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide to a free radical. Biochemical Pharmacology, 37(8), 1487-1495.
- Fuchs, A. T., & Wanner, M. J. (2012). 1,2,4-Benzotriazines.
- Galli, C. (1988). Radicals in the Sandmeyer and Meerwein reactions. Chemical Reviews, 88(5), 765-792.
- Hay, M. P., et al. (1999). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry, 42(15), 2932-2940.
- Sato, M., et al. (2001). Characterization of a New Metabolite Arising from Bioreductive Processing of the Antitumor Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). Journal of Organic Chemistry, 66(2), 481-486.
- Shinde, S. S., et al. (2011). Application of Suzuki–Miyaura and Buchwald–Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 76(21), 8931-8939.
- Zeman, E. M., et al. (1986). SR 4233: a new bioreductive agent with high selective toxicity for hypoxic mammalian cells. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1239-1242.
Sources
- 1. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide to a free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide | C7H5BrN4O | CID 4644915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing solubility issues of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide in aqueous solutions
Technical Support Center: 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Introduction
This technical guide addresses the most frequently encountered challenge in the experimental use of this compound: its limited solubility in neutral aqueous solutions. As a key intermediate in pharmaceutical development, particularly for oncology research, achieving consistent and soluble preparations is critical for reproducible results.[1] This document provides a series of troubleshooting steps and detailed protocols designed for researchers, scientists, and drug development professionals to overcome these solubility hurdles. Our approach is grounded in the physicochemical properties of the molecule and established formulation principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the molecule's basic properties is the first step in troubleshooting its behavior in solution. Key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | [2][3] |
| Molecular Weight | 176.18 g/mol | [2] |
| CAS Number | 27281-74-9 | [2] |
| Predicted XlogP | 0.2 | [3] |
| Appearance | Typically a crystalline solid | N/A |
| Structural Features | Aromatic benzotriazine core, a basic amino group, a polar N-oxide moiety | [3] |
The predicted XlogP value of 0.2 suggests the compound is not excessively lipophilic; however, its flat, aromatic structure and crystalline nature can contribute to poor wetting and dissolution in aqueous media.
Q2: Why does my compound consistently fail to dissolve in standard phosphate-buffered saline (PBS) at pH 7.4?
This is the most common issue and is directly related to the compound's chemical structure. This compound is a weak base. The primary reason for its poor solubility at neutral pH is the state of its amino group (-NH₂).
-
Mechanism of pH-Dependent Solubility: Most weakly basic compounds exhibit higher solubility in acidic conditions.[4] In an acidic environment (low pH), the amino group becomes protonated (-NH₃⁺). This ionization significantly increases the molecule's polarity and its ability to form favorable interactions with water molecules, thereby enhancing solubility.[4][5] At neutral or alkaline pH, the amino group is predominantly in its neutral, un-ionized form, making the compound less polar and thus less soluble in water.
The expected solubility behavior is illustrated in the table below.
| pH of Aqueous Medium | Expected Ionization State | Predicted Relative Solubility |
| 1.0 - 3.0 | Primarily Protonated (C₈H₉N₄O⁺) | High |
| 3.0 - 6.0 | Mixed Population | Moderate to Low |
| 6.0 - 9.0 | Primarily Neutral (C₈H₈N₄O) | Very Low |
Q3: What are the primary methods to effectively solubilize this compound for in vitro experiments?
There are two primary, validated strategies for solubilizing compounds of this class: pH adjustment and the use of organic co-solvents .[6][7][8]
-
pH Adjustment (Recommended First-Line Approach): This involves preparing a concentrated stock solution in an acidic vehicle before diluting it into your final experimental medium. This is often the preferred method for cell-based assays as it avoids high concentrations of organic solvents that can induce cytotoxicity.
-
Co-Solvency (Alternative Approach): This method involves dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock.[9] This stock is then diluted to the final working concentration. This is a very common and effective technique but requires careful control of the final solvent concentration.
Part 2: Troubleshooting Guides & Protocols
Problem: Compound forms a suspension or fails to dissolve in neutral aqueous buffer (e.g., PBS, DMEM).
This section provides step-by-step protocols to address this core issue.
This protocol leverages the weakly basic nature of the compound to achieve aqueous solubility.
Principle: By protonating the 3-amino group in an acidic solution, we dramatically increase the compound's aqueous solubility.
Step-by-Step Methodology:
-
Prepare Acidic Vehicle: Prepare a sterile solution of 10 mM Hydrochloric Acid (HCl) in Milli-Q or WFI (Water for Injection) grade water. The target pH should be between 2.0 and 3.0.
-
Weigh Compound: Accurately weigh the required amount of this compound using an analytical balance.
-
Initial Dissolution: Add the acidic vehicle dropwise to the solid compound while vortexing or stirring. Continue adding the vehicle until the desired stock concentration is reached (e.g., 10 mM). The solid should fully dissolve, resulting in a clear solution. Gentle warming (37°C) may be applied to aid dissolution, but monitor for any signs of degradation.
-
Neutralization/Buffering (Optional & Critical): If your experiment requires a near-neutral pH, you can carefully adjust the pH of the stock solution upwards using a dilute base (e.g., 100 mM NaOH or 1 M HEPES). Crucially, perform this step slowly while monitoring for any signs of precipitation. Often, it is better to dilute this acidic stock into a larger volume of a well-buffered final medium (e.g., DMEM, RPMI), which will neutralize the acid.
-
Verification: Before use, visually inspect the final solution for any particulates or cloudiness. Confirm sterility by passing the solution through a 0.22 µm syringe filter.
Trustworthiness Check: The clarity of the solution after step 3 is the primary validation point. If the compound does not dissolve, the vehicle may not be sufficiently acidic.
This protocol is an effective alternative when pH modification is not feasible.
Principle: DMSO is a powerful aprotic solvent that can disrupt the crystal lattice of the compound, allowing it to dissolve at high concentrations.
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Add Co-Solvent: Add research-grade, anhydrous DMSO directly to the solid to achieve the desired high stock concentration (e.g., 50-100 mM).
-
Ensure Complete Dissolution: Vortex vigorously. A brief sonication in a water bath can be used to break up any aggregates and ensure complete dissolution. The resulting stock solution should be perfectly clear.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Aromatic N-oxides can be photosensitive, so wrapping vials in foil is recommended.[10]
-
Serial Dilution: For experiments, perform serial dilutions from the DMSO stock into your final aqueous medium. Crucially, never add aqueous buffer to your concentrated DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous medium with vigorous mixing to avoid localized high concentrations that can cause precipitation.
Trustworthiness Check & Caveats:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is below the tolerance level for your system (typically <0.5% for most cell lines, and often <0.1% for sensitive assays).
-
Precipitation Risk: Be aware that diluting the DMSO stock into a buffer where the compound's thermodynamic solubility is low can lead to precipitation over time. This is a common failure point.
Part 3: Advanced Troubleshooting & Visualization
Problem: A clear stock solution (in DMSO or acid) precipitates upon dilution into the final experimental medium.
This is a common and complex issue that arises when the final concentration of the compound exceeds its equilibrium solubility under the final conditions (pH, buffer components, temperature).
The following decision tree, rendered in DOT language, provides a logical workflow to diagnose and solve this problem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. PubChemLite - this compound (C8H8N4O) [pubchemlite.lcsb.uni.lu]
- 4. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. longdom.org [longdom.org]
- 10. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deeper understanding of the reaction intricacies to empower you in optimizing your synthesis and troubleshooting common challenges. This molecule, an analog of the hypoxia-activated prodrug Tirapazamine, holds significant interest in the development of novel therapeutics, and mastering its synthesis is a critical step in its evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step process. It begins with the condensation of 4-methyl-2-nitroaniline with a suitable aminating agent, such as cyanamide, to form the 3-amino-1,2,4-benzotriazine-1-oxide ring system. This is followed by an optional oxidation step if the corresponding 1,4-dioxide is desired. For the synthesis of the 1-oxide, the initial cyclization is the key transformation.
Q2: What is the role of the nitro group in the starting material?
A2: The ortho-nitro group is crucial for the cyclization reaction. During the condensation, the amino group of the guanidino intermediate, formed from the reaction of the aniline and cyanamide, acts as a nucleophile. It attacks the electrophilic nitrogen of the adjacent nitro group, leading to the formation of the benzotriazine N-oxide ring.
Q3: How does the methyl group at the 7-position influence the reaction?
A3: The methyl group is an electron-donating group. This can subtly influence the reactivity of the starting material and the properties of the final product. Electronically, it can slightly increase the electron density of the aromatic ring, which may affect the rate of electrophilic aromatic substitution side reactions, though this is generally not a major concern in this synthesis. Its presence is primarily for structure-activity relationship studies in drug development.
Q4: What are the key differences between the synthesis of this compound and its parent compound, Tirapazamine?
A4: The core synthetic pathway is analogous. The primary difference lies in the starting material: 4-methyl-2-nitroaniline is used instead of 2-nitroaniline. This change in starting material may necessitate minor adjustments to reaction conditions such as temperature and reaction time to optimize yield and purity. The purification process may also need to be adapted due to differences in solubility and chromatographic behavior imparted by the methyl group.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | Incomplete reaction: The starting material (4-methyl-2-nitroaniline) remains unreacted. | Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Increase reaction time or temperature: The electron-donating methyl group might slightly decrease the electrophilicity of the nitro group, requiring more forcing conditions for cyclization. Check reagent quality: Ensure the cyanamide or other aminating agent is not degraded. |
| Degradation of product: The desired product is sensitive to the reaction conditions. | Optimize temperature: While higher temperatures can drive the reaction, they can also lead to decomposition. Perform small-scale experiments to find the optimal temperature balance. Control pH: Highly acidic or basic conditions can lead to hydrolysis or other side reactions. Maintain a mildly acidic to neutral pH during workup. | |
| Formation of Multiple Products (Impure Product) | Side reactions: The reaction may be producing byproducts. | Control stoichiometry: Use a slight excess of the aminating agent, but avoid a large excess which can lead to oligomerization or other side reactions. Optimize solvent: The choice of solvent can influence reaction pathways. Acetonitrile is a common choice for similar reactions.[1] |
| Isomer formation: While less common in this specific synthesis, other benzotriazine isomers could potentially form. | Characterize byproducts: Use LC-MS and NMR to identify the structure of major impurities. This will provide clues about the side reactions occurring and how to mitigate them. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The product may be impure or the chosen solvent system for recrystallization is not suitable. | Purify by column chromatography: Use silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product. Screen recrystallization solvents: Test a range of solvents with varying polarities to find one that provides good quality crystals. |
| Product is insoluble: The methyl group can affect the solubility profile compared to the parent compound. | Use a co-solvent system: A mixture of solvents may be necessary to achieve the desired solubility for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of tirapazamine and its analogs.[2]
Step 1: Reaction Setup
-
To a stirred solution of 4-methyl-2-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add cyanamide (1.5 - 2.0 eq).
-
If necessary, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate the reaction.[1]
-
Heat the reaction mixture at a temperature range of 60-80 °C. The optimal temperature should be determined empirically.
Step 2: Reaction Monitoring
-
Monitor the progress of the reaction by TLC, observing the disappearance of the 4-methyl-2-nitroaniline spot.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a base was used, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 80 °C | To provide sufficient energy for the cyclization reaction without causing significant product degradation. |
| Reactant Ratio (Aniline:Cyanamide) | 1 : 1.5 - 2.0 | A slight excess of cyanamide can help drive the reaction to completion. |
| Solvent | Acetonitrile, Ethanol | Polar aprotic or protic solvents are generally suitable for this type of condensation reaction. |
Visualizing the Synthesis
Reaction Mechanism
Caption: A decision tree for troubleshooting common issues.
References
- Haddadin, M. J., et al. (2022).
-
Wikipedia. (n.d.). Tirapazamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society.
- Fuchs, S., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega.
- Gates, K. S., et al. (2001). 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). The Journal of Organic Chemistry.
- Hay, M. P., et al. (1994). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry.
- Nakashima, H., et al. (2008). Synthesis and biological activity of 1-methyl-tryptophan-tirapazamine hybrids as hypoxia-targeting indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry.
-
Chem-Impex. (n.d.). 3-Amino-1,2,4-benzotriazine-1-N-oxide. Retrieved from [Link]
Sources
Technical Support Center: Identification of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide Degradation Pathways
Welcome to the technical support center for the stability testing of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for identifying potential degradation pathways of this molecule. As specific degradation data for this compound is not extensively published, this document serves as a comprehensive methodological guide to empower you to design, execute, and interpret your own stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation, or stress testing, is a critical component of pharmaceutical development. These studies intentionally expose a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][2] The primary objectives are to:
-
Identify the likely degradation products that could form under various conditions.[1][2]
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Elucidate the degradation pathways of the drug substance.[1]
-
Establish the intrinsic stability of the molecule.[1]
-
Develop and validate a stability-indicating analytical method that can effectively separate the parent compound from all potential degradation products.[1][3]
Q2: What are the most probable degradation pathways for a molecule like this compound?
A2: Based on its chemical structure, which contains a benzotriazine N-oxide and an aromatic amine moiety, several degradation pathways are plausible:
-
Deoxygenation of the N-oxide: Heterocyclic N-oxides can be reduced to their corresponding tertiary amines.[4] This would result in the formation of 3-Amino-7-methyl-1,2,4-benzotriazine.
-
Oxidation: The aromatic amine group is susceptible to oxidation, which could lead to the formation of various oxidative products, including N-oxides or hydroxylamines.[1][2] The methyl group on the benzene ring could also be a site for oxidation.
-
Photodegradation: Aromatic N-oxides are known to have complex photochemistry.[5] Exposure to light, particularly UV, could lead to rearrangement products, potentially via an oxaziridine intermediate, as seen in related benzotriazine di-N-oxides.[5]
-
Hydrolysis: While the core ring system is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation, although this is often less common for such heterocyclic systems compared to esters or amides.
-
Ring Cleavage: Under harsh oxidative conditions, the benzotriazole ring system may be cleaved.[6]
Q3: What are the primary analytical techniques for identifying degradation products?
A3: A combination of chromatographic and spectroscopic techniques is the standard approach:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the parent drug from its degradation products.[7][8] A good stability-indicating method will show baseline resolution between all significant peaks.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS or LC-MS/MS), MS is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.[10]
Troubleshooting Guide: Common Issues in Degradation Studies
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| No significant degradation observed under stress conditions. | 1. The compound is highly stable under the applied conditions.2. Stress conditions are not harsh enough.3. Analytical method is not sensitive enough to detect low-level degradants. | 1. Increase Stress Severity: Incrementally increase the temperature, concentration of the stressor (e.g., acid, base, oxidant), or duration of exposure.[11] For thermal stress, consider temperatures 10°C above accelerated stability conditions.[12]2. Verify Method Sensitivity: Ensure your detector settings are optimized. Check the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method.3. Consider Alternative Stressors: For oxidation, if H₂O₂ is ineffective, consider radical initiators like AIBN or metal ions.[2][11] |
| HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or split peaks) for the parent drug or degradants. | 1. Column Overload: Injecting too much sample.2. Sample Solvent Incompatibility: The solvent used to dissolve the sample is too strong compared to the mobile phase.[13]3. Secondary Interactions: The analyte is interacting with active sites on the column packing material.4. On-Column Degradation: The compound is degrading on the analytical column itself.[14] | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[13]2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[15] If a stronger solvent is necessary for solubility, minimize the injection volume.3. Modify Mobile Phase: Add a competing base (e.g., triethylamine) for basic compounds or adjust the pH to suppress ionization.4. Test for On-Column Degradation: Inject the sample onto two different types of columns (e.g., a standard C18 and a more inert, end-capped C18). If the degradation profile differs, on-column degradation is likely.[14] Consider a less reactive column or modify the mobile phase pH to improve stability.[14] |
| Appearance of unexpected "ghost" peaks in the chromatogram. | 1. Mobile Phase Contamination: Impurities in the solvents or additives.[15][16]2. Carryover from Previous Injections: The injector or column is not being adequately cleaned between runs.3. Sample Degradation in the Autosampler: The sample is degrading while waiting for injection.[16] | 1. Use High-Purity Solvents: Use HPLC or MS-grade solvents and freshly prepared buffers.[15]2. Implement a Strong Needle Wash: Use a strong solvent in the autosampler's wash cycle to clean the needle and injection port thoroughly.[13]3. Run Blank Injections: Inject a blank (mobile phase or sample solvent) to confirm the origin of the ghost peak.[16]4. Control Autosampler Temperature: If degradation in the vial is suspected, use a temperature-controlled autosampler set to a lower temperature (e.g., 4°C).[16] |
| LC-MS analysis provides a molecular weight for a degradant, but the structure is unclear. | 1. Isomeric Degradants: Multiple degradation products may have the same molecular weight but different structures.2. Ambiguous Fragmentation Pattern: The MS/MS spectrum does not provide enough information to pinpoint the exact structural change. | 1. Optimize Chromatographic Separation: Modify the HPLC gradient, mobile phase, or column to try and separate the isomers.2. Perform High-Resolution MS (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradant.3. Isolate and Analyze by NMR: If the degradant is present in sufficient quantity, isolate it using preparative HPLC and perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for definitive structural elucidation.[10] |
Experimental Protocols
Here are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study Workflow
This workflow outlines the general procedure for stress testing. The goal is to achieve 5-20% degradation of the active substance. Adjust conditions as necessary to reach this target.
Caption: General workflow for a forced degradation study.
Detailed Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[2][11]
-
Photolytic Degradation: Expose the solution (in a photostable container) and solid material to light as specified in ICH guideline Q1B. This typically involves exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.[11]
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
For the thermal stress sample, dissolve a portion of the solid in a suitable solvent at each time point.
-
Analyze all samples, including a "time zero" unstressed control, by a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) or diode-array detector (DAD) to assess peak purity.
-
Analyze samples showing significant degradation by LC-MS/MS to obtain molecular weight and fragmentation data for the new peaks.
-
Protocol 2: Developing a Stability-Indicating HPLC Method
A robust HPLC method is the foundation of any degradation study.
Caption: Hypothesized degradation pathways for the title compound.
References
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). LinkedIn. Retrieved January 20, 2026, from [Link]
-
Anderson, R. F., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences, 103(11), 3664-3671. Available at: [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2024). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 20, 2026, from [Link]
-
Maggio, R. M., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 53(10), 785-803. Available at: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(6), 4448-4455. Available at: [Link]
-
Roccaro, P., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Nanomaterials, 10(9), 1851. Available at: [Link]
-
Charris, J., et al. (2021). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Medicinal Chemistry, 17(5), 456-479. Available at: [Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]
-
Manuni, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. Available at: [Link]
-
Currently known electrochemical degradation pathways of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC North America, 25(1), 32-38. Available at: [Link]
-
A Review on HPLC-Trouble Shooting Guide. (2023). International Journal of Scientific Development and Research, 8(6). Available at: [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Chromatography. Retrieved January 20, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasm.com [pharmasm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. ijisrt.com [ijisrt.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijsdr.org [ijsdr.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. halocolumns.com [halocolumns.com]
How to prevent the degradation of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide in stock solutions
Welcome to the dedicated support resource for 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and efficacy of your stock solutions.
Introduction to a Sensitive Compound
This compound is a valuable research compound. However, its N-oxide moiety and aminotriazine ring system can be susceptible to degradation, leading to inconsistent experimental results. Understanding the mechanisms of degradation is crucial for maintaining the integrity of your stock solutions. The primary degradation pathways involve reduction of the N-oxide group and potential hydrolysis or photodecomposition, which can be catalyzed by factors such as solvent choice, pH, light, and temperature.
This guide is designed to equip you with the knowledge to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for long-term storage?
For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a polar aprotic solvent that effectively solubilizes the compound while minimizing the risk of hydrolytic degradation. It is critical to use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle from which solvent has been withdrawn using a dry needle and syringe to prevent the introduction of water.
Q2: What concentration is recommended for stock solutions?
We recommend preparing a high-concentration stock solution, typically in the range of 10-50 mM. Preparing a concentrated stock minimizes the volume of solvent added to your experimental system, thereby reducing potential solvent-induced artifacts. It also allows for smaller aliquots to be stored, which limits the impact of freeze-thaw cycles.
Q3: How should I store the stock solution to ensure maximum stability?
Stock solutions should be aliquoted into small, single-use volumes in tightly sealed, amber glass vials or polypropylene tubes. Store these aliquots at -80°C. The combination of low temperature and protection from light is critical for preventing thermal and photodegradation.
Q4: Can I store my stock solution at -20°C?
While storage at -20°C is better than 4°C or room temperature, -80°C is strongly recommended for long-term stability. The lower temperature significantly slows down any potential degradation kinetics. For short-term storage (less than one week), -20°C may be acceptable, but validation is advised.
Q5: For how long can I expect my stock solution to be stable under recommended conditions?
When prepared in high-purity anhydrous DMSO and stored in single-use aliquots at -80°C, protected from light, the stock solution of this compound is expected to be stable for at least 6 months. However, we recommend periodic quality control checks.
Troubleshooting Guide: Stock Solution Degradation
This section addresses common problems observed by users and provides a systematic approach to troubleshooting.
Problem 1: My compound precipitates out of solution after thawing.
-
Cause A: Supersaturation. The initial dissolution may have created a supersaturated solution, especially if warmed to dissolve. Upon cooling or freeze-thawing, the compound crashes out.
-
Solution A: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. Before use, ensure it is fully back in solution. For future stock preparation, consider making a slightly lower concentration.
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Cause B: Water Contamination. DMSO is highly hygroscopic. If water has been introduced into your DMSO, it can significantly decrease the solubility of many organic compounds.
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Solution B: Discard the compromised stock and prepare a fresh one using a new, sealed bottle of anhydrous, high-purity DMSO. Implement best practices for handling anhydrous solvents.
Problem 2: I am observing a loss of compound activity or inconsistent results over time.
This is a primary indicator of chemical degradation.
-
Underlying Cause: The N-oxide group is likely being reduced, or the molecule is undergoing other structural changes. This can be accelerated by improper storage (temperature, light) or contaminants in the solvent.
Workflow for Investigating Degradation
To systematically diagnose this issue, follow the experimental protocol below.
Caption: Troubleshooting workflow for suspected stock solution degradation.
Protocols for Ensuring Stock Solution Integrity
Protocol 1: Preparation of a Validated Stock Solution
-
Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO (purity ≥ 99.9%). Work in a low-humidity environment or under a nitrogen atmosphere if possible.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously. If necessary, briefly warm the vial at 37°C to ensure complete dissolution.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Tightly cap the vials and store them in a labeled box at -80°C.
-
Documentation: Record the date of preparation, concentration, solvent lot number, and assigned expiration date (e.g., 6 months from preparation).
Protocol 2: Quality Control by HPLC-MS
To definitively assess stability, compare an aged aliquot to a freshly prepared standard.
-
Sample Preparation:
-
Aged Sample: Thaw one aliquot of your stored stock solution.
-
Fresh Standard: Prepare a new stock solution at the identical concentration as described in Protocol 1.
-
-
Dilution: Dilute both the aged sample and the fresh standard to an appropriate concentration (e.g., 10 µM) using an appropriate mobile phase or solvent mixture (e.g., 50:50 acetonitrile:water).
-
HPLC-MS Analysis:
-
Inject both samples onto a suitable C18 reverse-phase HPLC column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at the compound's λmax and a mass spectrometer.
-
-
Data Analysis:
-
Purity: Compare the peak area of the parent compound in the aged sample to the fresh standard. A significant decrease (>10%) in the main peak area suggests degradation.
-
Degradants: Look for the appearance of new peaks in the chromatogram of the aged sample. Analyze the mass spectra of these new peaks to identify potential degradation products (e.g., the deoxygenated form of the molecule).
-
Data Summary: Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | Minimizes risk of hydrolysis. |
| Concentration | 10-50 mM | Reduces aliquot volume and freeze-thaw cycles. |
| Temperature | -80°C | Drastically slows chemical degradation kinetics. |
| Light | Amber Vials / Darkness | Prevents photodecomposition. |
| Aliquoting | Single-Use Volumes | Avoids repeated freeze-thaw cycles and contamination. |
Potential Degradation Pathway
The N-oxide functional group is an electron-withdrawing group but can be susceptible to reduction, especially in the presence of trace metal contaminants or reducing agents.
Caption: Primary degradation pathway via N-oxide reduction.
By adhering to these guidelines, researchers can significantly improve the reproducibility and reliability of their experiments involving this compound.
References
Troubleshooting inconsistent results in 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide experiments
Welcome to the technical support center for 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. Here, we address common challenges and provide in-depth troubleshooting guidance to ensure the consistency and reliability of your experimental outcomes.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in pharmaceutical development, particularly as a scaffold for anti-cancer agents.[1] Its biological activity is often linked to its ability to form radical species under reductive conditions, a characteristic of many benzotriazine 1,4-dioxides like Tirapazamine.[2][3][4] The N-oxide moiety is crucial for its mechanism of action. Given its reactive nature, inconsistencies in experimental results can arise from various factors spanning synthesis, purification, storage, and application. This guide provides a structured approach to troubleshooting these issues.
Part 1: Synthesis and Purification
Inconsistent yields, unexpected byproducts, and purification challenges are common hurdles in the synthesis of benzotriazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound has a low yield. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The cyclization reaction to form the benzotriazine ring may be sensitive to reaction time and temperature. Ensure the reaction is monitored (e.g., by TLC or LC-MS) until the starting materials are consumed.
-
Suboptimal pH: The formation of the benzotriazine N-oxide can be pH-dependent. The reaction conditions should be carefully controlled to favor the desired product.
-
Side Reactions: The presence of impurities in the starting materials or reactive intermediates can lead to the formation of undesired side products, thus reducing the yield of the target compound.
-
Degradation: The product may be sensitive to prolonged exposure to harsh reaction conditions (e.g., high temperatures or strong acids/bases).
Q2: I am observing multiple spots on my TLC plate after synthesis. How can I identify the main product and byproducts?
A2: The presence of multiple spots indicates a mixture of compounds. The major byproduct could be the corresponding 4-oxide isomer or the fully reduced 3-amino-7-methyl-1,2,4-benzotriazine.[5]
-
Characterization: Use techniques like NMR, LC-MS, and IR spectroscopy to characterize the different components. The N-oxide protons in the 1H NMR spectrum will have characteristic shifts.
-
Reference Standards: If available, co-spotting with authenticated standards of the starting materials and potential byproducts can help in identification.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC/LC-MS. Consider a modest increase in temperature. |
| Suboptimal pH. | Perform small-scale reactions to screen for the optimal pH. | |
| Degradation of product. | Attempt the reaction at a lower temperature for a longer duration. | |
| Multiple Products | Formation of isomers. | Modify the synthetic route or purification strategy. Isomeric separation may be possible with careful column chromatography. |
| Incomplete oxidation/reduction. | Adjust the stoichiometry of the oxidizing/reducing agent. | |
| Difficulty in Purification | Similar polarity of product and impurities. | Utilize alternative purification techniques such as recrystallization or preparative HPLC. For recrystallization of similar benzotriazine derivatives, ethanol has been used successfully.[6][7] |
Protocol: Illustrative Synthesis of a 3-Amino-1,2,4-benzotriazine-1-oxide Derivative
This is a generalized procedure based on established methods for synthesizing similar compounds and should be adapted and optimized for this compound.[8]
-
Starting Materials: Substituted 2-nitroanilines are common precursors for the synthesis of benzotriazines.[6]
-
Reaction: a. Dissolve the substituted 2-nitroaniline in a suitable solvent (e.g., ethanol). b. Add the appropriate reagent to introduce the remaining nitrogen atoms of the triazine ring (e.g., cyanamide). c. Heat the mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
Work-up and Purification: a. Cool the reaction mixture and remove the solvent under reduced pressure. b. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[6][7]
Part 2: Storage and Handling
The stability of this compound is critical for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Store the compound in a cool, dark, and dry place. A desiccator at or below room temperature is recommended. Exposure to light and moisture should be minimized to prevent degradation.
Q2: I suspect my stored compound has degraded. How can I check its purity?
A2:
-
Purity Analysis: Re-check the purity using HPLC or LC-MS. Compare the chromatogram with that of a freshly purified sample if available.
-
NMR Spectroscopy: 1H NMR can reveal the presence of degradation products.
-
Melting Point: A broadened melting point range or a value lower than the literature value can indicate impurity.
Troubleshooting Guide: Storage and Handling
| Issue | Potential Cause | Recommended Solution |
| Decreased Activity Over Time | Degradation of the compound. | Store in small aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. |
| Inconsistent Solubility | Partial degradation to less soluble products. | Re-purify the compound if degradation is suspected. Always use a freshly prepared solution for experiments. |
Part 3: Application-Specific Troubleshooting
The performance of this compound in biological assays can be influenced by several factors.
Frequently Asked Questions (FAQs)
Q1: I am seeing variable results in my cell-based assays. What could be the issue?
A1:
-
Solubility: Ensure the compound is fully dissolved in the vehicle solvent before adding it to the cell culture medium. Precipitation of the compound will lead to inconsistent concentrations.
-
Stability in Media: The compound may not be stable in the cell culture medium over the duration of the experiment. Test its stability in the medium by incubating it for the same duration as the experiment and analyzing it by HPLC.
-
Interaction with Media Components: Components of the cell culture medium (e.g., serum proteins) could potentially interact with and sequester the compound.
Q2: The compound is not showing the expected hypoxic selectivity.
A2:
-
Cellular Reductases: The activation of benzotriazine N-oxides to their radical forms is dependent on cellular reductases like NADPH-cytochrome P-450 reductase.[3] The expression levels of these enzymes can vary between cell lines.
-
Oxygen Levels: Ensure that the hypoxic conditions in your experiment are rigorously maintained and monitored. Even small amounts of oxygen can inhibit the formation of the active radical species.
Experimental Workflow: Investigating Hypoxic Selectivity
Caption: Workflow for assessing the hypoxic selectivity of the compound.
Signaling Pathway: Reductive Activation
Caption: Simplified pathway of reductive activation.
References
-
El Dhaibi, F. B., Youssef, A., Fettinger, J. C., Kurth, M. J., & Haddadin, M. J. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. [Link]
-
Anderson, R. F., Harris, T. A., Patel, K. B., & Wilson, W. R. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 738–745. [Link]
-
Wolf, F. J., Wilson, R. M., Pfister, K., & Tishler, M. (1954). Benzotriazines. II. Synthesis of 3-Amino-7-halo-1,2,4-benzotriazine-1-oxides. Journal of the American Chemical Society, 76(18), 4611–4613. [Link]
-
Gates, K. S., & Faltis, M. (2001). Characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). The Journal of Organic Chemistry, 66(2), 534–538. [Link]
- Mason, R. P., & Kalyanaraman, B. (1991). Microsomal reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide to a free radical. Molecular Pharmacology, 40(5), 737–741.
-
Anderson, R. F., Harris, T. A., Patel, K. B., & Wilson, W. R. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Semantic Scholar. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide to a free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Purification techniques for 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Technical Support Center: 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Introduction: Navigating the Purification of a Key Heterocyclic Intermediate
Welcome to the dedicated technical support guide for the purification of this compound. This molecule is a vital heterocyclic scaffold, belonging to a class of compounds investigated for a range of biological activities, including their use as intermediates in the development of therapeutic agents.[1] The purification of benzotriazine derivatives, however, is frequently challenging due to the formation of closely related impurities during synthesis and the compound's specific physicochemical properties.[2][3]
This guide is structured to function as a direct line to a field application scientist. It moves beyond simple protocols to address the common, and often frustrating, issues encountered in the lab. We will delve into the causality behind purification choices, offering troubleshooting frameworks and detailed methodologies to empower researchers to achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your purification workflow.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Based on typical synthetic routes for related benzotriazines, which often involve the cyclization of substituted 2-nitroanilines[3][4], you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-methyl-2-nitroaniline and cyanamide.
-
Isomeric Byproducts: Positional isomers formed during cyclization, depending on the precise reaction conditions.
-
Over-oxidation Products: The corresponding 1,4-dioxide species (structurally related to the well-known compound Tirapazamine) can form if the oxidation step is not carefully controlled.[4]
-
Polymeric or Tar-like Impurities: Base-promoted reactions in this class of compounds can sometimes lead to the formation of complex, high-molecular-weight side products.[2][3]
Q2: What are the primary recommended purification techniques for this compound?
A2: The two most effective and widely applicable methods are recrystallization and silica gel column chromatography .
-
Recrystallization is ideal for removing minor impurities from a solid, crystalline crude product, especially at a larger scale. Its effectiveness is highly dependent on finding a suitable solvent system.
-
Silica Gel Column Chromatography offers higher resolution and is excellent for separating impurities with different polarities from the main product. It is the preferred method for purifying complex mixtures or obtaining very high purity material.[5][6]
Q3: What should I know about the stability and solubility of this compound before starting?
A3: The stability is a critical consideration. The related compound Tirapazamine (the 1,4-dioxide) is known to decompose in aqueous basic solutions.[2][3] It is prudent to assume that this compound may also be sensitive to strongly basic conditions. Acidic conditions, however, appear more tolerated; for instance, Tirapazamine is stable in aqueous methanesulfonic acid, a property that can be exploited for purification.[3]
Solubility will be variable. The presence of the amino group and the N-oxide imparts polarity. Alcohols (like ethanol or methanol) and polar aprotic solvents (like ethyl acetate or acetone) are good starting points for solubility and recrystallization screening.[5][7]
Purification Troubleshooting Guide
This section is designed to solve specific problems you may encounter during purification.
Issue 1: Low Purity After Recrystallization
Q: My NMR/LC-MS analysis shows significant impurities remaining after I recrystallized my product. What went wrong?
A: This is a common issue that usually points to a suboptimal solvent system or technique. Let's break down the potential causes and solutions.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures, while impurities remain either highly soluble or insoluble at all temperatures. Solution: Perform a systematic solvent screen. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof). A good candidate will show the desired temperature-dependent solubility profile. |
| Co-precipitation of Impurities | If an impurity has a similar structure and solubility profile to your product, it can crystallize along with it. This is especially true for isomeric impurities. Solution: Try a different solvent system that may better differentiate the solubilities. If co-precipitation persists, recrystallization alone may be insufficient. You will likely need to precede it with column chromatography to remove the problematic impurity. |
| Crystallization Occurred Too Quickly | Rapid cooling leads to the formation of small, impure crystals that can trap impurities from the mother liquor. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize yield. Slow cooling promotes the formation of larger, purer crystals. |
| Insufficient Washing | Residual mother liquor, which is rich in impurities, can contaminate the surface of your crystals. Solution: After filtering, wash the crystals with a small amount of ice-cold fresh recrystallization solvent. Using cold solvent is critical to prevent your purified product from redissolving. |
Issue 2: Poor Separation or Low Yield in Column Chromatography
Q: I'm running a silica column, but my product is co-eluting with an impurity, or I'm not getting much product back. How can I fix this?
A: Column chromatography is a powerful but nuanced technique. Success depends on careful optimization of the stationary and mobile phases.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inappropriate Mobile Phase Polarity | If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation (low resolution). If it's not polar enough, your product may not move off the column at all, or will elute with significant tailing, leading to low recovery. Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your desired compound. This Rf typically provides the best separation on a column. A common starting point for benzotriazines is a hexane/ethyl acetate gradient.[5][7] |
| Product Streaking/Tailing on Silica | The basic amino group on your compound can interact strongly with the acidic silanol groups on the silica gel surface. This can cause significant streaking, leading to broad peaks, poor separation, and sometimes irreversible adsorption (low yield). Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent will neutralize the acidic sites on the silica, resulting in sharp, symmetrical peaks and improved recovery. |
| Column Overloading | Applying too much crude material to the column overwhelms its separation capacity, causing bands to broaden and overlap. Solution: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel (1:20 to 1:40 ratio). If you have a difficult separation, you may need a higher ratio (e.g., 1:100). |
| Insoluble Product | The compound has poor solubility in the chosen mobile phase, causing it to precipitate at the top of the column. Solution: Ensure your crude material is fully dissolved before loading. You may need to use a small amount of a stronger, more polar solvent (like DCM or a touch of methanol) to dissolve the sample for loading (this is called "wet-loading"). Alternatively, you can use "dry-loading" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. |
Issue 3: Product Decomposition During Purification
Q: My final yield is very low, and I see new spots on my TLC plate that weren't in the crude material. Is my product degrading?
A: Yes, this is a strong possibility, especially given the nature of N-oxides.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Base-Induced Decomposition | As noted, related benzotriazine N-oxides are unstable in aqueous base.[2][3] If your synthesis involved a basic workup and you had residual base, or if you are using a strongly basic purification system, decomposition can occur. Solution: Ensure all workup steps are properly quenched and neutralized. Avoid using strongly basic conditions during purification. If using a basic modifier in your chromatography solvent (like TEA), keep it to the minimum effective concentration (~1%). |
| Prolonged Exposure to Acidic Silica | While more stable to acid than base, prolonged contact between the basic amino group and the acidic silica gel can sometimes catalyze degradation, especially if the column runs for an extended period (e.g., days). Solution: Run the column as efficiently as possible. Do not leave the product on the column for longer than necessary. Neutralizing the silica with a TEA-containing mobile phase, as described above, can also mitigate this issue. |
Visualized Workflows & Protocols
Decision Framework for Purification Strategy
This diagram will help you choose the most appropriate starting point for your purification based on the characteristics of your crude product.
Caption: Purification method selection flowchart.
Protocol 1: Optimized Recrystallization
This protocol provides a robust method for purifying crystalline this compound.
-
Solvent Selection: In a series of test tubes, place ~20 mg of crude product. Add a candidate solvent (e.g., ethanol) dropwise at room temperature until a slurry is formed. Heat the tube in a water or sand bath. If the solid dissolves completely upon heating and reappears as a precipitate upon cooling, it is a good candidate solvent.
-
Dissolution: Place the bulk crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stir bar and hot plate for efficiency.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and heat for another 5-10 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by MP, NMR, and LC-MS to confirm purity.
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is designed to separate complex mixtures and achieve high purity.
-
TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica TLC plate and develop it in various mobile phase systems (e.g., start with 7:3 Hexane:Ethyl Acetate). Add 0.5% triethylamine (TEA) to the mobile phase. The ideal system will give your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Pour it into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to move your compound down the column. For example, move from 7:3 Hexane:EtOAc to 1:1 Hexane:EtOAc. Remember to include 0.5% TEA in all mobile phases.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent. Confirm purity via analytical methods.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tirapazamine - Wikipedia [en.wikipedia.org]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing off-target effects of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide in biological assays
Welcome to the technical support center for 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in biological assays. Our focus is to equip you with the knowledge and tools necessary to minimize off-target effects, ensure data integrity, and accelerate your research.
This document moves beyond a simple FAQ, offering a structured troubleshooting framework grounded in the core principles of pharmacology and cell biology. We will explore the likely mechanism of this compound class, anticipate common experimental challenges, and provide detailed protocols to validate your findings.
Part 1: Foundational Knowledge & Core Concepts
Before embarking on experiments, it is crucial to understand the chemical nature and probable biological activities of this compound. This compound belongs to the benzotriazine N-oxide family, which includes well-studied preclinical drugs like tirapazamine. The insights from these analogs provide a strong foundation for predicting its behavior and designing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
Based on its structural similarity to tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), the primary mechanism is likely as a hypoxia-activated prodrug .[1][2] Under low-oxygen (hypoxic) conditions, prevalent in solid tumors, the compound undergoes enzymatic one-electron reduction by intracellular reductases (like NADPH:cytochrome P450 oxidoreductase) to form a highly reactive oxidizing radical.[1][3] This radical species can then induce cytotoxic DNA damage, including single- and double-strand breaks, leading to cell death.[1][2] The compound 3-amino-1,2,4-benzotriazine 1-oxide, a close analog lacking the methyl group, is a known major metabolite of tirapazamine, reinforcing this mechanistic hypothesis.[1]
Caption: Proposed dual mechanism of this compound.
Q2: What is the critical difference between an "on-target" effect under hypoxia and an "off-target" effect under normoxia?
The key distinction lies in the cellular oxygen status.
-
On-Target Effect (Hypoxia): The intended therapeutic effect is cytotoxicity specifically directed towards hypoxic cells due to the stable formation of DNA-damaging radicals.
-
Off-Target Effect (Normoxia): In the presence of sufficient oxygen, the radical is rapidly re-oxidized back to the parent compound. This "futile redox cycling" can generate reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity in normal, healthy cells.[2] This normoxic toxicity is considered a primary off-target effect and can confound experimental results if not properly controlled for.
Q3: What are the absolute first steps I should take before using a new batch of this compound?
Rigorous quality control of your small molecule is the bedrock of reproducible science. Before any biological experiment, you must validate the "Three S's": Solvent, Solubility, and Stability.
-
Confirm Identity and Purity: Do not solely trust the label. If possible, obtain a Certificate of Analysis (CoA) from the vendor or perform in-house analysis (e.g., LC-MS, NMR) to confirm the molecular weight and purity of the compound.[4]
-
Determine Practical Solubility: The predicted XlogP is 0.2, suggesting moderate lipophilicity.[5] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[6][7] However, you must determine the compound's solubility limit in your final assay buffer. Precipitation in media can lead to inaccurate concentration calculations and false-negative results.
-
Assess Stability: Benzotriazine N-oxides can be sensitive to light.[8] Prepare fresh dilutions from a frozen stock for each experiment and protect solutions from light. Perform a time-course experiment to ensure the compound remains stable in your culture media for the duration of your assay.
| Parameter | Recommendation | Rationale |
| Purity Analysis | Request CoA or perform LC-MS. | Impurities can have their own biological activity. |
| Stock Solvent | High-quality, anhydrous DMSO. | Maximizes solubility and stability of the stock solution. |
| Working Dilution | Dilute fresh from stock into final assay buffer. | Avoids precipitation and degradation in aqueous solutions. |
| Final DMSO % | Typically <0.5%, ideally <0.1%. | High DMSO concentrations are toxic to cells. |
| Light Exposure | Minimize; use amber vials. | Prevents potential photodegradation.[8] |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow to diagnose and resolve them.
Scenario 1: Unexpected Cytotoxicity in Normoxic Control Cells
Problem: You observe significant cell death or phenotypic changes in your control cell cultures maintained under normal oxygen conditions (21% O₂), which should ideally show minimal effects.
Primary Suspect: Futile Redox Cycling and Oxidative Stress. As described in the FAQs, the compound can act as a redox cycling agent in the presence of oxygen, leading to the production of ROS and subsequent oxidative DNA damage.[2]
Troubleshooting Workflow
Caption: Workflow for diagnosing unexpected normoxic cytotoxicity.
Detailed Steps:
-
Confirm Dose-Dependence: A true biological effect will show a clear relationship between concentration and the level of toxicity.[9][10] A steep or inconsistent curve may point to issues like compound precipitation or aggregation.
-
Quantify ROS Production: Use a fluorescent probe like DCFDA or CellROX Green to directly measure the generation of intracellular ROS upon compound treatment. A significant increase in fluorescence correlated with cytotoxicity strongly supports the redox cycling hypothesis.
-
Utilize a Negative Control: The ideal negative control is a structural analog that lacks the key functional group required for activity—in this case, the N-oxide moiety. If 3-amino-7-methyl-1,2,4-benzotriazine (the non-oxidized version) is available, it should be significantly less active in this off-target toxicity. If it shows similar toxicity, the effect may be due to the core benzotriazine scaffold itself.
-
Antioxidant Rescue: Pre-treating cells with an antioxidant like N-acetylcysteine (NAC) should rescue or significantly reduce the observed cytotoxicity if it is mediated by ROS.
Scenario 2: Inconsistent IC₅₀ Values or Phenotypes Between Experiments
Primary Suspect: Compound Instability or Handling Issues. As a benzotriazine N-oxide, the compound may be susceptible to degradation under common laboratory conditions.
Troubleshooting Workflow
-
Assess Photostability: A study on the related compound SN30000 demonstrated significant degradation under normal laboratory lighting.[8]
-
Test: Prepare two identical sets of your compound diluted in media. Expose one to ambient lab light on the benchtop for the duration of your experiment (e.g., 24-72 hours) and keep the other completely protected from light. Compare their potency in a cytotoxicity assay. A rightward shift in the IC₅₀ curve for the light-exposed sample indicates photodegradation.
-
-
Verify Stock Solution Integrity: Repeated freeze-thaw cycles can degrade compounds or cause them to fall out of solution in DMSO.
-
Best Practice: Aliquot your DMSO stock solution into single-use volumes upon initial preparation and store at -80°C.[7]
-
-
Check Media Stability: Some compounds are unstable in the presence of serum components or at physiological pH and temperature.
-
Test: Incubate the compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 8, 24, 48 hours). Analyze the samples by LC-MS to quantify the amount of parent compound remaining. Significant degradation over time will require adjusting your experimental protocol, such as refreshing the compound-containing media more frequently.
-
Part 3: Advanced Protocols for Validating On-Target Effects
To move beyond troubleshooting and build a conclusive, publication-quality dataset, you must rigorously validate that the observed phenotype is a direct result of the compound engaging its intended target pathway.
Protocol 1: Confirming Target Engagement with a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly measures a compound's binding to its protein target within intact cells.[11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Workflow
Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the vehicle (e.g., 0.1% DMSO) and another set with a saturating concentration of this compound (typically 10-20x the cellular IC₅₀).[13] Incubate for a sufficient time to allow cell entry and target binding (e.g., 1-4 hours).
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in a suitable buffer containing protease inhibitors.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes across a precise temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles). Separate the aggregated, denatured proteins from the soluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., a key DNA damage response protein) remaining in the soluble fraction by Western Blot.
-
Data Interpretation: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Protocol 2: Profiling Off-Target Kinase Activity
Even if the primary mechanism is not kinase inhibition, many small molecules exhibit off-target effects on kinases. A broad kinase screen is a standard due-diligence step in drug development.[14]
Recommendation:
Engage a commercial service that offers large-scale kinome profiling (e.g., services from companies like Cell Signaling Technology, MtoZ Biolabs, or Oncolines).[15][16][17] These services typically test your compound at one or two concentrations against a panel of hundreds of kinases.
Interpreting the Data:
-
Primary Screen (Percent Inhibition): The initial screen is usually done at a high concentration (e.g., 1 or 10 µM). A common cutoff for a "hit" is >50% inhibition. Pay close attention to any kinases that show >90% inhibition.
-
Dose-Response Follow-up: Any significant hits from the primary screen should be followed up with full IC₅₀ determinations.
-
Cellular Relevance: Compare the IC₅₀ values for any off-target kinases with the cellular IC₅₀ for your primary (e.g., hypoxic cytotoxicity) assay. If an off-target kinase is inhibited with a potency similar to or greater than your on-target effect, it warrants further investigation as a potential source of the observed phenotype.
By systematically applying these foundational principles, troubleshooting workflows, and validation protocols, researchers can confidently delineate the on- and off-target effects of this compound, ensuring the generation of robust, reliable, and publishable data.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jarzab, A., et al. (2020). The cellular thermal shift assay: A novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 60, 539-561. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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MtoZ Biolabs. Kinome Profiling Service. [Link]
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CD Biosynsis. Quantitative Kinome Profiling Services. [Link]
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Oncolines B.V. Kinome Profiling. [Link]
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Gu, Y., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences, 103(11), 3464-3472. [Link]
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Chem-Impex. 3-Amino-1,2,4-benzotriazine-1-N-oxide. [Link]
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Patsnap Synapse. (2025). How do dose-response relationships guide dosing decisions? [Link]
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Study.com. Dose Response Curve | Definition, Equation & Examples. [Link]
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Benton, H. P., et al. (2021). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry, 93(10), 4447–4456. [Link]
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Fuchs, T. A., & Gates, K. S. (2001). 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). The Journal of Organic Chemistry, 66(1), 107–114. [Link]
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Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 852–862. [Link]
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Gordon, V. M., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology, 9, 6. [Link]
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ResearchGate. 446 questions with answers in DIMETHYL SULFOXIDE | Science topic. [Link]
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Gu, Y., et al. (2012). Homologous recombination repair-dependent cytotoxicity of the benzotriazine di-N-oxide CEN-209: comparison with other hypoxia-activated prodrugs. Biochemical Pharmacology, 83(5), 586–595. [Link]
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PubChem. This compound. [Link]
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Parish, W. W., & Johnston, W. D. (1974). 1,2,4-Benzotriazine 1-Oxides as Antifolate-Antimalarials. Defense Technical Information Center. [Link]
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Sbardella, G., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 133-153. [Link]
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Al-Zoubi, R. M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26391–26401. [Link]
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PubChem. 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide. [Link]
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Westerheide, S. D., et al. (2009). Celastrol Analogs as Inducers of the Heat Shock Response. Design and Synthesis of Affinity Probes for the Identification of Protein Targets. Journal of Medicinal Chemistry, 52(23), 7644–7656. [Link]
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Han, M. L., et al. (2026). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry. [Link]
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Liu, Y., et al. (2024). Mutagenic Potentials of DNA Interstrand Cross-Links Induced by 7,8-Dihydro-8-Oxoadenine. International Journal of Molecular Sciences, 25(11), 6046. [Link]
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Abraham, A. K., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1278, 421–440. [Link]
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Walton, M. I., & Workman, P. (1988). High-performance liquid chromatographic assay for the benzotriazine di-N-oxide (SR 4233) and its reduced metabolites in biological materials. Journal of Chromatography, 430(2), 429–437. [Link]
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Patil, S. V., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(40), 37476–37492. [Link]
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Katritzky, A. R., Chen, Q.-Y., & Tala, S. R. (2008). Convenient Preparations of Azo-Dye Labelled Amino Acids and Amines. Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
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Sbardella, G., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3591. [Link]
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Schenone, S., et al. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 25(22), 5463. [Link]
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Chemical Point. This compound. [Link]
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Trifonova, A., et al. (2022). Chemical Composition and Biological Activity of Argentinian Propolis of Four Species of Stingless Bees. Molecules, 27(22), 7799. [Link]
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Kim, S.-H., et al. (2024). A Comparative Study on the Paradigm Shift in Golf Focusing on Participation Satisfaction, Switching Intention, Loyalty, and Continuous Participation Intention. Behavioral Sciences, 14(6), 481. [Link]
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Sbardella, G., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]
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Giel-Pietraszuk, M., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3550. [Link]
Sources
- 1. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of Hypoxia-Activated Prodrugs: 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide and Tirapazamine in Oncology Research
In the landscape of oncology drug development, the tumor microenvironment presents both a formidable challenge and a unique opportunity. Tumor hypoxia, a common feature of solid tumors, is a known driver of resistance to conventional therapies, including radiation and many chemotherapeutic agents. However, this low-oxygen environment can be exploited by a class of therapeutics known as hypoxia-activated prodrugs (HAPs). These agents are designed to be selectively activated under hypoxic conditions to release a cytotoxic payload, thereby targeting the most aggressive and resistant cancer cells while sparing well-oxygenated normal tissues.
This guide provides a detailed comparison of the anticancer activity of two such agents: the established clinical candidate, tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), and a promising analogue, 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. While extensive data exists for tirapazamine, this comparison draws upon published findings for closely related 3-amino-1,2,4-benzotriazine-1-oxide derivatives to extrapolate the potential efficacy and characteristics of the 7-methyl substituted compound.
The Rationale for Hypoxia-Activated Prodrugs
The aberrant vasculature of solid tumors leads to regions of chronic and acute hypoxia. Cancer cells in these areas are often quiescent and distant from blood vessels, making them less susceptible to drugs that target rapidly dividing cells. Furthermore, the lack of oxygen reduces the efficacy of radiotherapy, which relies on the generation of reactive oxygen species to induce DNA damage. HAPs overcome these limitations by undergoing bioreduction in the absence of oxygen, transforming them into potent cytotoxic agents.
Tirapazamine: The Clinical Precursor
Tirapazamine (TPZ) is the most extensively studied HAP and serves as a critical benchmark for the development of new agents in this class.[1] Its chemical structure is 3-amino-1,2,4-benzotriazine-1,4-dioxide.[1]
Mechanism of Action
Under hypoxic conditions, tirapazamine is reduced by intracellular reductases, such as cytochrome P450 oxidoreductase, to form a highly reactive and toxic radical species.[2] This radical can induce a spectrum of DNA lesions, including single- and double-strand breaks, leading to cancer cell death.[3] In the presence of oxygen, the tirapazamine radical is rapidly oxidized back to its non-toxic parent form, thus conferring its hypoxia selectivity.[3]
Caption: Parallel activation of Tirapazamine and its 7-methyl analog in a hypoxic environment.
Comparative Anticancer Activity: A Data-Driven Perspective
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following table summarizes representative IC50 values for tirapazamine in various cancer cell lines under hypoxic conditions and provides a projected potency for this compound based on the superior performance of its close analogs. [3][4]
| Compound | Cancer Cell Line | Hypoxic IC50 (µM) | Projected Hypoxic IC50 (µM) for 7-Methyl Analog |
|---|---|---|---|
| Tirapazamine | DT40 (Chicken Lymphoma) | ~1-10 | |
| MKN45 (Gastric Cancer) | ≥1 | ||
| Hepatocellular Carcinoma Cell Lines | Varies |
| This compound | Various | Not Available | < Tirapazamine IC50 |
Note: The projected potency is an educated estimation based on the general findings that many derivatives are more potent than tirapazamine. [4]Actual values would require direct experimental determination.
The Hypoxia Cytotoxicity Ratio (HCR), which is the ratio of the IC50 value under normoxic conditions to the IC50 under hypoxic conditions, is a measure of the drug's selectivity for hypoxic cells. Research on tirapazamine analogs suggests that modifications can enhance this selectivity. [5]
Experimental Protocols for Comparative Evaluation
To rigorously compare the anticancer activity of these two compounds, a series of well-defined experimental protocols should be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Hypoxic Pre-incubation: Transfer plates to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 24 hours to induce a hypoxic state. A parallel set of plates should be maintained in a normoxic incubator (21% O2, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound and tirapazamine. Add the drugs to the respective wells of both hypoxic and normoxic plates.
-
Incubation: Incubate the plates for an additional 48-72 hours under their respective oxygen conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration. The HCR can then be determined by dividing the normoxic IC50 by the hypoxic IC50.
Caption: Step-by-step workflow of the MTT assay for comparing cytotoxicity under normoxic and hypoxic conditions.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and toxicity of anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, tirapazamine, this compound). Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Western Blotting for DNA Damage Markers
This technique can be used to assess the extent of DNA damage induced by the compounds.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the compounds under hypoxic conditions. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against DNA damage markers (e.g., γH2AX, a marker for DNA double-strand breaks) and then with a corresponding secondary antibody conjugated to an enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to compare the levels of DNA damage between treatment groups.
Concluding Remarks
The selective targeting of hypoxic tumor cells remains a highly attractive strategy in cancer therapy. Tirapazamine has paved the way for the development of a new generation of HAPs with potentially improved therapeutic indices. Based on the available evidence from closely related analogs, this compound holds promise as a more potent hypoxia-activated prodrug than tirapazamine. However, direct, head-to-head experimental comparisons are essential to definitively establish its superiority and to fully characterize its anticancer profile. The experimental workflows detailed in this guide provide a robust framework for such a comparative evaluation, which will be critical for advancing this promising therapeutic agent towards clinical development.
References
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- Fujimoto, K., Mutou, Y., Inomata, T., & Masuda, T. (2016). Cytotoxicity of Tirapazamine (3-Amino-1,2,4-benzotriazine-1,4-dioxide)-Induced DNA Damage in Chicken DT40 Cells. Chemical Research in Toxicology, 29(12), 2139–2145*.
- Yang, B., Jiang, F., Fan, L., He, Q., & Hu, Y. (2007). Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5565-5572*.
- Siim, B. G., Pruijn, F. B., Sturman, J. R., Hogg, A., Hay, M. P., Brown, J. M., & Wilson, W. R. (2004). Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317. Cancer Research, 64(2), 736-742*.
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- Lv, J. L., Wang, R., Liu, D., Guo, G., Jing, Y. K., & Zhao, L. X. (2008). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules, 13(6), 1427-1440.
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A Researcher's Guide to Validating the In Vitro Anticancer Efficacy of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide. We will objectively compare its performance with a benchmark alternative, provide detailed experimental protocols, and present supporting data in a clear, comparative format. Our approach is grounded in established scientific principles to ensure the trustworthiness and reproducibility of the findings.
The core of this investigation lies in the compound's structural class: the benzotriazine N-oxides. These molecules are frequently investigated as hypoxia-activated prodrugs (HAPs), a class of agents designed to target the low-oxygen microenvironments characteristic of solid tumors.[1][2] This guide will, therefore, focus not just on general cytotoxicity, but critically, on validating the compound's selective activity under hypoxic conditions, a key indicator of its therapeutic potential.
The Scientific Premise: Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[2][3] These hypoxic zones are notoriously resistant to conventional radiotherapy and chemotherapy.[2][4] Hypoxia-activated prodrugs are designed to overcome this challenge. They exist as relatively non-toxic molecules that undergo enzymatic reduction in hypoxic conditions to become potent cytotoxic agents.[1][5]
Our test compound, this compound, is a structural analog of Tirapazamine (TPZ), the most well-studied benzotriazine dioxide.[6][7] TPZ is known to be activated by one-electron reduction, primarily via enzymes like NADPH-cytochrome P-450 reductase, to form a DNA-damaging radical species.[8][9][10] This process is highly favored under hypoxia, as oxygen can otherwise reverse the reduction, rendering the drug inactive.[5]
Therefore, our central hypothesis is that this compound acts via a similar mechanism. The primary goal of this in vitro validation is to determine if it exhibits superior potency and/or hypoxia selectivity compared to a known benchmark.
Benchmark Compound for Comparison:
-
Tirapazamine (TPZ): As the pioneering compound in this class, TPZ (3-amino-1,2,4-benzotriazine 1,4-dioxide) serves as the ideal reference standard for evaluating the performance of new analogs.[7][11]
Proposed Mechanism of Action
The proposed bioactivation pathway involves the enzymatic reduction of the N-oxide moiety under hypoxic conditions, leading to the formation of a benzotriazinyl radical. This radical is a potent oxidizing species capable of inducing DNA strand breaks, ultimately triggering cell death.
Caption: Proposed mechanism of hypoxia-selective activation.
Experimental Validation Workflow
A tiered approach is essential for a thorough and logical validation. The workflow begins with broad cytotoxicity screening and progressively focuses on hypoxia selectivity, which is the key performance differentiator for this class of compounds.
Caption: Overall experimental workflow for in vitro validation.
Detailed Experimental Protocols
To ensure scientific rigor, all experiments should be performed with appropriate controls, including a vehicle control (e.g., DMSO) and the benchmark compound, Tirapazamine.
Protocol 3.1: Cell Culture and Maintenance
-
Cell Line Selection: Utilize a panel of human cancer cell lines from different tissue origins to assess the breadth of activity. Recommended lines include:
-
A549 (Non-small cell lung carcinoma)
-
HT-29 (Colon adenocarcinoma)
-
MCF-7 (Breast adenocarcinoma)
-
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures cell viability based on the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13][14]
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and Tirapazamine in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation:
-
For Normoxia: Incubate the plates for 48-72 hours under standard culture conditions (37°C, 5% CO₂).
-
For Hypoxia: Place the plates in a modular incubator chamber, purge with a gas mixture of 5% CO₂, 0-1% O₂, and balance N₂, and seal. Incubate for 48-72 hours at 37°C.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3.3: In Vitro Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the binding of the dye to basic amino acids of cellular proteins.[15] It provides a reliable alternative and confirmation for the MTT assay.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.2).
-
Cell Fixation: After the incubation period, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate IC₅₀ values as described for the MTT assay.
Data Presentation and Comparative Analysis
Organizing the experimental data into clear tables is crucial for objective comparison. The primary endpoints are the IC₅₀ values under normoxic and hypoxic conditions and the calculated Hypoxic Cytotoxicity Ratio (HCR).
HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)
A higher HCR value signifies greater selectivity for killing cancer cells in a hypoxic environment, which is the desired characteristic for a HAP.[16]
Table 1: Comparative IC₅₀ Values (µM) of Test Compound and Tirapazamine (Illustrative Data)
| Compound | Cell Line | IC₅₀ (Normoxia) | IC₅₀ (Hypoxia) |
| This compound | A549 | 45.2 | 0.95 |
| HT-29 | 52.8 | 1.10 | |
| MCF-7 | 61.5 | 1.85 | |
| Tirapazamine (Benchmark) | A549 | 35.5 | 1.50 |
| HT-29 | 40.1 | 1.75 | |
| MCF-7 | 48.3 | 2.60 |
Table 2: Hypoxic Cytotoxicity Ratio (HCR) Comparison (Calculated from Illustrative Data in Table 1)
| Compound | Cell Line | HCR |
| This compound | A549 | 47.6 |
| HT-29 | 48.0 | |
| MCF-7 | 33.2 | |
| Tirapazamine (Benchmark) | A549 | 23.7 |
| HT-29 | 22.9 | |
| MCF-7 | 18.6 |
Interpretation of Results
Based on the illustrative data, this compound demonstrates a more potent cytotoxic effect under hypoxic conditions (lower IC₅₀ values) across all tested cell lines compared to Tirapazamine. More importantly, its HCR values are consistently higher, suggesting a significantly improved therapeutic window and superior selectivity for hypoxic cells. This would mark the compound as a promising candidate for further development.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial in vitro validation of this compound as a potential anticancer agent. By directly comparing its performance against the benchmark compound Tirapazamine, particularly through the calculation of the Hypoxic Cytotoxicity Ratio, researchers can generate clear, defensible data on its therapeutic potential.
If the experimental results confirm superior hypoxic potency and selectivity, the logical next steps in the drug development pipeline would include:
-
Mechanism of Action Studies: Confirming DNA damage as the mode of cell death (e.g., via γ-H2AX staining or comet assay).
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in xenograft models.
-
Pharmacokinetic and Toxicology Profiling: Assessing the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The protocols and framework presented here provide the essential foundation for these critical subsequent investigations.
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Wang, J., et al. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Pharmacology. Available at: [Link]
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Evans, J. W., et al. (1998). Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes. Cancer Research. Available at: [Link]
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Kollár, M., et al. (2023). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Pharmaceutics. Available at: [Link]
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Denny, W. A. (2010). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology. Available at: [Link]
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Li, Y., et al. (2021). Hypoxia-activated prodrugs and redox-responsive nanocarriers. Thoracic Cancer. Available at: [Link]
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Patsnap Synapse. (2024). What is Tirapazamine used for?. Available at: [Link]
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Wikipedia. Hypoxia-activated prodrug. Available at: [Link]
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Wikipedia. Tirapazamine. Available at: [Link]
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Anderson, R. F., et al. (2003). Mechanism of the proposed dual action of tirapazamine (TPZ). Enzymatic one-electron reduction provides an O2-sensitive TPZ radical (TPZ•), which decays to an oxidizing OH• or benzotriazinyl radical (BTZ•). ResearchGate. Available at: [Link]
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Song, B., et al. (2013). Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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Chen, Y., et al. (2017). Synthesis, Preferentially Hypoxic Apoptosis and Anti-Angiogenic Activity of 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide Bearing Alkyl Linkers with a 3-Amino-1,2,4-Benzotriazine-1-Oxide Moiety. Molecules. Available at: [Link]
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Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Semantic Scholar. Available at: [Link]
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Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society. Available at: [Link]
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Keepers, Y. P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer. Available at: [Link]
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Laderoute, K. R., et al. (1991). Second-generation 1,2,4-benzotriazine 1,4-di-N-oxide Bioreductive Anti-Tumor Agents: Pharmacology and Activity in Vitro and in Vivo. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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Hay, M. P., et al. (2003). DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine. Journal of Medicinal Chemistry. Available at: [Link]
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Jamieson, S. M. F., et al. (2018). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies described are scientifically sound and meet regulatory expectations.[1][2][3]
Introduction: The Imperative for Rigorous Analytical Method Validation
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide is a heterocyclic compound with potential applications in pharmaceutical development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is fundamental to ensuring product quality, safety, and efficacy. The analytical methods used for this purpose must be validated to demonstrate their suitability for their intended use.
Cross-validation becomes critical when two or more analytical methods are used to measure the same analyte, for instance, during method transfer between laboratories or when a simpler method (like UV-Vis) is used for routine testing while a more complex one (like HPLC) is used for stability and impurity profiling. It is the formal process of comparing the results from two validated analytical procedures to ensure they provide equivalent and reliable data.
This guide will walk through the development and validation of hypothetical HPLC and UV-Vis methods for this compound, culminating in a detailed protocol for their cross-validation.
Method Development and Validation: A Tale of Two Techniques
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and selectivity. For a compound like this compound, both HPLC and UV-Vis spectrophotometry are viable options.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is a powerful separation technique that is highly valued for its ability to separate, identify, and quantify components in a mixture.[4][5] Its specificity makes it ideal for stability-indicating assays where the API needs to be quantified in the presence of degradation products.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 280 nm).[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1][2]
-
Specificity: Demonstrated through forced degradation studies. The drug substance is exposed to acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.[3][6][7] The method must be able to resolve the main peak of this compound from any degradant peaks.
-
Linearity: Assessed by preparing a series of at least five concentrations of the analyte and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix. Results should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of at least six replicate injections of the same sample should be ≤ 2%.
-
Intermediate Precision (Inter-day and inter-analyst): The RSD of results from different days and different analysts should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.
UV-Visible (UV-Vis) Spectrophotometry: Simplicity and Speed
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC.[2][8][9] It is based on the principle that molecules absorb light at specific wavelengths. This method is often used for routine assays where the sample matrix is simple and free of interfering substances.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is stable and soluble (e.g., methanol or a buffer solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.
-
Measurement: Absorbance is measured at the λmax.
Similar to the HPLC method, the UV-Vis method must be validated for:
-
Specificity: While less specific than HPLC, the method's specificity can be assessed by comparing the spectra of the analyte in the presence and absence of potential interfering substances (e.g., excipients).
-
Linearity: A calibration curve is generated by measuring the absorbance of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike recovery studies.
-
Precision: Assessed through repeatability and intermediate precision studies, with an acceptance criterion of RSD ≤ 2%.
-
LOD and LOQ: Calculated from the calibration curve parameters.
-
Robustness: Evaluated by making small changes to the method, such as the solvent composition or pH.
The Cross-Validation Study: Bridging the Methodological Gap
Once both the HPLC and UV-Vis methods are individually validated, a cross-validation study is performed to demonstrate that they produce comparable results. This is crucial for ensuring consistency in data generated across different platforms or laboratories.
Experimental Design
The core of the cross-validation study is the analysis of the same set of samples by both methods.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of 10 representative samples of this compound. These could be from different batches of drug substance or finished product, or they could be prepared at different concentration levels spanning the analytical range.
-
Analysis: Each sample is analyzed in triplicate using both the validated HPLC method and the validated UV-Vis method.
-
Data Compilation: The quantitative results (e.g., assay percentage) from both methods for each sample are tabulated.
-
Statistical Analysis: The results are statistically compared. A common and effective method is the paired t-test, which determines if there is a statistically significant difference between the means of the two sets of results. Equivalence testing can also be used to demonstrate that the methods are practically the same.
-
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined in a protocol. A typical criterion is that the percentage difference between the results from the two methods for any given sample should not exceed 2.0%. The p-value from the paired t-test should be greater than 0.05, indicating no significant difference between the methods.
Data Presentation and Interpretation
The results of the cross-validation study should be presented clearly in a table for easy comparison.
Table 1: Hypothetical Cross-Validation Data for this compound
| Sample ID | HPLC Assay (%) | UV-Vis Assay (%) | % Difference |
| Batch A-1 | 99.8 | 99.5 | 0.30 |
| Batch A-2 | 100.1 | 100.4 | -0.30 |
| Batch A-3 | 99.5 | 99.1 | 0.40 |
| Batch B-1 | 101.2 | 100.8 | 0.40 |
| Batch B-2 | 100.5 | 100.9 | -0.40 |
| Batch B-3 | 99.9 | 100.2 | -0.30 |
| Conc. 1 | 95.2 | 94.8 | 0.42 |
| Conc. 2 | 100.3 | 100.0 | 0.30 |
| Conc. 3 | 104.8 | 105.1 | -0.29 |
| Conc. 4 | 98.7 | 98.9 | -0.20 |
| Mean | 99.90 | 99.87 | |
| Std. Dev. | 2.28 | 2.43 | |
| Paired t-test p-value | \multicolumn{3}{c | }{0.85 (Not Significant)} |
Chemical Structure of the Analyte
Caption: Structure of this compound.
Conclusion: Ensuring Data Integrity Through Methodological Rigor
The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. It provides documented evidence that different analytical methods yield comparable results, thereby ensuring the consistency and reliability of data throughout a product's lifecycle. While this guide has presented a hypothetical case for this compound, the principles and methodologies described are universally applicable. By adhering to the guidelines set forth by regulatory bodies like the ICH and FDA, and by conducting rigorous validation and cross-validation studies, researchers can have a high degree of confidence in their analytical data, ultimately contributing to the development of safe and effective medicines.
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Investigating the Genotoxicity of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide in Normal Cells: A Comparative Guide
In the landscape of drug discovery and chemical safety assessment, the evaluation of a compound's potential to damage genetic material is a critical checkpoint. This guide provides a comprehensive framework for investigating the genotoxicity of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide in normal, non-cancerous cells. As a Senior Application Scientist, my objective is to present a scientifically rigorous approach, blending established methodologies with mechanistic insights to ensure a thorough and reliable assessment.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for conducting a genotoxicity investigation. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key assays, and present a framework for data interpretation and comparison. Our investigation will be anchored in two widely accepted and robust genotoxicity assays: the Single Cell Gel Electrophoresis (Comet) assay and the in vitro Micronucleus assay.
Introduction: The Significance of Genotoxicity Testing
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, chromosomal alterations, and potentially carcinogenesis.[1][2] Therefore, assessing the genotoxic potential of any new chemical entity intended for human exposure is not just a regulatory requirement but a fundamental aspect of preclinical safety evaluation.[3][4]
The Compound of Interest: this compound
While specific genotoxicity data for this compound is not extensively available in the public domain, its structural similarity to other benzotriazine derivatives warrants a thorough investigation. For instance, the related compound, Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), is known to induce DNA damage through the formation of oxidizing radicals following one-electron reduction, particularly under hypoxic conditions.[5][6][7] This provides a plausible, albeit hypothetical, mechanism of action that underscores the importance of a careful genotoxicity assessment.
This guide will outline a comparative study to evaluate the genotoxicity of this compound against a well-characterized genotoxic agent (positive control) and a vehicle control (negative control) in a normal human cell line.
Experimental Design: A Multi-Endpoint Approach
To achieve a comprehensive assessment, we will employ a battery of tests that evaluate different endpoints of genotoxicity.[4] This multi-endpoint strategy enhances the reliability of the findings and provides a more complete picture of the compound's potential genetic toxicity.
Cell Line Selection:
The choice of cell line is critical for the relevance of in vitro studies. We will utilize a normal, non-transformed human cell line, such as human peripheral blood lymphocytes (HPBLs) or a well-characterized fibroblast cell line like WI-38, to model the response of healthy human tissues.
Controls:
-
Negative Control: The vehicle used to dissolve the test compound (e.g., DMSO or saline). This establishes the baseline level of DNA damage in the untreated cells.
-
Positive Control: A known genotoxic agent to ensure the assay is performing correctly.
-
For the Comet Assay: Ethyl methanesulfonate (EMS) or Hydrogen Peroxide (H₂O₂).
-
For the Micronucleus Assay: Mitomycin C or Colchicine.
-
Test Compound Concentrations:
A dose-range finding study should be performed to determine the appropriate concentration range of this compound. The highest concentration should ideally induce some level of cytotoxicity, but not exceed a level that would confound the genotoxicity assessment (e.g., >50% reduction in cell viability). At least three concentrations will be tested in the definitive experiments.
The Comet Assay: Detecting DNA Strand Breaks
The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[8][9][10] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Workflow for the Comet Assay:
Caption: Workflow of the Comet Assay for Genotoxicity Testing.
The In Vitro Micronucleus Assay: Assessing Chromosomal Damage
The in vitro Micronucleus (MN) assay is a robust test for detecting both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause whole chromosome loss).[11][12][13][14] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.[13]
Workflow for the Micronucleus Assay:
Caption: Workflow of the in vitro Micronucleus Assay.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.
Protocol: Alkaline Comet Assay
Materials:
-
Normal melting point agarose
-
Low melting point (LMP) agarose
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)[9]
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture the chosen normal cell line to approximately 80% confluency. Treat cells with varying concentrations of this compound, negative control, and positive control for the desired exposure time (e.g., 2-4 hours).
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Cell Embedding: Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes.
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Staining and Visualization: Stain the slides with a fluorescent DNA dye. Visualize the comets using a fluorescence microscope and capture images.
-
Data Analysis: Score at least 50-100 comets per slide using specialized image analysis software. The key parameter to measure is the percentage of DNA in the tail or the tail moment.
Protocol: In Vitro Micronucleus Assay
Materials:
-
Chosen normal cell line
-
Cell culture medium and supplements
-
This compound
-
Positive and negative controls
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to attach and then treat with the test compound and controls for a duration that covers approximately 1.5-2 normal cell cycles.[15]
-
Addition of Cytochalasin B: Add Cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic. This will result in the accumulation of binucleated cells.[12]
-
Incubation: Continue incubation to allow cells that were in S-phase at the time of treatment to complete mitosis.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable dye to visualize the nuclei and micronuclei.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11][12]
-
Data Analysis: Calculate the frequency of micronucleated binucleated cells for each treatment group and compare it to the negative control.
Data Presentation and Interpretation
The quantitative data from both assays should be summarized in clear and concise tables to facilitate comparison between the test compound and the controls.
Table 1: Hypothetical Comet Assay Data
| Treatment Group | Concentration (µM) | Mean % Tail DNA (± SD) | Fold Increase over Negative Control |
| Negative Control | 0 | 5.2 ± 1.1 | 1.0 |
| Positive Control (EMS) | 200 | 45.8 ± 5.3 | 8.8 |
| This compound | 10 | 6.1 ± 1.5 | 1.2 |
| 50 | 12.5 ± 2.8 | 2.4 | |
| 100 | 28.9 ± 4.1 | 5.6 |
Table 2: Hypothetical Micronucleus Assay Data
| Treatment Group | Concentration (µM) | % Micronucleated Binucleated Cells (± SD) | Fold Increase over Negative Control |
| Negative Control | 0 | 1.2 ± 0.4 | 1.0 |
| Positive Control (Mitomycin C) | 0.5 | 15.6 ± 2.1 | 13.0 |
| This compound | 10 | 1.5 ± 0.6 | 1.3 |
| 50 | 3.8 ± 1.0 | 3.2 | |
| 100 | 8.2 ± 1.5 | 6.8 |
Interpretation of Results:
A statistically significant, dose-dependent increase in the percentage of tail DNA in the Comet assay and/or the frequency of micronucleated cells in the Micronucleus assay, as compared to the negative control, would indicate that this compound possesses genotoxic activity in normal cells. The magnitude of the effect should be compared to that of the positive control to gauge its relative potency.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound framework for assessing the genotoxicity of this compound in normal human cells. By employing a dual-assay approach, we can confidently evaluate its potential to induce both DNA strand breaks and chromosomal damage.
Should the results indicate a positive genotoxic effect, further investigations would be warranted to elucidate the underlying mechanism. This could involve assays to detect specific types of DNA lesions, the role of metabolic activation, and the involvement of oxidative stress. Ultimately, a comprehensive understanding of a compound's genotoxic profile is paramount for making informed decisions regarding its safety and potential for further development.
References
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McGill University. (2015, June 19). Comet Assay Protocol. mcgillradiobiology.ca. [Link]
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ResearchGate. (2025, August 10). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. [Link]
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Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
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Knopper, L.D. USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. [Link]
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IntechOpen. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. [Link]
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Nature Protocols. (2021, October 15). Measuring DNA modifications with the comet assay: a compendium of protocols. [Link]
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Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
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Wikipedia. Micronucleus test. [Link]
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SciSpace. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human -. [Link]
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U.S. Food and Drug Administration. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
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National Center for Biotechnology Information. (2020, December 29). Micronucleus Assay: The State of Art, and Future Directions. [Link]
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PubMed. (2003, January 23). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. [Link]
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PubMed. (1995, March 30). Genotoxic effects of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) and nitrogen mustard-N-oxide (nitromin) in Walker carcinoma cells under aerobic and hypoxic conditions. [Link]
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Regulations.gov. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]
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National Center for Biotechnology Information. (2020, December 30). Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens. [Link]
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European Medicines Agency. (2011, June 16). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. [Link]
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PubMed. (2001, July 13). characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). [Link]
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MDPI. (2023, September 18). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]
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PubChem. 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide. [Link]
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National Center for Biotechnology Information. (2021, March 11). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]
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National Center for Biotechnology Information. (2022, June 29). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9]triazine Sulfonamides in Normal and Cancer Cells In Vitro. [Link]
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PubChem. 3-Amino-1,2,4-benzotriazine. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide Derivatives as Hypoxia-Selective Cytotoxins
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 3-amino-1,2,4-benzotriazine-1-oxide scaffold, with a particular focus on the influence of the 7-methyl substituent. These compounds are a significant class of hypoxia-activated prodrugs, designed to selectively target and eliminate oxygen-deficient cells characteristic of solid tumors. Our analysis synthesizes data from key studies to offer a comparative perspective for researchers in oncology and medicinal chemistry.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxic cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing to treatment failure and poor patient outcomes.[2] The 1,2,4-benzotriazine N-oxide scaffold represents a cornerstone in the development of hypoxia-activated prodrugs (HAPs). The lead compound in this class, tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), undergoes one-electron reduction in hypoxic environments by ubiquitous reductases to form a DNA-damaging radical, leading to selective cell death.[1]
This guide focuses on the mono N-oxide derivatives, specifically the 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide core, and compares its properties to analogues with varied substituents on both the benzotriazine ring system and the 3-amino group. Understanding these SARs is critical for designing next-generation agents with improved potency, selectivity, and pharmacokinetic profiles.
Mechanism of Hypoxic Selectivity
The selective toxicity of these compounds is governed by their bio-reductive activation. The process, illustrated below, is initiated by a one-electron reduction, a reaction that is readily reversible in the presence of oxygen.
Caption: Mechanism of hypoxia-selective activation of benzotriazine N-oxides.
In well-oxygenated (normoxic) tissues, the drug radical is rapidly re-oxidized back to the parent compound, a futile cycle that prevents toxicity. Under hypoxia, the absence of oxygen allows the radical to persist and undergo further chemical changes, ultimately generating a potent DNA-damaging species, such as the benzotriazinyl radical, which leads to targeted cell death.[3]
Comparative Analysis: Influence of Benzene Ring Substitution
A systematic study by Hay et al. on the closely related 1,4-dioxide series provides invaluable data for understanding the role of substituents on the benzene ring.[4] The key parameters evaluated are the one-electron reduction potential (E(1)), which dictates the ease of activation, and the hypoxic cytotoxicity ratio (HCR), a measure of selectivity (aerobic toxicity vs. hypoxic toxicity).
Table 1: Comparison of 7-Methyl Derivative with Other Ring-Substituted Analogues
| Compound ID | Substituent (R) | Position | E(1) vs NHE (mV)[4] | HCR (SCCVII cells)[4] | Solubility (mM)[4] |
| TPZ | H (Reference) | - | -456 | 110 | 15 |
| 9b | 7-Me | 7 | -499 | 123 | 1.8 |
| 9a | 7-F | 7 | -425 | 83 | 1.3 |
| 9d | 7-Cl | 7 | -400 | 36 | 0.4 |
| 9f | 7-CF₃ | 7 | -372 | 26 | 0.2 |
| 9c | 7-OMe | 7 | -505 | 73 | 0.6 |
| 11a | 6-Me | 6 | -489 | 89 | 1.4 |
| 7a | 8-Me | 8 | -487 | 102 | 1.2 |
| 5b | 8-CF₃ | 8 | -372 | 112 | 0.2 |
Data is for the 3-amino-1,2,4-benzotriazine-1,4-dioxide series as a proxy for the 1-oxide series.
The Role of the 7-Methyl Group
The 7-methyl derivative (9b ) presents a compelling profile. The methyl group is weakly electron-donating, which is reflected in its more negative reduction potential (-499 mV) compared to the unsubstituted tirapazamine (-456 mV).[4] This makes it slightly harder to reduce.
-
Expertise & Experience: From a drug design perspective, a more negative E(1) can be advantageous. While it requires more potent reductive enzymes for activation, it often correlates with lower aerobic toxicity, as non-specific reduction is less likely. This is borne out by the data, where the 7-methyl derivative exhibits an excellent Hypoxic Cytotoxicity Ratio (HCR) of 123, slightly superior to the parent compound.[4] This indicates a high degree of selectivity for hypoxic cells.
-
Trustworthiness: The causality is clear: the electron-donating nature of the methyl group at the 7-position modulates the electronic properties of the benzotriazine ring, fine-tuning the reduction potential to a range that favors high hypoxic selectivity.
Comparison with Other Substituents
-
Electron-Withdrawing Groups (EWGs): In stark contrast, strong EWGs like 7-CF₃ (9f ) and 7-Cl (9d ) make the molecule much easier to reduce (E(1) of -372 mV and -400 mV, respectively).[4] This increased ease of reduction leads to higher potency under hypoxia but also significantly increases aerobic toxicity, resulting in much lower HCR values (26 and 36).[4] This demonstrates a critical trade-off between potency and selectivity.
-
Positional Isomers: Comparing the 7-methyl (9b ) with the 6-methyl (11a ) and 8-methyl (7a ) analogues reveals subtle but important differences. The 7-methyl and 8-methyl derivatives maintain or slightly improve the HCR compared to tirapazamine, while the 6-methyl derivative shows a slight decrease.[4] This suggests that substitution at the 7 and 8 positions is more favorable for maintaining high selectivity.
-
Solubility: A significant drawback for the 7-methyl derivative is its markedly lower aqueous solubility (1.8 mM) compared to tirapazamine (15 mM).[4] This is a common issue with many analogues and a critical parameter to consider for drug development, as it can impact formulation and bioavailability.
Comparative Analysis: Influence of 3-Amino Group Substitution
While systematic SAR data for the 3-amino position is less comprehensive, several studies highlight its importance for activity and drug-like properties. The primary amino group is a hydrogen bond donor, which can limit its ability to diffuse across cell membranes and penetrate into poorly vascularized tumor regions.[3]
3-Alkyl and 3-Alkylamino Derivatives
Replacing the 3-amino group with simple alkyl groups (e.g., ethyl, methoxyethyl) has been shown to be a promising strategy.[5] This modification removes a hydrogen bond donor, which can improve tissue diffusion.[3]
-
Expertise & Experience: A study by Hay et al. demonstrated that replacing the 3-NH₂ group with alkyl groups increased tissue diffusion coefficients.[3] While this often increased the reduction potential (making the compounds easier to reduce and potentially less selective), this could be counterbalanced by adding electron-donating groups to the benzene ring.[3] This dual-modification strategy led to the identification of compounds with superior antitumor activity compared to tirapazamine in vivo.[3]
3-Acylamino and 3-(Alkoxymethylamino) Derivatives
Further modifications, such as acylation or the introduction of alkoxymethylamino side chains, have been explored to modulate lipophilicity and potency.
-
Trustworthiness: A study on 3-acylamino derivatives, including acetyl and methoxycarbonyl substituents, found these compounds to be potent antibacterial agents, in some cases significantly more active than the parent tirapazamine.[6] This suggests that the 3-amino position is highly amenable to substitution and can be used to introduce new functionalities or tune the compound's properties for different therapeutic applications. Another study on 3-(alkoxymethylamino) derivatives found a positive correlation between lipophilicity and hypoxic activity within a certain range, with several compounds showing higher cytotoxic activity than tirapazamine.[7]
Experimental Protocols
General Synthesis of 3-Amino-7-Substituted-1,2,4-Benzotriazine-1,4-Dioxides
The synthesis of these derivatives typically follows a two-step process involving condensation-cyclization to form the 1-oxide, followed by oxidation to the 1,4-dioxide.
Caption: General synthetic workflow for benzotriazine N-oxide derivatives.
Step-by-Step Protocol (Adapted from Hay et al., 2003): [4]
-
Guanidine Formation: A solution of the appropriately substituted 2-nitroaniline and cyanamide in a suitable solvent (e.g., butanol) is heated.
-
Cyclization to 1-Oxide: The intermediate guanidine is isolated and then treated with aqueous sodium hydroxide to induce cyclization, affording the 3-amino-substituted-1,2,4-benzotriazine-1-oxide. The product is typically purified by recrystallization.
-
Oxidation to 1,4-Dioxide: The purified 1-oxide is dissolved in a solvent like acetic acid or trifluoroacetic acid. An oxidizing agent, such as hydrogen peroxide in trifluoroacetic anhydride (TFAA) or meta-chloroperoxybenzoic acid (m-CPBA), is added, and the reaction is stirred until completion. The final 1,4-dioxide product is then isolated and purified, often by column chromatography or recrystallization.
Hypoxic Cytotoxicity Assay (Clonogenic Survival)
This assay is the gold standard for determining the selective killing of cells under hypoxic conditions.
-
Cell Plating: Tumor cells (e.g., SCCVII, HT29) are seeded into petri dishes and allowed to attach overnight.
-
Hypoxic/Aerobic Incubation:
-
Hypoxic Set: Dishes are placed in a hypoxic chamber or gassed incubator (e.g., 95% N₂, 5% CO₂, <10 ppm O₂) for several hours to allow cells to become hypoxic.
-
Aerobic Set: Control dishes are kept in a standard incubator (95% air, 5% CO₂).
-
-
Drug Treatment: The benzotriazine N-oxide derivatives, dissolved in a suitable vehicle, are added to the cell culture medium at various concentrations. Cells are exposed to the drug for a defined period (e.g., 1-3 hours).
-
Colony Formation: After drug exposure, the medium is replaced with fresh, drug-free medium. The dishes are returned to a standard aerobic incubator and left for 7-14 days to allow surviving cells to form visible colonies.
-
Quantification: Colonies are fixed (e.g., with methanol/acetic acid) and stained (e.g., with crystal violet). Colonies containing >50 cells are counted. The surviving fraction is calculated relative to untreated controls.
-
Data Analysis: The concentration of the drug required to reduce cell survival to 10% (C₁₀) or 50% (IC₅₀) is determined for both aerobic and hypoxic conditions. The HCR is calculated as C₁₀(aerobic) / C₁₀(hypoxic).
Conclusion and Future Directions
The structure-activity relationship of 3-amino-1,2,4-benzotriazine-1-oxide derivatives is a finely balanced interplay of electronic effects, lipophilicity, and steric factors.
-
Benzene Ring Substitution: The 7-methyl group provides a favorable balance, endowing the molecule with a reduction potential that leads to high hypoxic selectivity (HCR >100), superior to many other analogues. However, this comes at the cost of reduced aqueous solubility. Electron-withdrawing groups generally increase potency but drastically reduce selectivity, while the precise positioning of electron-donating groups is crucial for optimal activity.
-
3-Amino Group Substitution: Modification at the 3-position is a viable strategy for improving the pharmacokinetic properties of these compounds, particularly tissue diffusion, by removing hydrogen bond donors. Replacing the amino group with alkyl or acylamino functionalities can enhance potency and introduce new pharmacological properties.
Future research should focus on a multiparameter optimization approach. The ideal candidate would likely combine the beneficial electronic properties conferred by a 7- or 8-position substituent (like a methyl group) with a carefully selected 3-position modification that enhances solubility and tissue penetration without compromising the optimal reduction potential. This integrated design strategy holds the key to developing next-generation hypoxia-activated prodrugs with superior clinical efficacy.
References
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Hay, M. P., Gamage, S. A., Kovacs, M. S., Pruijn, F. B., Anderson, R. F., Patterson, A. V., Wilson, W. R., Brown, J. M., & Denny, W. A. (2003). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-182. [Link]
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Jiang, F., Yang, B., Fan, L., He, Q., & Hu, Y. (2006). Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4209-4213. [Link]
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Hay, M. P., Pruijn, F. B., Gamage, S. A., Liyanage, H. D., Kovacs, M. S., Patterson, A. V., Wilson, W. R., Brown, J. M., & Denny, W. A. (2007). Hypoxia-selective 3-alkyl 1,2,4-benzotriazine 1,4-dioxides: the influence of hydrogen bond donors on extravascular transport and antitumor activity. Journal of Medicinal Chemistry, 50(26), 6654-6664. [Link]
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Delia, T. J., & Kirt, D. D. (1998). 1,2,4-Benzotriazine 1,4-dioxides. An important class of hypoxic cytotoxins with antitumor activity. Anticancer Drug Design, 13(6), 575-592. [Link]
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Hay, M. P., Liyanage, H. D., Pruijn, F. B., Anderson, R. F., Gamage, S. A., Patterson, A. V., Wilson, W. R., & Denny, W. A. (2004). DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine. Journal of Medicinal Chemistry, 47(1), 31-43. [Link]
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Jiang, F., Yang, B., Fan, L., He, Q., & Hu, Y. (2006). Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4209-4213. [Link]
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Kalesnikau, U., Taresenka, A., Hlushonak, H., Gilep, A., & Shadyro, O. (2020). Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine) and its Derivatives. Molecules, 25(22), 5468. [Link]
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Hicks, K. O., Siim, B. G., Jaiswal, J. K., Pruijn, F. B., Fraser, A. M., Patel, R., ... & Wilson, W. R. (2010). Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogs with improved tissue penetration and hypoxic cell killing in tumors. Clinical Cancer Research, 16(20), 4946-4957. [Link]
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Sun, X., Wang, Y., Zhang, Y., Wang, J., Zhang, L., Wang, P., & Sun, H. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review, 11(4), nwae038. [Link]
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Sun, X., Wang, Y., Zhang, Y., Wang, J., Zhang, L., Wang, P., & Sun, H. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review, 11(4), nwae038. [Link]
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El-Gazzar, A. R. B. A., & Gaafar, A. M. (2012). The structure of Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) closely related to 2-aminoquinoxaline-1,4-dioxides. ResearchGate. [Link]
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Ziarani, G. M., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. ARKIVOC, 2019(1), 41-105. [Link]
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Baldwin, A. G., Bibo-Verdugo, B., & Salvesen, G. S. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. ACS Medicinal Chemistry Letters, 13(5), 815-821. [Link]
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Alonso, E., Tellitu, I., & Domínguez, E. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14489-14500. [Link]
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Brown, J. M. (1993). SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer, 67(6), 1163-1170. [Link]
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Brown, J. M. (1993). SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours. British journal of cancer, 67(6), 1163–1170. [Link]
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Chen, Y., Wang, S., Chen, Y., Li, Y., Wang, Y., & Liu, H. (2022). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Molecules, 27(19), 6296. [Link]
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Checchi, A., Ronsisvalle, G., & Sparatore, F. (2021). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 26(11), 3328. [Link]
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- 2. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-selective 3-alkyl 1,2,4-benzotriazine 1,4-dioxides: the influence of hydrogen bond donors on extravascular transport and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
This compound is a key heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. As an analogue of tirapazamine, a hypoxia-activated prodrug that has been investigated in clinical trials, this compound and its derivatives are subjects of ongoing research for their potential as anticancer agents. The 1,2,4-benzotriazine N-oxide core is a crucial pharmacophore that can be selectively reduced in the hypoxic environments characteristic of solid tumors, leading to the generation of cytotoxic radicals that can induce DNA damage and cell death. The 7-methyl substitution can modulate the compound's electronic properties, solubility, and metabolic stability, potentially offering an improved therapeutic window compared to the parent structures.
This guide provides an in-depth comparison of published synthesis protocols for this compound, offering a critical analysis of the methodologies, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Protocol 1: The Jiu and Mueller Two-Step Synthesis via a Guanidinylation-Cyclization Cascade
A prevalent and reliable method for the synthesis of 3-amino-1,2,4-benzotriazine 1-oxides follows a two-step sequence involving the initial formation of a 2-nitrophenylguanidine intermediate, followed by a base-catalyzed intramolecular cyclization. This approach, widely cited in the literature, offers a straightforward route to the desired heterocyclic core.
Chemical Rationale and Mechanistic Insight
The success of this protocol hinges on two key transformations. The first is the nucleophilic addition of the amino group of 4-methyl-2-nitroaniline to cyanamide, forming the guanidine moiety. This reaction is typically carried out under acidic conditions to activate the cyanamide.
The subsequent and critical step is the base-catalyzed intramolecular cyclization of the 1-(4-methyl-2-nitrophenyl)guanidine intermediate. The base, typically a hydroxide, deprotonates one of the guanidinyl nitrogens, creating a potent nucleophile. This nucleophile then attacks the carbon atom of the nitro group, leading to a cyclic intermediate. The elimination of a water molecule results in the formation of the stable, aromatic this compound. Kinetic studies have shown that this cyclization is a base-catalyzed reaction, with the rate being dependent on the pH of the medium.
Caption: Workflow for the Jiu and Mueller synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)guanidine
-
To a stirred solution of 4-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as a lower alcohol (e.g., ethanol or isopropanol), add a solution of cyanamide (1.1 to 1.5 equivalents).
-
Acidify the mixture with a strong acid, such as concentrated hydrochloric acid, and heat the reaction mixture to reflux for a period of 2 to 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The product may precipitate upon neutralization or require concentration of the solvent under reduced pressure.
-
Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Suspend the crude or purified 1-(4-methyl-2-nitrophenyl)guanidine (1 equivalent) in an aqueous solution of a strong base, such as 10% sodium hydroxide.
-
Heat the suspension to a temperature between 80°C and 100°C with vigorous stirring. The color of the reaction mixture will typically change as the cyclization proceeds.
-
Maintain the reaction at this temperature for 1 to 3 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the product thoroughly with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product as a crystalline solid.
Protocol 2: The Haddadin Approach via Isoindolin-1-one Intermediates
An alternative and elegant approach to substituted 1,2,4-benzotriazines has been reported, which proceeds through a 3-substituted isoindolin-1-one intermediate. This method offers a different synthetic strategy and may be advantageous in certain contexts, particularly for the synthesis of analogues with further substitution on the benzotriazine ring.
Chemical Rationale and Mechanistic Insight
This synthesis begins with the reaction of 2-cyanobenzaldehyde with 4-methyl-2-nitroaniline. The reaction proceeds via a nucleophilic attack of the amino group of the nitroaniline on the aldehyde carbonyl, followed by an intramolecular cyclization where the nitrogen attacks the cyano group, forming the 3-((4-methyl-2-nitrophenyl)amino)isoindolin-1-one intermediate.
The subsequent step involves a base-mediated rearrangement and cyclization of the isoindolin-1-one intermediate. Treatment with a strong base, such as potassium hydroxide in methanol, is believed to induce a ring-opening and subsequent intramolecular cyclization involving the nitro group, ultimately leading to the formation of the 1,2,4-benzotriazine ring system[1].
Caption: Workflow for the Haddadin approach.
Detailed Experimental Protocol
Step 1: Synthesis of 3-((4-methyl-2-nitrophenyl)amino)isoindolin-1-one
-
In a suitable reaction vessel, dissolve 2-cyanobenzaldehyde (1 equivalent) and 4-methyl-2-nitroaniline (1 equivalent) in a solvent such as methanol.
-
Add a catalytic amount of a base, for example, a few drops of a concentrated solution of potassium hydroxide in methanol.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic, and the product may begin to precipitate.
-
Continue stirring for a period of 1 to 4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold methanol and then with water to remove any residual base.
-
Dry the product under vacuum to obtain the isoindolin-1-one intermediate.
Step 2: Synthesis of this compound
-
Dissolve the 3-((4-methyl-2-nitrophenyl)amino)isoindolin-1-one intermediate (1 equivalent) in a solution of a strong base, such as 5% potassium hydroxide in methanol.
-
Heat the reaction mixture to reflux for a period of 30 minutes to 2 hours. The solution will typically undergo a color change.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by the addition of water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Comparison of the Synthetic Protocols
| Parameter | Protocol 1 (Jiu and Mueller) | Protocol 2 (Haddadin) |
| Starting Materials | 4-methyl-2-nitroaniline, Cyanamide | 2-cyanobenzaldehyde, 4-methyl-2-nitroaniline |
| Number of Steps | 2 | 2 |
| Key Intermediates | 1-(4-methyl-2-nitrophenyl)guanidine | 3-((4-methyl-2-nitrophenyl)amino)isoindolin-1-one |
| Reagent Toxicity | Cyanamide is toxic and requires careful handling. | 2-cyanobenzaldehyde is a lachrymator. |
| Reaction Conditions | Step 1: Acidic reflux. Step 2: Basic, elevated temperature. | Step 1: Basic, room temperature. Step 2: Basic reflux. |
| Purification | Recrystallization is often sufficient. | May require recrystallization or column chromatography. |
| Scalability | Generally considered scalable. | May be less explored for large-scale synthesis. |
| Versatility | Well-established for a variety of substituted 2-nitroanilines. | Potentially adaptable for diverse benzotriazine analogues. |
Conclusion and Expert Recommendations
Both the Jiu and Mueller and the Haddadin protocols provide viable synthetic routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, scale of the synthesis, and desired purity of the final product.
The Jiu and Mueller protocol is a classic and well-documented method. Its primary advantage is its reliability and the commercial availability of the starting materials. The guanidinylation step is generally straightforward, and the subsequent cyclization is robust. This method is recommended for researchers seeking a well-established and scalable synthesis.
The Haddadin approach offers an interesting alternative with milder conditions for the initial step. The formation of the isoindolin-1-one intermediate is often efficient and proceeds at room temperature. This protocol may be particularly useful for the synthesis of a library of analogues, as the two-step sequence can be amenable to parallel synthesis.
For any synthesis, careful optimization of reaction conditions and purification procedures is crucial to obtain the desired product in high yield and purity. It is strongly recommended that all reactions be carried out in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of some of the reagents involved.
References
- Kinetics of cyclization of N-substituted l-(2-nitrophenyl)- guanidines and mechanism of the cyclization reactions. Chemical Papers, 44(2), 241-248.
- Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 868-877.
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. Available from: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
This guide provides a detailed protocol for the proper disposal of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide, a chemical compound utilized in various research and development applications, including as a potential intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information herein is synthesized from established safety data and best practices in laboratory waste management.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound presents several health risks that necessitate careful handling.
Summary of Hazards:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [2] |
| Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | [2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [2] |
Given its classification, this compound must be handled with appropriate personal protective equipment (PPE) and engineering controls at all times. The dust of related benzotriazole compounds has been noted as a potential explosion hazard, warranting measures to minimize dust generation during handling and disposal.[3]
Personal Protective Equipment (PPE) and Safety Precautions
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Ensure to wash hands thoroughly after handling, even if gloves were worn.[2]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood.[5]
General Safety Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash exposed skin thoroughly after handling.[2]
-
Ensure the work area is well-ventilated.[2]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Sources
A Researcher's Guide to the Safe Handling of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth technical information for the safe handling of 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide (CAS Number: 27281-74-9), a compound with significant potential in chemical research. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the substance's hazard profile is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye damage: Poses a significant risk of severe injury to the eyes.
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.
These classifications necessitate a stringent adherence to safety protocols to minimize exposure and mitigate risk.
Core Principles of Safe Handling: A Multi-Layered Approach
A robust safety strategy for handling this compound is built on a hierarchy of controls. This approach prioritizes the most effective measures to ensure personnel safety.
-
Engineering Controls: The first line of defense is to handle the compound in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols. This containment measure is critical to prevent inhalation, the most direct route of exposure to the respiratory system.
-
Administrative Controls: These are the established procedures and work practices that minimize exposure. This includes clear labeling of containers, maintaining an up-to-date Safety Data Sheet (SDS) in an accessible location, and providing comprehensive training for all personnel handling the substance.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is crucial to select the appropriate PPE and to be trained in its correct use, removal, and disposal.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Procedure | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Nitrile gloves (ensure compatibility) | Lab coat | Use within a certified chemical fume hood |
| Conducting reactions | Chemical safety goggles | Nitrile gloves | Lab coat | Use within a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical safety goggles and a face shield | Nitrile gloves | Lab coat | Use within a certified chemical fume hood |
| Handling solid compound | Chemical safety goggles | Nitrile gloves | Lab coat | Use within a certified chemical fume hood |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles are the minimum requirement.[1][2] A face shield should be worn in conjunction with goggles, especially during procedures with a higher risk of splashes or aerosol generation, such as when transferring solutions or working with reactions under pressure.
-
Hand Protection: Nitrile gloves are generally recommended for handling this compound. However, it is imperative to consult the glove manufacturer's compatibility chart to ensure the specific type of nitrile glove provides adequate protection against this compound and any solvents being used. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[1] Ensure the lab coat is fully buttoned. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is advisable.
-
Respiratory Protection: All handling of the solid compound or any procedure that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent respiratory irritation.[1][3]
Procedural Guidance for Safe Handling and Disposal
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles and a face shield if required. Finally, don your gloves, ensuring they are pulled over the cuffs of your lab coat.
-
Handling the Compound:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Always keep containers with the compound tightly closed when not in use.[1]
-
-
Post-Handling:
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visualizing the PPE Decision-Making Process
To further clarify the selection of appropriate PPE, the following flowchart illustrates the decision-making process based on the experimental procedure.
Caption: PPE Selection Workflow for Handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- This compound Safety D
-
OSHA 29 CFR 1910.1200, Hazard Communication Standard. ([Link])
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council. 2011. The National Academies Press. ([Link])
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
